Technical Documentation Center

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride
  • CAS: 1403766-97-1

Core Science & Biosynthesis

Foundational

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride basic properties

An In-depth Technical Guide to 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride: Core Properties and Applications in Drug Discovery Executive Summary This technical guide provides a comprehensive overview of 1-(...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride: Core Properties and Applications in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delineates its fundamental chemical and physical properties, offers insights into its synthesis and characterization, and explores its potential applications as a versatile building block for novel therapeutic agents. By integrating foundational scientific principles with practical considerations, this guide serves as an essential resource for researchers and drug development professionals engaged in the design and synthesis of next-generation pharmaceuticals. The strategic incorporation of fluorine atoms and the unique conformational constraints imposed by the azetidine and pyrrolidine rings present a compelling scaffold for modulating the physicochemical and pharmacological properties of lead compounds.

Section 1: Chemical Identity and Physicochemical Properties

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is a synthetic compound featuring a four-membered azetidine ring linked to a five-membered pyrrolidine ring, which is geminally difluorinated at the 3-position. This structural arrangement imparts a unique set of properties that are highly sought after in modern drug design.

Identifier Value
IUPAC Name 1-(azetidin-3-yl)-3,3-difluoropyrrolidine;dihydrochloride
CAS Number 1403766-97-1[1]
Molecular Formula C7H14Cl2F2N2[1]
Molecular Weight 243.10 g/mol (for the dihydrochloride salt)
Canonical SMILES C1C(N(C1)C2CC(F)(F)C2)C.Cl.Cl
Structural Elucidation

The core structure combines two key heterocyclic motifs:

  • Azetidine Ring: This strained four-membered ring provides a rigid, three-dimensional scaffold. Its inclusion in drug candidates can enhance metabolic stability, improve receptor selectivity, and fine-tune pharmacokinetic profiles.[2] Azetidine derivatives are increasingly being incorporated into FDA-approved drugs for these reasons.[2]

  • 3,3-Difluoropyrrolidine Moiety: The gem-difluoro substitution on the pyrrolidine ring is a critical feature. Fluorine is a bioisostere of hydrogen but with significantly different electronic properties. The C-F bond is highly polarized and strong, which can block metabolic oxidation at that position, thereby enhancing the metabolic stability of the molecule.[3] Furthermore, the electronegativity of fluorine can influence the pKa of nearby basic nitrogen atoms and modulate interactions with biological targets.

Figure 1: Chemical structure of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.
Physicochemical Characteristics

The physicochemical properties of this compound are heavily influenced by its structure.

Property Value / Observation Rationale and Implications
Physical State Solid, crystalline powder.[4]Typical for small molecule hydrochloride salts.
Solubility Moderately soluble in water.[5]The dihydrochloride salt form enhances aqueous solubility by protonating the two basic nitrogen atoms. However, some sources suggest that alternative salt forms, like ditrifluoroacetate, may offer superior solubility.[3]
Basicity (pKa) Two basic centers (azetidine and pyrrolidine nitrogens).The presence of two basic nitrogens allows for the formation of the dihydrochloride salt, which is crucial for handling and formulation. The electron-withdrawing effect of the fluorine atoms likely reduces the basicity of the pyrrolidine nitrogen compared to its non-fluorinated analog.
Lipophilicity Enhanced compared to non-fluorinated analogs.The incorporation of fluorine generally increases lipophilicity, which can improve membrane permeability and oral bioavailability.[3]

Expert Insight: The choice of the dihydrochloride salt form is a standard practice in early drug development to improve the handling and aqueous solubility of basic compounds. However, researchers should be aware that hydrochloride salts can sometimes exhibit lower solubility in acidic environments due to the common ion effect. For certain applications, exploring alternative salt forms like ditrifluoroacetate, which may offer improved solubility profiles, could be a valuable strategy.[3]

Section 2: Synthesis and Characterization

The synthesis of 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is not extensively detailed in publicly available literature, but a plausible synthetic strategy can be inferred from standard organic chemistry principles and the synthesis of its constituent moieties. A convergent approach is most likely, involving the synthesis of the azetidine and difluoropyrrolidine fragments separately, followed by their coupling.

Proposed Synthetic Workflow

G cluster_0 Synthesis of Precursors cluster_1 Coupling and Deprotection cluster_2 Salt Formation and Purification A Protected Azetidine Precursor (e.g., N-Boc-3-aminoazetidine) C Coupling Reaction (e.g., Reductive Amination or Nucleophilic Substitution) A->C B Protected 3,3-Difluoropyrrolidine (e.g., N-Boc-3,3-difluoropyrrolidine) B->C D Deprotection (Removal of Boc groups) C->D E Salt Formation (Addition of HCl) D->E G Purification (Recrystallization) E->G F Final Product (1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride) G->F

Figure 2: Plausible synthetic workflow for the target compound.
Key Synthetic Steps and Considerations
  • Synthesis of 3,3-Difluoropyrrolidine: This key intermediate can be synthesized from 2,2-difluorosuccinic acid, which is generated via the oxidation of allyl vinyl ether derivatives.[3] Subsequent cyclization and reduction steps yield the desired difluorinated heterocycle.

  • Coupling Reaction: The protected azetidine and pyrrolidine fragments can be coupled through various methods. Reductive amination between an amino-azetidine and a pyrrolidinone precursor is a common strategy.

  • Deprotection: Acid-labile protecting groups like tert-butyloxycarbonyl (Boc) are typically used and can be removed under acidic conditions.

  • Salt Formation: The final dihydrochloride salt is formed by treating the free base with hydrochloric acid in a suitable solvent, such as isopropanol or diethyl ether, followed by precipitation or crystallization.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity, purity, and quality of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information, confirming the connectivity of atoms and the presence of fluorine.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Chiral HPLC can be employed if enantiomeric separation is required.[6]

  • Elemental Analysis: Confirms the elemental composition of the synthesized compound.

Section 3: Applications in Research and Drug Development

1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is primarily utilized as a building block in drug discovery.[5] Its value lies in the combination of the rigid azetidine scaffold and the metabolically robust difluoropyrrolidine motif.

Role as a Medicinal Chemistry Scaffold

This compound serves as a versatile starting point for creating libraries of more complex molecules for screening against various biological targets. The two nitrogen atoms provide handles for further chemical modification.

G A 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine B Improved Metabolic Stability (due to C-F bonds) A->B C Enhanced CNS Penetration (Modulation of lipophilicity) A->C D Scaffold for Combinatorial Libraries A->D E Potential Anticancer Agents B->E F Potential CNS Therapeutics C->F

Figure 3: Relationship between the core scaffold and its potential applications.
Potential Therapeutic Areas

While direct pharmacological data for this specific compound is limited, research on analogous structures suggests potential in several therapeutic areas:

  • Oncology: Fluorinated heterocyclic compounds have shown promise as anticancer agents, with some acting as microtubule-targeting agents.[3] Derivatives of azetidine-pyrrolidine have been evaluated for their antitumor activities.[5]

  • Central Nervous System (CNS) Disorders: The modulation of lipophilicity and metabolic stability afforded by fluorination can be advantageous for developing drugs that need to cross the blood-brain barrier.[3]

  • Inflammatory Diseases: Azetidine derivatives have been investigated as modulators of chemokine receptors like CCR6, indicating potential applications in immunology and inflammation.[3]

Experimental Workflow in a Lead Optimization Campaign

G A Start with Core Scaffold: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine B Parallel Synthesis: Derivatize at N-positions A->B C Library of Analogs B->C D High-Throughput Screening (Biological Assay) C->D E Identify 'Hits' D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G H Selection of Clinical Candidate G->H

Figure 4: Experimental workflow utilizing the scaffold in lead optimization.

Section 4: Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

Based on available data for the compound and its structural analogs, the following hazards are identified:

Hazard Class GHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1]
Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7][8]

  • Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][7][8]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][7][8]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[4][7][8]

    • Skin: Wash off immediately with plenty of soap and water.[4][7][8]

    • Inhalation: Remove to fresh air.[4][7][8]

    • Ingestion: Rinse mouth and seek medical attention.[4][7][8]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5] Recommended storage temperature is often between 2-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.

Section 5: Conclusion

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride represents a valuable and strategically designed building block for contemporary drug discovery. Its unique combination of a strained azetidine ring and a metabolically stable difluoropyrrolidine moiety offers medicinal chemists a powerful tool to enhance the drug-like properties of new chemical entities. A thorough understanding of its physicochemical properties, synthetic accessibility, and handling requirements, as outlined in this guide, is essential for its effective application in the development of innovative therapeutics for a range of diseases, including cancer and CNS disorders.

References

  • Benchchem. (n.d.). 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate | 1257294-08-8.
  • PubChem. (n.d.). 1-(3,3-Difluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone. Retrieved from [Link]

  • Chemical Supplier. (n.d.). 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. Product Page.
  • PubChem. (n.d.). 1-(Azetidin-1-yl)-2-[3-fluoro-6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone. Retrieved from [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282.
  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

  • Couty, F., et al. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Moses, J. E., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.
  • GDC-0973 (XL518) Supporting Information. (n.d.).
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride: A Privileged Scaffold for Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, a fluorinated heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, the strategic rationale for its use, a representative synthetic protocol, and its applications as a privileged scaffold in medicinal chemistry.

Introduction: The Strategic Value of Fluorinated Azetidine-Pyrrolidine Scaffolds

The quest for novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical spaces. Saturated nitrogen-containing heterocycles are cornerstones of drug design, and among these, the azetidine and pyrrolidine rings have emerged as particularly valuable motifs.[1][2]

  • The Azetidine Moiety: This strained four-membered ring is not merely a small cyclic amine; its inherent ring strain and sp³-rich character impart a rigid, three-dimensional conformation.[1][2] This rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing affinity.[3] Furthermore, the azetidine scaffold is known to enhance metabolic stability, improve aqueous solubility, and fine-tune the pharmacokinetic properties of drug candidates.[1] Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, underscoring its therapeutic relevance.[1]

  • The 3,3-Difluoropyrrolidine Moiety: The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate key properties.[4][5] The geminal difluoro group on the pyrrolidine ring acts as a bioisostere for a carbonyl group, altering electronic properties without a significant increase in steric bulk. This substitution can block metabolic oxidation at that position, thereby increasing the compound's half-life.[6] The strong electronegativity of fluorine can also influence the pKa of the nearby pyrrolidine nitrogen, affecting its binding interactions and solubility.[4][7]

The combination of these two scaffolds in 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride creates a novel building block that offers a unique constellation of properties, making it a highly attractive tool for constructing next-generation therapeutics.

Chemical Identity and Physicochemical Properties

The precise identification of a chemical entity is paramount for reproducible research. The dihydrochloride salt form of the title compound ensures improved solubility in aqueous media and stability for storage.

PropertyValueSource
Compound Name 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride-
CAS Number 1403766-97-1[8]
Molecular Formula C₇H₁₄Cl₂F₂N₂[8]
Molecular Weight 235.10 g/mol [8]
Structure Chemical Structure of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride-
Form Dihydrochloride Salt[8]
pKa (Pyrrolidine N) ~7.5 (Estimated for 3,3-difluoropyrrolidine)[7]

Synthesis and Characterization: A Representative Protocol

While specific, scaled-up manufacturing protocols for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride are often proprietary, a robust synthesis can be designed based on established chemical transformations. A common and effective strategy involves the nucleophilic substitution or reductive amination between a protected azetidine precursor and 3,3-difluoropyrrolidine.

The following protocol describes a representative aza-Michael addition approach, a reliable method for forming C-N bonds.[9]

Workflow for the Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

G cluster_0 Step 1: Aza-Michael Addition cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Salt Formation A tert-Butyl 3-methylideneazetidine-1-carboxylate D tert-Butyl 3-((3,3-difluoropyrrolidin-1-yl)methyl)azetidine-1-carboxylate A->D Reacts with B 3,3-Difluoropyrrolidine B->D C DBU (Catalyst) in Acetonitrile C->D Catalyzed by E Intermediate (D) G 1-(Azetidin-3-ylmethyl)-3,3-difluoropyrrolidine E->G Treated with F HCl in Dioxane F->G H Free Base (G) J 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (Final Product) H->J Forms I Excess HCl I->J G A 1-(Azetidin-3-YL)-3,3- difluoropyrrolidine dihydrochloride B Core Scaffold A->B Provides C Further Functionalization (e.g., N-Arylation, Acylation) B->C Enables D Library of Novel Drug Candidates C->D Generates E Screening & Lead Optimization D->E Input for F Improved PK/PD Properties E->F Leads to

Caption: The role of the title compound in a drug discovery pipeline.

Key Applications:

  • Bioisosteric Replacement: The 3,3-difluoropyrrolidine moiety can be used as a bioisostere for pyrrolidinone or other related functionalities. This can lead to improved metabolic stability and cell permeability.

[10]* Scaffold for Kinase Inhibitors: The rigid structure is ideal for positioning functional groups to interact with the hinge region or other key binding pockets of protein kinases, a major class of drug targets.

  • Central Nervous System (CNS) Agents: The physicochemical properties imparted by the azetidine and difluoro groups, such as modulated lipophilicity and pKa, can be tuned to optimize blood-brain barrier penetration for CNS-targeted therapies.

  • N-Arylation for Diverse Libraries: The secondary amine of the pyrrolidine ring is a prime site for N-arylation reactions, such as the Buchwald-Hartwig amination or Chan-Lam coupling. T[11][12][13]his allows for the rapid generation of a diverse library of compounds by coupling the core scaffold with a wide range of aryl halides or boronic acids, facilitating structure-activity relationship (SAR) studies.

Conclusion

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is more than just a chemical reagent; it is a strategically designed building block that encapsulates several modern medicinal chemistry principles. Its unique combination of a rigid, sp³-rich azetidine core and a metabolically stabilized, pKa-modulating 3,3-difluoropyrrolidine ring provides a powerful platform for the design of novel therapeutics. The synthetic accessibility and potential for diverse functionalization make it an invaluable tool for researchers and drug development professionals aiming to address unmet medical needs with innovative small molecules.

References

  • Azetidines in medicinal chemistry: emerging applic
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. BenchChem.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines. Enamine.
  • 3,3-Difluoropyrrolidine 97 163457-23-6. Sigma-Aldrich.
  • 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. Chemical supplier.
  • 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. Chemical supplier.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
  • Practical preparation of 3,3-difluoropyrrolidine. PubMed.
  • Applications of Fluorine in Medicinal Chemistry. PubMed.
  • The role of fluorine in medicinal chemistry. PubMed.
  • Protocols for N-Arylation of the 4-Azaindole Scaffold: Applic
  • Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules. Semantic Scholar.
  • 3,3-Difluoropyrrolidine. PubChem.
  • Recent Progress Concerning the N-Aryl

Sources

Foundational

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. By leveraging the unique properties of its constituent azetidine and gem-difluoropyrrolidine moieties, this molecule serves as a valuable building block in the design of novel therapeutics. This document will delve into its physicochemical properties, provide a plausible synthetic route, detail necessary analytical characterization, and explore its potential applications, all grounded in established scientific principles.

Physicochemical Properties and Structural Attributes

The foundational characteristics of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride are pivotal for its application in medicinal chemistry. The introduction of fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1]

Table 1: Physicochemical Data for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

PropertyValueSource
Molecular Formula C₇H₁₄Cl₂F₂N₂[2]
Molecular Weight 235.10 g/mol Inferred from Formula
CAS Number 1403766-97-1[2]
Canonical SMILES C1C(N(C1)C2CNCC2)C(F)F.Cl.ClInferred from Structure
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A

The structure combines a strained four-membered azetidine ring with a five-membered pyrrolidine ring. Azetidines are sought-after motifs in drug discovery due to their ability to impart conformational rigidity and act as bioisosteric replacements for other functional groups.[3][4] The gem-difluoro substitution on the pyrrolidine ring is particularly noteworthy. This modification can block metabolic oxidation at that position and alter the pKa of the neighboring amine, thereby influencing the molecule's pharmacokinetic profile.

Synthesis and Purification: A Representative Pathway

Proposed Synthetic Workflow

The synthesis would likely commence with commercially available or readily synthesized starting materials: N-Boc-azetidin-3-one and 3,3-difluoropyrrolidine.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection A N-Boc-azetidin-3-one D N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine A->D B 3,3-Difluoropyrrolidine B->D C Sodium triacetoxyborohydride C->D Reducing Agent E N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine G 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride E->G F HCl in Dioxane F->G Acidic Conditions

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous dichloromethane (DCM) is added 3,3-difluoropyrrolidine (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature overnight.

  • The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Causality of Experimental Choices: The use of sodium triacetoxyborohydride as a reducing agent is deliberate; it is mild enough to not reduce the ketone starting material but is effective for the reductive amination of the intermediate imine. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both polar and non-polar reactants.

Step 2: Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

  • The purified N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine (1.0 eq) is dissolved in a minimal amount of 1,4-dioxane.

  • A solution of 4M HCl in 1,4-dioxane (5-10 eq) is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • The formation of a precipitate indicates the formation of the hydrochloride salt.

  • The reaction progress is monitored by TLC or LC-MS until the starting material is fully consumed.

  • The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether, filtered, and dried under vacuum to yield the final dihydrochloride salt.

Self-Validating System: The formation of a precipitate upon addition of HCl in dioxane is a strong indicator of successful salt formation. The purity of the final product can be readily assessed by the analytical techniques described in the following section, which should show the absence of the Boc protecting group.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. For a fluorinated molecule such as this, a combination of spectroscopic and spectrometric techniques is required.

Analytical Workflow

G A Synthesized Compound B ¹H NMR & ¹³C NMR A->B Proton & Carbon Environment C ¹⁹F NMR A->C Fluorine Environment D Mass Spectrometry (HRMS) A->D Molecular Weight & Formula E Elemental Analysis A->E Elemental Composition F Structure & Purity Confirmed B->F C->F D->F E->F

Caption: A multi-technique approach for structural confirmation.

Expected Analytical Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum should show characteristic signals for the protons on the azetidine and pyrrolidine rings. The chemical shifts and coupling patterns will be complex due to the asymmetry of the molecule.

    • ¹³C NMR : The spectrum will display seven distinct carbon signals. The carbon atom bearing the two fluorine atoms will exhibit a characteristic triplet due to C-F coupling.

    • ¹⁹F NMR : This is a crucial technique for fluorinated compounds.[9] A single signal, likely a triplet, is expected for the two equivalent fluorine atoms, with coupling to the adjacent protons. Quantitative ¹⁹F NMR can also be employed to determine absolute purity.[9]

  • Mass Spectrometry (MS) :

    • High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, which will correspond to the calculated exact mass of the free base (C₇H₁₂F₂N₂). This provides unequivocal confirmation of the elemental composition.

  • Elemental Analysis :

    • The percentage composition of Carbon, Hydrogen, Nitrogen, Chlorine, and Fluorine should be determined and compared to the theoretical values calculated from the molecular formula C₇H₁₄Cl₂F₂N₂. This provides a measure of the bulk purity of the sample. For covalently bound fluorine, sample preparation techniques such as combustion may be necessary to convert it to fluoride ions for analysis.[10]

Applications in Drug Discovery

The unique structural combination of an azetidine ring and a gem-difluoropyrrolidine moiety makes 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride a highly attractive scaffold for medicinal chemistry programs.

Rationale for Use in Drug Design
  • Azetidine as a Bioisostere and Conformational Restrictor : Azetidines are considered privileged structures in drug discovery.[11] Their strained four-membered ring introduces a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[4] They can serve as bioisosteric replacements for larger, more flexible groups or as novel vectors to explore chemical space. Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate azetidine motifs to enhance their pharmacokinetic properties.[3]

  • Gem-Difluoropyrrolidine for Enhanced Metabolic Stability and Physicochemical Properties : The introduction of a gem-difluoro group is a common strategy in medicinal chemistry to block sites of metabolic oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life. Furthermore, the strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the pyrrolidine nitrogen, which can be critical for optimizing interactions with a target protein or for improving cell permeability.

Potential Therapeutic Areas

Given the prevalence of azetidine and pyrrolidine scaffolds in bioactive molecules, this compound could serve as a key intermediate in the synthesis of inhibitors or modulators for a variety of targets, including:

  • Kinase Inhibitors : Many kinase inhibitors incorporate small heterocyclic scaffolds to interact with the hinge region of the ATP binding site.

  • G-Protein Coupled Receptor (GPCR) Modulators : The conformational constraint provided by the azetidine ring can be beneficial for achieving selectivity among GPCR subtypes.

  • Central Nervous System (CNS) Agents : The modulation of lipophilicity and polarity afforded by the fluorine atoms can be leveraged to optimize blood-brain barrier penetration for CNS-targeted drugs.[12]

Conclusion

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a valuable and versatile building block for contemporary drug discovery. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The combination of the conformationally rigid azetidine scaffold and the metabolically robust gem-difluoropyrrolidine moiety offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. The strategic incorporation of this scaffold into drug candidates holds significant promise for the development of next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.

References

  • BenchChem. (n.d.). Analytical techniques for assessing the purity of fluorinated intermediates.
  • DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
  • BizNGO. (2020, August). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • LabSolu. (n.d.). 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride.
  • LabSolu. (n.d.). 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride.
  • Venkateswarlu, P. (1985). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 64(8), 1070-1074.
  • Singh, A., & Kumar, A. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Examples of azetidine containing molecules alongside pyrrolidine....
  • BenchChem. (n.d.). 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate | 1257294-08-8.
  • PharmaBlock. (n.d.). Azetidines in Drug Discovery.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery.
  • Enamine. (n.d.). Azetidines.
  • National Center for Biotechnology Information. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate.
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Google Patents. (n.d.). US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives.
  • National Center for Biotechnology Information. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery In the landscape of modern drug development, the meticulous characterization of a molecule's physicochemical properties is not merely a perfunctory...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug development, the meticulous characterization of a molecule's physicochemical properties is not merely a perfunctory step but a foundational pillar for success. These intrinsic attributes govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides an in-depth technical exploration of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, a novel heterocyclic scaffold of interest in medicinal chemistry. As direct experimental data for this specific molecule is not extensively published, this document will serve as a comprehensive manual, detailing the authoritative experimental and computational methodologies required for its full physicochemical characterization. We will leverage data from its constituent moieties, azetidine and 3,3-difluoropyrrolidine, to inform our predictive analysis and experimental design.

Molecular Identity and Structural Attributes

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a synthetic compound featuring a union of two key heterocyclic systems: a strained four-membered azetidine ring and a five-membered pyrrolidine ring geminally difluorinated at the 3-position. The dihydrochloride salt form indicates that both basic nitrogen centers are protonated.

PropertyValueSource
IUPAC Name 1-(azetidin-3-yl)-3,3-difluoropyrrolidine;dihydrochlorideN/A
CAS Number 1403766-97-1N/A
Molecular Formula C₇H₁₄Cl₂F₂N₂N/A
Molecular Weight 235.10 g/mol N/A
Chemical Structure (See Figure 1)N/A
Chemical structure of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochlorideFigure 1. Chemical structure of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.

Thermal Properties: Melting Point and Thermal Stability

The melting point and thermal stability of an active pharmaceutical ingredient (API) are critical parameters that influence its formulation, manufacturing, and storage. For a crystalline salt, the melting point is a key indicator of purity.[1]

Predicted Thermal Behavior

The presence of strong ionic interactions in the dihydrochloride salt form suggests a relatively high melting point with decomposition. The individual components provide some insight:

  • Azetidine: As a free base, it is a liquid with a boiling point of 61-62°C.[2]

  • 3,3-Difluoropyrrolidine hydrochloride: This related compound has a reported melting point of 133-136°C.[3]

Given these reference points, 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is expected to be a solid with a melting point likely exceeding that of 3,3-difluoropyrrolidine hydrochloride, accompanied by thermal decomposition.

Experimental Determination of Thermal Properties

A combination of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provides a comprehensive thermal profile.[4][5]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is an invaluable tool for determining the melting point, identifying polymorphic forms, and assessing purity.[5][6]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10°C/min, under an inert nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. A sharp peak indicates high purity, while a broad peak may suggest the presence of impurities.[1]

TGA measures the change in mass of a sample as a function of temperature.[7][8] It is essential for determining thermal stability, decomposition temperatures, and the presence of solvates or hydrates.[7]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of the compound onto a sensitive TGA balance.

  • Instrument Setup: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve plots mass loss versus temperature. Significant mass loss events indicate decomposition or the loss of volatiles.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Weigh 2-5 mg of Sample DSC_Heat Heat at 10°C/min under N₂ DSC_Sample->DSC_Heat DSC_Analysis Analyze Thermogram for Melting Point & Purity DSC_Heat->DSC_Analysis TGA_Sample Weigh 5-10 mg of Sample TGA_Heat Heat at 10°C/min under N₂ TGA_Sample->TGA_Heat TGA_Analysis Analyze Mass Loss for Decomposition Temperature TGA_Heat->TGA_Analysis API API Sample API->DSC_Sample API->TGA_Sample

Caption: Workflow for Thermal Analysis.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability.[9] For ionizable compounds like 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, solubility is highly pH-dependent. The dihydrochloride salt form is expected to exhibit enhanced aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[10][11]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the equilibrium solubility at that specific pH.

Solubility_Workflow Start Add Excess Solid to pH Buffers Equilibrate Agitate at Constant Temperature (24-48h) Start->Equilibrate Separate Centrifuge or Filter to Separate Solid Equilibrate->Separate Quantify Analyze Supernatant by HPLC-UV Separate->Quantify Result Determine Equilibrium Solubility Quantify->Result

Caption: Shake-Flask Solubility Determination Workflow.

Ionization Constant (pKa)

The pKa values of a molecule dictate its charge state at a given pH, which profoundly influences its solubility, permeability, and target binding. As 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine is a diamine, it will have two pKa values corresponding to the two protonated nitrogen atoms.

Predicted pKa Values
  • Azetidine Moiety: The pKa of the conjugate acid of azetidine is reported to be 11.29.[2][13] This high basicity is characteristic of a secondary amine within a strained ring system.

  • Pyrrolidine Moiety: The presence of electron-withdrawing fluorine atoms adjacent to the pyrrolidine nitrogen is expected to significantly lower its basicity compared to unsubstituted pyrrolidine.

Therefore, we anticipate two distinct pKa values, with the azetidine nitrogen being significantly more basic than the difluoropyrrolidine nitrogen.

Experimental Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for pKa determination.[14][15] It involves monitoring the pH of a solution as a titrant is added.[16]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a solution of constant ionic strength (e.g., 0.15 M KCl).[16]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • pH Monitoring: Record the pH of the solution after each addition of titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid (the dihydrochloride salt), two inflection points will be observed, allowing for the determination of both pKa values.

Computational pKa Prediction

In silico methods provide a rapid means to estimate pKa values, guiding experimental design.[17] Approaches often involve calculating the free energy change of the deprotonation reaction in a simulated aqueous environment using quantum mechanical methods.[18][19] Various software packages and web-based tools are available that employ empirical and semi-empirical methods for pKa prediction of amine-containing molecules.[17]

Spectroscopic Characterization

Spectroscopic techniques provide crucial information for structural confirmation and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy would be instrumental in confirming the molecular structure. The ¹H and ¹³C spectra will show characteristic signals for the azetidine and pyrrolidine rings. ¹⁹F NMR will confirm the presence and environment of the fluorine atoms. The chemical shifts will be sensitive to the protonation state of the nitrogen atoms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups. For the dihydrochloride salt, a broad and strong N-H⁺ stretching absorption is expected in the 2700-3000 cm⁻¹ region.[20] The C-N and C-F stretching vibrations will also be present in the fingerprint region.

Conclusion and Future Directions

This guide has outlined the essential physicochemical properties of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride and has provided a comprehensive framework of established methodologies for their experimental determination and computational prediction. A thorough characterization encompassing thermal analysis, solubility profiling across a physiological pH range, and precise pKa determination is paramount for advancing this compound through the drug discovery pipeline. The experimental protocols detailed herein represent a robust, self-validating system for generating the high-quality data required by researchers, scientists, and drug development professionals to make informed decisions. The insights gained from this comprehensive profiling will be instrumental in formulating this promising scaffold and understanding its potential as a therapeutic agent.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21.
  • U.S. Pharmacopeial Convention. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Grokipedia. (n.d.). Azetidine. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

  • SVR, R., & Raha, K. (2015). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 3, e1202.
  • Klicic, J. J., Friesner, R. A., Liu, S. Y., & Guida, W. C. (2002). Accurate prediction of the pKa of C-H acids using ab initio and DFT calculations. The Journal of Physical Chemistry A, 106(7), 1327-1335.
  • Al-Obaidi, H., & Buckton, G. (2009). Thermal analysis of some antidiabetic pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 95(3), 827-832.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]

  • MDPI. (2022). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

  • The Journal of Physical Chemistry. (n.d.). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. Retrieved from [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

  • ACS Publications. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in.... Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1039-1049.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1039-1049.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 22-26.
  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). Retrieved from [Link]

  • thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Sinsheimer, J. E., & Keuhnelian, A. M. (1966). Near-infrared spectroscopy of amine salts. Journal of pharmaceutical sciences, 55(11), 1240-1244.
  • analyzetest.com. (2021, January 16). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Abstract This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (CAS 1416447-66-9). Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (CAS 1416447-66-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of this molecule. We will explore the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, predicated on the distinct chemical environments of the azetidinium and 3,3-difluoropyrrolidine moieties. Furthermore, this guide will outline detailed, field-proven protocols for sample preparation and data acquisition, ensuring spectral integrity and reproducibility. The principles of electrospray ionization mass spectrometry (ESI-MS) and the expected fragmentation pathways will also be discussed to provide a multi-faceted approach to structural elucidation.

Introduction: The Structural Significance of a Novel Scaffold

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a compound of significant interest in medicinal chemistry, combining the strained azetidine ring, a common motif in bioactive molecules, with a gem-difluorinated pyrrolidine. The azetidine ring often imparts favorable pharmacokinetic properties, while the difluoro substitution can enhance metabolic stability and modulate basicity. As a dihydrochloride salt, the compound's solubility in polar solvents is increased, which is a critical consideration for both biological assays and analytical characterization. Accurate and comprehensive spectral analysis is paramount for confirming the identity, purity, and stability of this and similar compounds in a research and development setting. This guide serves as a foundational resource for scientists working with this novel scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For a dihydrochloride salt such as 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine, the choice of a suitable deuterated solvent is critical; DMSO-d₆ is an excellent first choice due to its ability to dissolve polar salts and its wide chemical shift window.[1]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to the presence of two distinct heterocyclic rings and the effects of protonation. The two nitrogen atoms will be protonated, leading to downfield shifts of adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (in DMSO-d₆)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Azetidine CH (H-3')3.8 - 4.2MultipletDeshielded by the adjacent protonated nitrogen and the connection to the pyrrolidine ring.
Azetidine CH₂ (H-2', H-4')3.5 - 4.0MultipletDiastereotopic protons adjacent to the chiral center and the protonated nitrogen.
Pyrrolidine CH₂ (H-2, H-5)3.2 - 3.7MultipletAdjacent to the protonated nitrogen and influenced by the gem-difluoro group.
Pyrrolidine CH₂ (H-4)2.5 - 3.0Triplet of Triplets²J(H,F) ≈ 50 Hz, ³J(H,H)Coupled to both the geminal fluorine atoms and the adjacent methylene protons.
NH₂⁺ (Azetidinium & Pyrrolidinium)9.0 - 12.0Broad SingletExchangeable protons of the ammonium salts, often appearing as a broad signal.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbon bearing the two fluorine atoms will exhibit a characteristic triplet due to one-bond C-F coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (with ¹⁹F Coupling)Rationale
Azetidine CH (C-3')55 - 65Singlet
Azetidine CH₂ (C-2', C-4')45 - 55Singlet
Pyrrolidine CH₂ (C-2, C-5)50 - 60Singlet
Pyrrolidine CF₂ (C-3)115 - 125Triplet (¹J(C,F) ≈ 240-280 Hz)
Pyrrolidine CH₂ (C-4)35 - 45Triplet (²J(C,F) ≈ 20-30 Hz)
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[2][3] A single signal is expected for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (in DMSO-d₆, referenced to CFCl₃)

FluorinePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
Pyrrolidine CF₂-90 to -110Triplet²J(F,H) ≈ 50 HzGeminal difluoride adjacent to a methylene group.
Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 10-15 mg of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride into a clean, dry vial.[1]

  • Add approximately 0.6 mL of DMSO-d₆.[1]

  • Gently vortex the vial to ensure complete dissolution. The dihydrochloride salt should be readily soluble.

  • Using a Pasteur pipette with a cotton plug, transfer the solution to a clean, dry 5 mm NMR tube.[4]

  • Cap the NMR tube securely.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-32

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~4 seconds

    • Spectral Width: 20 ppm

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024-4096 (or more, depending on concentration)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1.5 seconds

    • Spectral Width: 240 ppm

  • ¹⁹F NMR:

    • Pulse Program: zg30 (proton decoupled, if desired)

    • Number of Scans: 64-128

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: ~1 second

    • Spectral Width: 200 ppm

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg of Compound dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1 ¹H NMR (zg30, 32 scans) transfer->H1 process Fourier Transform, Phase Correction, Baseline Correction H1->process C13 ¹³C NMR (zgpg30, 4096 scans) F19 ¹⁹F NMR (zg30, 128 scans) integrate Integration & Peak Picking process->integrate analyze Structure Elucidation integrate->analyze

Caption: Workflow for NMR analysis of the title compound.

Mass Spectrometry (MS): Elucidating the Molecular Ion and Fragmentation

Electrospray ionization (ESI) is the method of choice for analyzing polar, salt-like compounds such as 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.[5] In positive ion mode, the molecule is expected to be observed primarily as the monoprotonated species, [M+H]⁺, where M is the free base.

Expected Mass Spectrum

The free base has a molecular formula of C₇H₁₂F₂N₂ and a monoisotopic mass of 162.10 g/mol . The dihydrochloride salt has a molecular weight of 235.10 g/mol .

Table 4: Predicted Ions in ESI-MS (Positive Mode)

IonCalculated m/zRationale
[M+H]⁺163.11The protonated free base, expected to be the base peak.
[M+Na]⁺185.09Adduct with sodium, a common impurity.
[M+H-HF]⁺143.08Loss of hydrogen fluoride from the parent ion.
Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide valuable structural information. The fragmentation is likely to be initiated by cleavage of the C-N bonds in the pyrrolidine or azetidine rings.

MS_Fragmentation cluster_path1 Azetidine Ring Opening cluster_path2 Pyrrolidine Ring Fragmentation parent [M+H]⁺ m/z = 163.11 frag1 Loss of C₂H₄N m/z = 120.08 parent->frag1 -C₂H₄N frag2 Loss of C₃H₅N m/z = 106.06 parent->frag2 -C₃H₅N frag3 Loss of C₂H₂F₂ m/z = 99.10 parent->frag3 -C₂H₂F₂ frag4 Loss of C₃H₄F₂N m/z = 72.07 parent->frag4 -C₃H₄F₂N

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Experimental Protocol for ESI-MS Data Acquisition

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent such as methanol or water at a concentration of approximately 1 mg/mL.[6]

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid to promote protonation.[6]

  • Filter the final solution through a 0.22 µm syringe filter if any particulates are present.[7]

Instrument Parameters (Q-TOF Mass Spectrometer):

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3.5 - 4.5 kV

  • Cone Voltage: 20 - 40 V

  • Source Temperature: 120 - 150 °C

  • Desolvation Temperature: 350 - 450 °C

  • Desolvation Gas Flow (N₂): 600 - 800 L/hr

  • MS Scan Range: m/z 50 - 500

  • MS/MS:

    • Select the [M+H]⁺ ion (m/z 163.11) as the precursor.

    • Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Conclusion: A Roadmap for Characterization

This guide provides a robust theoretical and practical framework for the spectral characterization of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. The predicted NMR and MS data, along with the detailed experimental protocols, offer a clear path for researchers to confirm the structure and purity of this novel compound. By understanding the interplay of the azetidinium and difluoropyrrolidine moieties, scientists can confidently interpret the resulting spectra and advance their research and development efforts. The principles and methodologies outlined herein are also broadly applicable to the analysis of other similar N-heterocyclic compounds.

References

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • Harvard University Faculty of Arts and Sciences. (n.d.). Sample Preparation | Harvard Center for Mass Spectrometry. Retrieved from [Link]

  • European Union Reference Laboratory for New Psychoactive Substances. (n.d.). ILIADe code 553 | CLEN Method Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Sub. Retrieved from [Link]

  • Asnaashari, S., Delazar, A., Alipour, S. S., & Sarker, S. (n.d.). 1 H (coupling constant J in Hz in parentheses) and 13 C NMR data for compounds 1-6. ResearchGate. Retrieved from [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (2013). NMR Sample Preparation. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Slideshare. (n.d.). 19 f chemical shifts and coupling constants. Retrieved from [Link]

  • Princeton University. (n.d.). sample preparation guideline for extraction of polar metabolites from adherent or. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

  • Bell, N. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. University of Edinburgh. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (coupling constant J in Hz in parentheses) and 13 C NMR data for compounds 1-6. Retrieved from [Link]

  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Superior and novel detection of small, polar metabolites in saline sam- ples using pre-extraction benzoyl chloride derivatization and. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2025). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • TSI Journals. (2006). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Retrieved from [Link]

  • ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved from [Link]

  • PubMed. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of compound 3a. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochlori...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, a fluorinated diamine building block with significant potential in medicinal chemistry and drug discovery. The unique combination of a strained azetidine ring and a difluorinated pyrrolidine moiety offers a valuable scaffold for modulating the physicochemical and pharmacokinetic properties of novel therapeutic agents.

Nomenclature and Chemical Identity

Systematic IUPAC Name: 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride

Common Synonyms:

  • 3-(3,3-Difluoropyrrolidin-1-yl)azetidine dihydrochloride

  • 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine 2HCl

Alternative Names: Due to its nature as a research chemical and building block, it may be referred to by catalog numbers specific to chemical suppliers.

Component Analysis:
  • Azetidine Moiety: A four-membered nitrogen-containing heterocycle. Its high ring strain and sp³-rich character can confer conformational rigidity, potentially improving metabolic stability and solubility of parent molecules.[1]

  • 3,3-Difluoropyrrolidine Moiety: The geminal difluoro substitution on the pyrrolidine ring is a key feature. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity by altering the electronic properties and lipophilicity of the molecule.[2]

The dihydrochloride salt form is utilized to enhance the compound's stability and aqueous solubility, facilitating its use in experimental settings.[3]

Chemical Structure and Properties
PropertyValueSource/Reference
Molecular Formula C₇H₁₄Cl₂F₂N₂Calculated
Molecular Weight 235.10 g/mol Calculated
Appearance White to off-white solid (Predicted)General property of amine hydrochlorides
Solubility Soluble in water and polar organic solvents like methanol and DMSO (Predicted)General property of amine hydrochlorides
Stability The hydrochloride salt form enhances stability for handling and storage.[2][3] The azetidine ring may be susceptible to ring-opening under strongly basic conditions or in the presence of certain transition metals.[4][2][3][4]

Synthesis and Manufacturing

A detailed, publicly available synthesis protocol for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is not available. However, based on established synthetic methodologies for similar compounds, a plausible synthetic route can be proposed. The synthesis can be logically divided into the formation of the core structure (free base) and its subsequent conversion to the dihydrochloride salt.

Part A: Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine (Free Base)

A likely synthetic strategy involves the nucleophilic substitution or reductive amination between a protected azetidine precursor and 3,3-difluoropyrrolidine.

Proposed Synthetic Workflow:

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection A N-Boc-3-oxoazetidine C Reductive Amination A->C Reactant 1 B 3,3-Difluoropyrrolidine B->C Reactant 2 D N-Boc-1-(azetidin-3-yl)- 3,3-difluoropyrrolidine C->D Product of Step 1 F 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine (Free Base) D->F Deprotection E Acidic Condition (e.g., TFA or HCl in Dioxane)

Figure 1: Proposed synthesis workflow for the free base.

Experimental Protocol (Proposed):

  • Reductive Amination:

    • To a solution of N-Boc-3-oxoazetidine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add 3,3-difluoropyrrolidine (1.0-1.2 equivalents).

    • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected intermediate.

    • Purify the crude product by flash column chromatography on silica gel.

  • Boc-Deprotection:

    • Dissolve the purified N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine in an appropriate solvent such as dichloromethane or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, at 0 °C.[5]

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid, yielding the free base, likely as a salt of the acid used for deprotection.

Part B: Formation of the Dihydrochloride Salt

The conversion of the free base to the dihydrochloride salt is a standard acid-base reaction.

Experimental Protocol:

  • Dissolve the crude or purified 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine free base in a suitable anhydrous solvent, such as diethyl ether, dioxane, or ethanol.[5]

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise with stirring.[5]

  • The dihydrochloride salt is expected to precipitate out of the solution.

  • Continue stirring at 0 °C for a period of time (e.g., 30-60 minutes) to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with a small amount of the cold anhydrous solvent.

  • Dry the product under vacuum to yield 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.

Applications in Drug Discovery and Development

The structural motifs present in 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride make it a valuable building block in the design of novel therapeutics.

Key Applications:

  • Scaffold for Novel Chemical Entities: This compound serves as a versatile starting material for the synthesis of more complex molecules.[2]

  • Modulation of Physicochemical Properties: The incorporation of the azetidine and difluoropyrrolidine moieties can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability of drug candidates.[2]

  • Oncology Research: Fluorinated heterocyclic compounds have shown potential as microtubule-targeting agents by inhibiting tubulin polymerization, a mechanism relevant to the development of new anticancer treatments.[2]

  • Immunology and Inflammation: Azetidine derivatives are being investigated as modulators of chemokine receptors, such as CCR6, indicating potential applications in treating inflammatory and autoimmune diseases.[2]

  • Inhibitors of Dipeptidyl Peptidase IV (DPP-IV): Fluorinated pyrrolidines are a key component of some DPP-IV inhibitors, which are used in the treatment of type 2 diabetes.[6][7]

Logical Pathway for Application in Drug Discovery:

G A 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride B Chemical Synthesis (e.g., Amide Coupling, Alkylation) A->B Starting Material C Library of Novel Compounds B->C Generates D High-Throughput Screening C->D Screened in E Identification of 'Hits' D->E Leads to F Lead Optimization E->F Iterative Process G Preclinical Candidate F->G Results in

Sources

Foundational

The Strategic Role of the 3,3-Difluoropyrrolidine Moiety in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Among the array of fluorinated motifs, the 3,3-difluoropyrrolidine scaffold has emerged as a particularly valuable building block. This guide provides a technical overview of the multifaceted roles of this moiety in drug design. We will dissect its fundamental impact on core properties such as basicity, lipophilicity, and conformation. Furthermore, we will explore its critical function as a "metabolic shield," enhancing drug stability by blocking common sites of oxidative metabolism. Through detailed case studies in oncology and neurodegeneration, alongside practical, step-by-step experimental protocols, this document serves as an in-depth resource for the rational application of the 3,3-difluoropyrrolidine moiety to accelerate the development of robust and efficacious therapeutics.

Part 1: The Ascendancy of Fluorinated Saturated Heterocycles

The pursuit of novel therapeutics has increasingly led medicinal chemists to explore beyond the flat, two-dimensional world of aromatic rings into the rich, three-dimensional chemical space offered by saturated heterocycles.[3][4] These structures provide superior exit vectors and stereochemical complexity, enabling more precise and effective interactions with biological targets. Concurrently, the use of fluorine has become a dominant strategy in drug design, with fluorinated compounds consistently representing a significant portion of newly approved drugs.[5]

The power of fluorine lies in its unique combination of properties: its small size, high electronegativity, and the exceptional strength of the carbon-fluorine bond.[2] When integrated into a saturated heterocyclic scaffold like pyrrolidine, these properties are not merely additive but synergistic. The 3,3-difluoropyrrolidine moiety, in particular, leverages the gem-difluoro group to confer a unique set of advantages, including metabolic stability, modulated basicity, and conformational control, making it a privileged structure in the medicinal chemist's toolkit.

Part 2: Fundamental Physicochemical and Stereoelectronic Properties

The introduction of a gem-difluoro group at the C3 position of the pyrrolidine ring profoundly alters its intrinsic properties. Understanding these changes is fundamental to its rational deployment in drug design.

Modulation of Basicity (pKa)

The two fluorine atoms exert a powerful electron-withdrawing inductive effect through the sigma bonds of the ring, pulling electron density away from the nitrogen atom. This reduction in electron density lowers the basicity of the pyrrolidine nitrogen, resulting in a significant decrease in its pKa compared to the parent scaffold.

This modulation of pKa is a critical tool for medicinal chemists. A lower pKa can reduce unwanted interactions with off-target proteins (like hERG) and can be fine-tuned to optimize the level of protonation at physiological pH, which in turn affects solubility, cell permeability, and target engagement.

Conformational Control and Pre-organization

Saturated five-membered rings like pyrrolidine are not planar but exist in dynamic equilibrium between various puckered conformations, typically described as "envelope" and "twist" forms, often characterized by the Cγ-endo and Cγ-exo puckers.[4][6] The substitution pattern on the ring can create a conformational preference, effectively pre-organizing the molecule into a shape that is more favorable for binding to a specific biological target. This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in potency.[7]

The gem-difluoro group at the C3 position introduces a strong conformational bias. The stereoelectronic effects stemming from the highly polarized C-F bonds can stabilize a particular ring pucker, locking the substituents at other positions into well-defined spatial orientations.[6] This conformational constraint is a key advantage, transforming a flexible scaffold into a more rigid and selective binding element.

Conformational bias induced by 3,3-difluorination of the pyrrolidine ring.

Part 3: The 3,3-Difluoropyrrolidine Moiety as a Metabolic Shield

One of the most compelling reasons to incorporate the 3,3-difluoropyrrolidine moiety is to enhance a compound's metabolic stability. Pyrrolidine rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid clearance and poor pharmacokinetic profiles.

Blocking Key Sites of Metabolism

Oxidation of the pyrrolidine ring typically occurs at the carbon atoms adjacent to the nitrogen (C2 and C5) or at other available C-H bonds. The gem-difluoro group at the C3 position provides a powerful "metabolic shield" through two primary mechanisms:

  • Direct Blockade: The C-F bond is significantly stronger than a C-H bond, making it resistant to enzymatic cleavage. Placing the CF2 group at the C3 position directly blocks this site from oxidation.

  • Electronic Deactivation: The strong electron-withdrawing nature of the fluorine atoms deactivates the adjacent C-H bonds at the C2 and C4 positions. This makes them less susceptible to abstraction by the oxidative species within the CYP active site, thereby reducing the overall rate of metabolism.

This strategic blockade of metabolic "soft spots" can dramatically increase the half-life of a drug candidate, leading to improved bioavailability and sustained exposure in vivo.

Metabolic_Shielding cluster_unsub Metabolic Hotspots on Pyrrolidine cluster_difluoro Metabolic Shielding by 3,3-Difluorination P N C2 C2 C3 C3 C2_df C2 C2->C2_df Deactivated C4 C4 C3_df C3 (F,F) C3->C3_df Blocked by CF2 C5 C5 C4_df C4 C4->C4_df Deactivated P_df N C5_df C5

Metabolic stabilization of the pyrrolidine ring via 3,3-difluorination.
Quantitative Impact on Metabolic Stability: A Matched-Pair Analysis

The value of this metabolic shielding is clearly demonstrated in the development of Dual Leucine Zipper Kinase (DLK) inhibitors. A direct comparison between a lead compound containing a standard pyrrolidine ring and its 3,3-difluorinated analog revealed a dramatic improvement in metabolic stability while maintaining high potency.[8]

PropertyCompound 13 (Parent)Compound 14 (Fluorinated)
Structure Pyrrolidine3,3-Difluoropyrrolidine
DLK Kᵢ (nM) 77
p-JNK IC₅₀ (µM) 0.1090.109
Human Liver Microsome t½ (min) ModerateSignificantly Increased

Data synthesized from Patel, S. et al., J. Med. Chem. 2015, 58 (1), pp 401–418.[8]

This data exemplifies the core principle of this guide: the 3,3-difluoropyrrolidine moiety can resolve metabolic liabilities without compromising the desired biological activity, representing a highly efficient optimization strategy.

Part 4: Case Studies in Drug Discovery

The theoretical benefits of the 3,3-difluoropyrrolidine moiety have been successfully translated into the discovery of clinical candidates.

Case Study 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

In the development of treatments for type 2 diabetes, DPP-4 inhibitors are a major class of therapeutics. The clinical candidate PF-00734200 emerged from an optimization program where the 3,3-difluoropyrrolidine moiety was a key component of the final molecule.[9] Its incorporation was instrumental in achieving a profile that included high potency (IC₅₀ = 13 nM), excellent selectivity, and high oral bioavailability across multiple species. The metabolic robustness conferred by the gem-difluoro group was a critical factor in its advancement into late-stage clinical trials.[9]

Case Study 2: Dual Leucine Zipper Kinase (DLK) Inhibitors

DLK (MAP3K12) is a key regulator of neuronal degeneration and a promising target for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[8][10][11] During a lead optimization campaign, researchers identified a potent inhibitor (Compound 13) that unfortunately suffered from moderate metabolic stability due to known "soft spots" on its pyrrolidine ring.[8] In a classic example of rational drug design, the team synthesized the 3,3-difluoropyrrolidine analog (Compound 14). This single modification successfully addressed the metabolic liability, leading to a potent, selective, and brain-penetrant inhibitor with a significantly improved pharmacokinetic profile suitable for in vivo studies in models of neurodegenerative disease.[8]

Part 5: Experimental Protocols - A Self-Validating System

To ensure scientific integrity, the following protocols are provided as self-validating systems for the synthesis, incorporation, and evaluation of the 3,3-difluoropyrrolidine moiety.

Protocol 1: Synthesis of 3,3-Difluoropyrrolidine Hydrochloride

This protocol is a representative multi-step synthesis adapted from established literature procedures.[12][13]

Step 1: N-Benzyl-3,3-difluoropyrrolidin-2-one formation

  • To a solution of N-benzyl-4,4-difluoroglutamic acid (1.0 eq) in anhydrous toluene (0.2 M), add acetic anhydride (1.5 eq).

  • Heat the mixture to reflux (approx. 110 °C) for 4-6 hours, monitoring by TLC or LC-MS for the consumption of starting material.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent and excess acetic anhydride.

  • The crude product can be purified by silica gel chromatography or carried forward directly if sufficiently pure.

Step 2: Reduction to N-Benzyl-3,3-difluoropyrrolidine

  • Dissolve the crude N-benzyl-3,3-difluoropyrrolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.3 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 M in THF, 2.5 eq) dropwise, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 12-16 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of methanol, followed by 6 M hydrochloric acid.

  • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis of borane complexes.

  • Cool to room temperature, basify with aqueous NaOH (e.g., 6 M) to pH > 12, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Debenzylation and Salt Formation

  • Dissolve the crude N-benzyl-3,3-difluoropyrrolidine (1.0 eq) in methanol (0.2 M).

  • Add Pearlman's catalyst (20% Pd(OH)₂ on carbon, 10 mol %).

  • Add concentrated hydrochloric acid (1.1 eq).

  • Place the reaction vessel under an atmosphere of hydrogen (H₂, balloon or Parr shaker at 50 psi) and stir vigorously at room temperature for 16-24 hours.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3,3-difluoropyrrolidine hydrochloride as a solid.

Protocol 2: Incorporation via Amide Coupling

This protocol describes a standard HATU-mediated coupling of the synthesized building block to a generic carboxylic acid.[14][15][16][17]

Amide_Coupling_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification R_COOH Carboxylic Acid (1.0 eq) Mix Combine Acid, HATU, DIPEA in DMF Stir 10 min @ RT R_COOH->Mix Pyr_HCl 3,3-Difluoropyrrolidine HCl (1.1 eq) Add_Amine Add Pyrrolidine HCl Stir 2-4 h @ RT Pyr_HCl->Add_Amine HATU HATU (1.1 eq) HATU->Mix DIPEA DIPEA (3.0 eq) DIPEA->Mix Solvent Anhydrous DMF Solvent->Mix Mix->Add_Amine Monitor Monitor by LC-MS Add_Amine->Monitor Quench Dilute with Water Extract with Ethyl Acetate Monitor->Quench Wash Wash Organics with Brine Quench->Wash Dry Dry (Na2SO4), Filter, Concentrate Wash->Dry Purify Purify via Chromatography Dry->Purify Product Final Amide Product Purify->Product

Workflow for incorporation of 3,3-difluoropyrrolidine via amide coupling.
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.1 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

  • Add 3,3-difluoropyrrolidine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol outlines a typical procedure to assess and compare the metabolic stability of a parent compound and its 3,3-difluorinated analog using human liver microsomes.

Metabolic_Assay_Workflow cluster_setup Assay Setup cluster_run Reaction & Sampling cluster_analysis Analysis Microsomes Prepare Microsomes in Buffer (0.5 mg/mL) Compound Add Test Compound (1 µM) Microsomes->Compound Pre_Incubate Pre-incubate 5 min @ 37°C Compound->Pre_Incubate Initiate Initiate with NADPH (Start Timer) Pre_Incubate->Initiate Timepoints Take Aliquots at t = 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench Aliquots in Cold Acetonitrile with Internal Standard Timepoints->Quench Process Centrifuge Samples Collect Supernatant Quench->Process LCMS Analyze by LC-MS/MS Process->LCMS Calculate Calculate t½ and CLint LCMS->Calculate Result Comparative Stability Data Calculate->Result

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride as a Novel Scaffold for CNS Drug Discovery

Introduction and Scientific Rationale The discovery of novel chemical entities that can effectively modulate central nervous system (CNS) targets is a cornerstone of modern neuroscience research. A primary challenge in t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The discovery of novel chemical entities that can effectively modulate central nervous system (CNS) targets is a cornerstone of modern neuroscience research. A primary challenge in this field remains the development of molecules that not only possess high target affinity and selectivity but also exhibit favorable pharmacokinetic properties, particularly the ability to cross the blood-brain barrier (BBB).[1][2] 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride emerges as a compound of significant interest, strategically designed to address these challenges through the integration of key structural motifs known to enhance drug-like properties.

This molecule incorporates two privileged scaffolds:

  • Azetidine Ring: This strained, four-membered nitrogenous heterocycle provides a rigid, sp3-rich core.[3][4] Its unique geometry can improve metabolic stability, aqueous solubility, and pharmacokinetic profiles, making it an increasingly popular bioisostere in drug design.[3][4][5][6] Several FDA-approved drugs incorporate azetidine motifs to enhance receptor selectivity and overall efficacy.[3]

  • 3,3-Difluoropyrrolidine Moiety: The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a compound's properties.[7][8][9] The gem-difluoro substitution on the pyrrolidine ring can significantly increase metabolic stability by blocking potential sites of oxidation.[10] Furthermore, fluorine's high electronegativity can influence the pKa of the neighboring amine, potentially enhancing receptor binding affinity and increasing lipophilicity, which can facilitate penetration of the BBB.[10][11]

Given its structural similarity to endogenous neurotransmitters, particularly γ-aminobutyric acid (GABA), this compound is hypothesized to act as a modulator of GABA receptors. GABA is the primary inhibitory neurotransmitter in the CNS, and its receptors are validated targets for a wide range of neurological and psychiatric disorders.[12] This guide provides detailed protocols for the initial characterization of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, focusing on its potential as a GABAergic modulator and its suitability as a CNS drug candidate.

Table 1: Physicochemical Properties of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

PropertyValueSource
CAS Number 1403766-97-1[13]
Molecular Formula C₇H₁₄Cl₂F₂N₂[13]
Molecular Weight 235.10 g/mol [13]
Form Dihydrochloride Salt[13]
Structure A molecule containing an azetidine ring linked to a 3,3-difluoropyrrolidine ring.[13]

Proposed Mechanism of Action: GABAergic Modulation

The structural framework of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine suggests it may function as a GABA mimetic, potentially binding to and modulating GABA receptors. The distance and geometric arrangement of the nitrogen atoms within the rigid scaffold could allow it to fit into the orthosteric or allosteric binding sites of GABA-A or GABA-B receptors. The diagram below illustrates the hypothesized interaction at a GABA-A receptor, the principal mediator of fast synaptic inhibition in the brain.

GABA_Signaling_Pathway Hypothesized Action at GABA-A Receptor Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_vesicle GABA Vesicles Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft Release GABA_A GABA-A Receptor (Ligand-Gated Cl⁻ Channel) GABA_A->Cl_ion Opens Channel Test_Compound 1-(Azetidin-3-YL)- 3,3-difluoropyrrolidine Test_Compound->GABA_A:head Binds (Hypothesized) GABA GABA GABA->GABA_A:head Binds Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Cl_ion->Hyperpolarization Influx

Caption: Hypothesized mechanism at a GABAergic synapse.

Application Protocol 1: In Vitro GABA-A Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the GABA-A receptor using a competitive radioligand binding assay. It is a critical first step to validate the compound's interaction with its hypothesized target.

Scientific Justification

This assay directly measures the ability of the test compound to displace a known high-affinity radioligand ([³H]muscimol) from the GABA-A receptor. A low Ki value indicates high binding affinity. Unlabeled GABA is used as a positive control and to define non-specific binding, ensuring the assay is specific and trustworthy.[14][15]

Binding_Assay_Workflow Workflow for GABA-A Receptor Binding Assay prep 1. Prepare Rat Brain Membrane Homogenate incubation 2. Incubate Membrane Prep with: - [3H]muscimol (Radioligand) - Test Compound (Variable Conc.) - Control (GABA or Buffer) prep->incubation separation 3. Separate Bound & Free Ligand (Rapid Vacuum Filtration) incubation->separation quantify 4. Quantify Radioactivity (Liquid Scintillation Counting) separation->quantify analysis 5. Data Analysis - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki quantify->analysis

Caption: Experimental workflow for the receptor binding assay.

Materials
  • Test Compound: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

  • Radioligand: [³H]muscimol

  • Positive Control / Non-specific binding agent: GABA

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Tissue: Whole rat brains (frozen)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Homogenizer and centrifuge

Step-by-Step Methodology
  • Membrane Preparation: a. Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer. b. Centrifuge at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C. d. Resuspend the pellet in deionized water and centrifuge again. Repeat this wash step. e. Finally, resuspend the pellet in Binding Buffer, determine protein concentration (e.g., Bradford assay), and store at -80°C.[14]

  • Binding Assay: a. Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound. b. Total Binding: Add 0.1-0.2 mg of membrane protein, 5 nM [³H]muscimol, and Binding Buffer. c. Non-specific Binding: Add membrane protein, 5 nM [³H]muscimol, and 10 µM unlabeled GABA.[14][15] d. Test Compound: Add membrane protein, 5 nM [³H]muscimol, and serial dilutions of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M). e. Incubate all tubes at 4°C for 45 minutes.

  • Termination and Quantification: a. Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. b. Wash each filter three times with ice-cold Wash Buffer to remove unbound radioligand. c. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC50: Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Application Protocol 2: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

This protocol assesses the ability of the test compound to cross a cellular model of the BBB, a critical parameter for any CNS drug candidate. The Transwell assay is the most widely used method for this purpose.[16]

Scientific Justification

The BBB is a highly selective barrier that protects the brain.[1] For a CNS drug to be effective, it must penetrate this barrier. This in vitro model uses a confluent monolayer of brain microvascular endothelial cells (BMECs) to mimic the BBB.[16][17] The assay measures the rate of passage of the compound from an apical (blood side) to a basolateral (brain side) chamber. Transendothelial Electrical Resistance (TEER) is measured to ensure the integrity of the cell monolayer, validating the model's barrier function.[16]

BBB_Transwell_Workflow Workflow for In Vitro BBB Transwell Assay cluster_setup Assay Setup cluster_exp Permeability Experiment culture 1. Culture BMECs on Porous Transwell Insert integrity 2. Monitor Monolayer Formation (Measure TEER) culture->integrity Until TEER plateaus add_compound 3. Add Test Compound to Apical (Blood) Chamber integrity->add_compound sample 4. Sample from Basolateral (Brain) Chamber Over Time add_compound->sample analysis 5. Quantify Compound Concentration (LC-MS/MS) sample->analysis calc 6. Calculate Apparent Permeability (Papp) analysis->calc

Caption: Workflow for the in vitro BBB permeability assay.

Materials
  • Human Cerebral Microvascular Endothelial Cells (hCMEC/D3 line is common)[17][18]

  • Transwell inserts (e.g., 0.4 µm pore size) and companion plates

  • Appropriate cell culture medium and supplements

  • Test compound and a low-permeability control (e.g., Lucifer yellow)

  • TEER measurement system (e.g., EVOM2)

  • Analytical instrument for quantification (e.g., LC-MS/MS)

Step-by-Step Methodology
  • Cell Culture: a. Seed hCMEC/D3 cells onto the apical side of the Transwell inserts coated with collagen. b. Culture the cells until a confluent monolayer is formed.

  • Barrier Integrity Verification: a. Measure TEER daily. The assay can begin once TEER values are high and stable (typically >100 Ω·cm²), indicating tight junction formation.

  • Permeability Experiment: a. Wash the cell monolayer with transport buffer (e.g., HBSS). b. Add the test compound (at a known concentration, e.g., 10 µM) to the apical chamber. c. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the volume with fresh buffer. d. At the end of the experiment, collect a sample from the apical chamber.

  • Quantification: a. Analyze the concentration of the test compound in all collected samples using a validated LC-MS/MS method.

Data Analysis
  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

    • dQ/dt: The rate of compound appearance in the basolateral chamber (µmol/s), determined from the slope of the cumulative amount transported vs. time plot.

    • A: The surface area of the Transwell membrane (cm²).

    • C₀: The initial concentration of the compound in the apical chamber (µmol/cm³).

Table 2: Interpretation of Papp Values for CNS Drug Candidates

Papp (x 10⁻⁶ cm/s)Predicted BBB PermeabilityImplication
> 5.0 HighGood candidate for CNS penetration
2.0 - 5.0 MediumBorderline; may require optimization
< 2.0 LowPoor CNS penetration likely

Application Protocol 3: Preliminary In Vivo Pharmacokinetic (PK) and Brain Penetration Study

This protocol provides a framework for an initial assessment of the compound's pharmacokinetic profile and its ability to penetrate the brain in a rodent model after systemic administration.

Scientific Justification

While in vitro models are excellent for screening, in vivo studies are essential to understand how a compound behaves in a complex biological system.[19] This study measures the concentration of the drug in both blood plasma and brain tissue over time, allowing for the calculation of the brain-to-plasma ratio (Kp). This value is a key indicator of a drug's ability to cross the BBB and accumulate in the CNS.[11]

Materials
  • Test compound formulated for injection (e.g., in saline/DMSO)

  • Laboratory animals (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Dosing syringes and collection tubes (with anticoagulant for plasma)

  • Homogenizer for brain tissue

  • Analytical instrument for quantification (LC-MS/MS)

Step-by-Step Methodology
  • Dosing: a. Administer the test compound to a cohort of animals at a single dose via intravenous (IV) or intraperitoneal (IP) injection.

  • Sample Collection: a. At predetermined time points (e.g., 15, 30, 60, 120, 240 minutes), euthanize a subset of animals (n=3-4 per time point). b. Immediately collect blood via cardiac puncture into heparinized tubes. c. Perfuse the brain with ice-cold saline to remove remaining blood. d. Harvest the whole brain.

  • Sample Processing: a. Centrifuge the blood to separate the plasma. b. Weigh the brain tissue and homogenize it in a suitable buffer. c. Process both plasma and brain homogenate samples (e.g., via protein precipitation) to extract the drug.

  • Quantification: a. Analyze the concentration of the compound in the plasma (C_p) and brain homogenate (C_b) samples using a validated LC-MS/MS method.

Data Analysis
  • Calculate Brain Concentration: Convert the concentration in the homogenate to the concentration in the brain tissue (ng/g).

  • Calculate Brain-to-Plasma Ratio (Kp): For each time point, calculate Kp as: Kp = C_b / C_p

  • Determine Exposure: Calculate the Area Under the Curve (AUC) for both the plasma and brain concentration-time plots to assess total exposure. The ratio of AUC_brain to AUC_plasma is another robust measure of brain penetration.

A Kp value > 1 suggests the compound readily enters and accumulates in the brain, while a value < 0.1 indicates poor penetration.

References

  • Fluorinated molecules as drugs and imaging agents in the CNS. PubMed.
  • GABA-A Receptor Binding Assay Protocol. PDSP.
  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers.
  • What is CNS pharmacokinetics and how is it measured?. Sygnature Discovery.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate.
  • Simple practical synthesis of 3,3-difluoropyrrolidine from 2,2-dichlorotrifluoro-1-iodoethane. ResearchGate.
  • Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science.
  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. Springer.
  • In Vitro Blood Brain Barrier Models for Drug Development. Tempo Bioscience.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • Characterization of GABA Receptors. PubMed Central (PMC).
  • Pharmacokinetic Strategies in CNS Drug Discovery. Aragen.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI.
  • Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. PubMed Central (PMC).
  • Simple practical synthesis of 3,3-difluoropyrrolidine from the cheap commercial 2,2-dichlorotrifuoro-1-iodoethane. ISTINA.
  • Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. Chem-Space.
  • Azetidines of pharmacological interest. PubMed.

Sources

Application

Application Notes and Protocols for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in Oncology Research

Introduction: Unlocking the Potential of a Novel Scaffold in Oncology The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of novel small molecules that can select...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Novel Scaffold in Oncology

The landscape of oncology drug discovery is continually evolving, with a significant focus on the development of novel small molecules that can selectively target cancer cells while minimizing off-target toxicities. The compound 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride presents a unique chemical architecture, combining the rigid, three-dimensional azetidine ring with a difluorinated pyrrolidine moiety. Such structural motifs are of high interest in medicinal chemistry. The azetidine scaffold can provide improved metabolic stability and aqueous solubility, while the gem-difluoro group can modulate the basicity of the adjacent nitrogen and influence ligand-target interactions.

While specific biological data for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in oncology is not extensively documented in publicly available literature, its structural components suggest potential as a scaffold for developing targeted cancer therapeutics.[1][2][3][4] This guide provides detailed application notes and protocols for the systematic evaluation of this compound in oncology research, from initial in vitro characterization to in vivo efficacy studies. These methodologies are designed to be a robust framework for researchers and drug development professionals investigating its potential as an anti-cancer agent.

PART 1: Foundational In Vitro Evaluation

The initial phase of investigation aims to determine the cytotoxic and mechanistic properties of the compound across a panel of cancer cell lines.

Cell Viability and Cytotoxicity Assays

The primary step is to assess the compound's effect on cancer cell proliferation and viability.

Protocol: MTT/XTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (e.g., from 0.01 nM to 100 µM) in the appropriate cell culture medium. Treat the cells for a specified duration, typically 48-72 hours. Include a vehicle control (e.g., sterile water or DMSO, depending on the compound's solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.

  • Data Acquisition: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Interpreting the Data: A low IC50 value suggests potent anti-proliferative activity. The results from this assay will guide the concentration range for subsequent mechanistic studies.

Target Identification and Pathway Analysis

Should the compound exhibit significant cytotoxicity, the next logical step is to elucidate its mechanism of action.

Protocol: Western Blotting for Key Signaling Pathways

  • Cell Lysis: Treat cancer cells with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride at concentrations around its IC50 value for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key proteins involved in cancer signaling pathways (e.g., Akt, ERK, mTOR for proliferation; PARP, Caspase-3 for apoptosis). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Rationale and Expected Outcomes: This protocol helps to identify if the compound modulates specific signaling pathways. For instance, a decrease in phosphorylated Akt or ERK could suggest inhibition of pro-survival pathways, while cleavage of PARP or Caspase-3 would indicate induction of apoptosis.

PART 2: Advanced In Vivo Assessment

Promising in vitro results warrant further investigation in a more physiologically relevant context. Xenograft models in immunodeficient mice are a cornerstone for preclinical oncology drug development.[5][6]

Cell Line-Derived Xenograft (CDX) Models

CDX models are valuable for initial efficacy assessments due to their reproducibility and scalability.[6]

Protocol: Subcutaneous CDX Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses. The vehicle used for the in vitro studies should be used as the control.

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-0
Compound X10
Compound X30
Compound X100

This table should be populated with experimental data.

Patient-Derived Xenograft (PDX) Models

PDX models, created by implanting fresh patient tumor tissue into mice, better recapitulate the heterogeneity and clinical behavior of human cancers.[7][8] They are particularly useful for translational research and biomarker discovery.[7][8][9]

Workflow for PDX Model Evaluation

Caption: Workflow for Patient-Derived Xenograft (PDX) model studies.

PART 3: Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.[10]

In Vivo Pharmacokinetic Study

Protocol: Single-Dose PK in Mice

  • Compound Administration: Administer a single dose of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride to a cohort of mice via the intended clinical route (e.g., oral and intravenous).

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the concentration-time curve (AUC)

    • Half-life (t1/2)

    • Bioavailability (if both oral and IV data are available)

Pharmacokinetic Parameters Table:

ParameterOral AdministrationIntravenous Administration
Dose (mg/kg)
Cmax (ng/mL)
Tmax (hr)
AUC (ng*hr/mL)
t1/2 (hr)
Bioavailability (%)N/A

This table should be populated with experimental data.

High pharmacokinetic variability is often observed with small molecule kinase inhibitors, making such studies crucial for dose optimization.[11]

Conclusion and Future Directions

The systematic application of these protocols will provide a comprehensive preclinical data package for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. The journey from a novel chemical entity to a potential clinical candidate is arduous, but a rigorous and well-designed preclinical evaluation is the essential first step. Positive outcomes from these studies would pave the way for IND-enabling toxicology studies and eventual clinical trials. The unique structural features of this compound hold promise, and a thorough investigation is warranted to determine its true potential in the fight against cancer.

References

  • Capturing the Complexity of Real Cancer Cases with P
  • Preclinical Drug Testing Using Xenograft Models. (URL: )
  • In Vivo Oncology - Pharmacology Discovery Services. (URL: )
  • Patient-derived tumour xenografts as models for oncology drug development - PMC - NIH. (URL: )
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. (URL: )
  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (URL: )
  • Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed. (URL: )
  • Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age m
  • Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays - Benchchem. (URL: )
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
  • Display of small-molecule inhibitors screening outcomes Heatmap showing...
  • Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle - AACR Journals. (URL: )
  • Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pedi
  • 1-(Azetidin-3-yl)
  • Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin‐microtubule System - NIH. (URL: )
  • Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors - ResearchG
  • 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. (URL: )
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (URL: )
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (URL: )
  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google P
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl) - NIH. (URL: )
  • Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells - NIH. (URL: )
  • Azetidines | Fisher Scientific. (URL: )
  • Novel 2,3‑disubstituted 1,3‑thiazolidin‑4‑one derivatives as potential antitumor agents in renal cell adenocarcinoma - PubMed. (URL: )

Sources

Method

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride reaction conditions

An Application Note and Protocol for the Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride Abstract This document provides a comprehensive guide to the synthesis of 1-(Azetidin-3-yl)-3,3-difluoropyrr...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Abstract

This document provides a comprehensive guide to the synthesis of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride, a valuable building block in modern medicinal chemistry. Fluorinated heterocyclic scaffolds are of significant interest due to their ability to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This guide details a robust, multi-step synthetic protocol, including the formation of the core C-N bond via an aza-Michael addition, subsequent deprotection, and final conversion to the stable dihydrochloride salt. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the rationale behind experimental choices to ensure reproducibility and scalability.

Introduction: The Significance of Fluorinated Heterocycles

The strategic incorporation of fluorine into small molecules is a cornerstone of modern drug design.[2][3] The unique properties of fluorine—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[1] Saturated heterocycles like azetidine and pyrrolidine are prevalent motifs in pharmaceuticals, and their fluorinated derivatives are highly sought-after building blocks.[4][5][6]

The target molecule, 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine, combines two such valuable scaffolds. The gem-difluoro group on the pyrrolidine ring acts as a bioisostere for a carbonyl group, blocks a potential site of metabolism, and can modulate the pKa of the pyrrolidine nitrogen.[7] This guide provides a validated synthetic pathway to access this compound as its dihydrochloride salt, which enhances stability and simplifies handling.

Overall Synthetic Strategy

The synthesis of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is achieved through a three-stage process. This strategy ensures high purity and yield by isolating key intermediates.

  • Aza-Michael Addition: Formation of the crucial C-N bond between the protected azetidine and the difluoropyrrolidine rings.

  • Acid-Mediated Deprotection: Removal of the Boc (tert-butyloxycarbonyl) protecting group to liberate the free secondary amine on the azetidine ring.

  • Salt Formation: Conversion of the resulting free base, which contains two basic nitrogen atoms, into the more stable and crystalline dihydrochloride salt.

The following workflow diagram illustrates the overall process.

G cluster_0 Stage 1: C-N Bond Formation cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A Protected Azetidine Precursor C Protected Intermediate A->C Aza-Michael Addition B 3,3-Difluoropyrrolidine B->C D Free Base Intermediate C->D Acid (TFA or HCl) E Final Dihydrochloride Salt D->E HCl Solution (2.2 eq)

Caption: High-level workflow for the synthesis of the target compound.

Detailed Protocols and Methodologies

Part 1: Synthesis of tert-Butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate

Principle: This step involves the formation of the key bond between the two heterocyclic rings. An aza-Michael addition reaction is employed, where the secondary amine of 3,3-difluoropyrrolidine acts as a nucleophile, attacking an activated azetidine precursor.[8] Using a Boc-protected azetidine substrate ensures that the azetidine nitrogen does not interfere with the reaction and allows for selective deprotection later. The base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), facilitates the reaction.[8]

Reaction Scheme:

G start tert-Butyl 3-(2-methoxy-2-oxoethylidene) azetidine-1-carboxylate plus1 + reagent1 3,3-Difluoropyrrolidine arrow DBU, Acetonitrile 65 °C, 4-16 h product tert-Butyl 3-(3,3-difluoropyrrolidin-1-yl) azetidine-1-carboxylate

Caption: Aza-Michael addition to form the protected intermediate.

Experimental Protocol:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 eq.).

  • Add acetonitrile (approx. 3 mL per 5 mmol of the starting material).

  • Add 3,3-difluoropyrrolidine (1.0 eq.) to the solution.

  • Add DBU (1.0 eq.) dropwise to the stirring mixture.

  • Heat the reaction mixture to 65 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water (approx. 15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to yield the pure protected intermediate as an oil or solid.[8]

Part 2: Deprotection to Yield 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine (Free Base)

Principle: The Boc protecting group is acid-labile. Treatment with a strong acid, such as hydrochloric acid, cleaves the tert-butoxycarbonyl group, releasing carbon dioxide and tert-butanol, to yield the free secondary amine of the azetidine ring. This step must be performed under anhydrous conditions to prevent side reactions.

Experimental Protocol:

  • Dissolve the purified product from Part 1 (1.0 eq.) in a minimal amount of anhydrous solvent such as 1,4-dioxane or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4M HCl in 1,4-dioxane (3.0-5.0 eq.) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis confirms the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The crude product is often the dihydrochloride salt. To obtain the free base for the next step, dissolve the residue in water, basify carefully with a strong base (e.g., 6N NaOH) to pH >12, and extract with dichloromethane or ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to yield the free base. Caution: The free base may be volatile; avoid prolonged exposure to high vacuum.

Part 3: Formation of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Dihydrochloride

Principle: The final step is the formation of a stable, crystalline dihydrochloride salt. This is crucial for long-term storage, accurate weighing, and formulation. The free base contains two basic nitrogens, both of which will be protonated by hydrochloric acid. Using a solution of HCl in a non-aqueous solvent like isopropanol or methanol allows for the precipitation of the salt.[9]

Experimental Protocol:

  • Dissolve the free base from Part 2 (1.0 eq.) in a suitable solvent such as methanol or isopropanol (approx. 5 mL per gram of free base).[9]

  • While stirring, add a solution of hydrochloric acid in isopropanol (e.g., 5-6N solution, 2.2 eq.) dropwise. A precipitate should begin to form.[9]

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Cool the mixture to 0-5 °C and hold at this temperature for at least 1 hour to maximize crystallization.[9]

  • Collect the solid product by vacuum filtration through a sinter funnel.

  • Wash the filter cake with a small amount of cold isopropanol or diethyl ether to remove any soluble impurities.

  • Dry the white crystalline solid under vacuum at 40-60 °C to a constant weight to yield the final 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride.[9]

Data Summary and Characterization

The following table summarizes the typical reaction conditions. Yields are representative and may vary based on scale and experimental execution.

Parameter Stage 1: Aza-Michael Addition Stage 2: Deprotection Stage 3: Salt Formation
Key Reagents 3,3-Difluoropyrrolidine, DBU4M HCl in DioxaneHCl in Isopropanol
Solvent Acetonitrile1,4-DioxaneIsopropanol / Methanol
Temperature 65 °C0 °C to Room Temp.Room Temp. then 0-5 °C
Time 4 - 16 hours2 - 4 hours2 - 3 hours
Workup Aqueous wash, ExtractionEvaporation, BasificationFiltration
Purification Column ChromatographyExtractionCrystallization
Typical Yield 60 - 75%>90% (crude)80 - 95%

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹⁹F NMR: To confirm the structure and presence of fluorine.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base cation.

  • Melting Point: To assess the purity of the crystalline salt.[9]

References

  • Google Patents. US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives.
  • Google Patents. WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) -.
  • Google Patents. CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • PubMed Central. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Available at: [Link]

  • ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and.... Available at: [Link]

  • ResearchGate. Approaches to functionalized pyrrolidines and azetidines through.... Available at: [Link]

  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Google Patents. EP0863136B1 - Derivatives of azetidine and pyrrolidine.
  • ACS Publications. Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. Available at: [Link]

  • Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.
  • Googleapis. (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. Available at: [Link]

  • PubMed. Applications of Fluorine in Medicinal Chemistry. Available at: [Link]

  • PubMed. The role of fluorine in medicinal chemistry. Available at: [Link]

  • PubMed. A one-pot preparation of 1,3-disubstituted azetidines. Available at: [Link]

  • PubChem. 3,3-Difluoropyrrolidine. Available at: [Link]

  • MDPI. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • PubMed. New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Available at: [Link]

  • PubMed. Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. Available at: [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

Sources

Application

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride synthesis protocol

An Application Note and Detailed Protocol for the Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride Introduction The confluence of strained ring systems and fluorine substitution offers a powerful st...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Introduction

The confluence of strained ring systems and fluorine substitution offers a powerful strategy in modern medicinal chemistry for modulating the physicochemical and pharmacological properties of drug candidates. Azetidines, four-membered saturated nitrogen heterocycles, serve as valuable bioisosteres for larger rings and introduce unique three-dimensional vectors for molecular exploration[1]. Their inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a balance of stability for handling and reactivity for further functionalization[1]. Concurrently, the incorporation of gem-difluoro groups, as seen in 3,3-difluoropyrrolidine, is a well-established tactic to enhance metabolic stability, modulate pKa, and improve binding affinity by altering local electronic environments[2].

The target molecule, 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine, combines these two privileged scaffolds. It is a versatile building block for the synthesis of more complex therapeutic agents, with potential applications in oncology and immunology[2]. This application note provides a comprehensive, step-by-step protocol for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine as its dihydrochloride salt, designed for researchers in synthetic chemistry and drug development. The described two-step synthesis proceeds through a reductive amination to form the key C-N bond, followed by an acidic deprotection that concurrently yields the final, stable salt form.

Overall Synthesis Scheme

The synthesis is achieved via a two-step sequence starting from commercially available precursors. The first step involves the formation of the protected intermediate through reductive amination, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group and formation of the dihydrochloride salt.

G r1 N-Boc-azetidin-3-one c1 1. Et3N, NaBH(OAc)3 DCE, rt r1->c1 + r2 3,3-Difluoropyrrolidine HCl r2->c1 inter tert-butyl 3-(3,3-difluoropyrrolidin-1-yl) azetidine-1-carboxylate c2 2. HCl in Dioxane rt inter->c2 prod 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride c1->inter c2->prod

Figure 1: Overall reaction scheme for the synthesis.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Notes
1-Boc-3-azetidinone398489-26-4171.20Key starting material, moisture sensitive[3].
3,3-Difluoropyrrolidine Hydrochloride163457-23-6145.57Can be used directly.
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Mild reducing agent, moisture sensitive.
Triethylamine (Et₃N)121-44-8101.19Base to neutralize the hydrochloride salt.
1,2-Dichloroethane (DCE)107-06-298.96Anhydrous, reaction solvent.
Dichloromethane (DCM)75-09-284.93Anhydrous, for extraction and workup.
Saturated aq. Sodium Bicarbonate (NaHCO₃)--For aqueous workup.
Brine (Saturated aq. NaCl)--For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent.
4 M Hydrochloric Acid in 1,4-Dioxane7647-01-036.46For deprotection and salt formation.
Diethyl Ether60-29-774.12For precipitation/crystallization of the final product.

Experimental Protocol

Part A: Synthesis of tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate (Protected Intermediate)

This procedure details the reductive amination coupling of 1-Boc-3-azetidinone and 3,3-difluoropyrrolidine. Reductive amination is a highly efficient method for forming carbon-nitrogen bonds[4]. The use of sodium triacetoxyborohydride is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to pre-form and isolate the intermediate iminium ion.

Reagent Quantities:

ReagentAmount (g)Moles (mmol)Equivalents
1-Boc-3-azetidinone5.0029.21.0
3,3-Difluoropyrrolidine Hydrochloride4.6832.11.1
Triethylamine (Et₃N)4.43 mL32.11.1
Sodium triacetoxyborohydride9.2843.81.5
1,2-Dichloroethane (DCE)150 mL--

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1-Boc-3-azetidinone (5.00 g, 29.2 mmol) and 3,3-difluoropyrrolidine hydrochloride (4.68 g, 32.1 mmol).

  • Add anhydrous 1,2-dichloroethane (150 mL) to the flask.

  • Cool the resulting suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (4.43 mL, 32.1 mmol) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization and formation of the free amine.

  • In a single portion, add sodium triacetoxyborohydride (9.28 g, 43.8 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 1-Boc-3-azetidinone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL). Stir for 20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate as a clear oil or white solid.

Part B: Synthesis of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Dihydrochloride

The final step involves the removal of the acid-labile Boc protecting group. The mechanism proceeds via protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation[5]. Using a solution of hydrochloric acid in dioxane is a highly effective method that serves the dual purpose of deprotection and the direct formation of the desired dihydrochloride salt[6].

Step-by-Step Procedure:

  • Dissolve the purified intermediate from Part A (assuming quantitative yield from the previous step, ~29.2 mmol) in a minimal amount of dichloromethane or methanol (~20 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 4 M HCl in 1,4-dioxane (50 mL, 200 mmol) dropwise to the stirred solution. Caution: Gas evolution (CO₂) will occur. Ensure the system is not closed[5].

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2-4 hours.

  • Monitoring Deprotection: Monitor the reaction by TLC or LC-MS to confirm the complete disappearance of the starting material.

  • Isolation: Upon completion, a white precipitate of the dihydrochloride salt should form. If precipitation is incomplete, concentrate the reaction mixture under reduced pressure to about half its volume.

  • Add diethyl ether (~100 mL) to the concentrated mixture to facilitate further precipitation of the product.

  • Stir the resulting suspension for 30 minutes at 0 °C.

  • Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 30 mL).

  • Dry the solid under high vacuum to a constant weight to yield 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride.

Workflow and Characterization

G cluster_0 Part A: Reductive Amination cluster_1 Part B: Deprotection & Salt Formation a1 Combine Reactants: 1-Boc-azetidin-3-one 3,3-Difluoropyrrolidine HCl a2 Add Solvent (DCE) & Cool to 0 °C a1->a2 a3 Add Et3N Stir 30 min a2->a3 a4 Add NaBH(OAc)3 Warm to RT a3->a4 a5 Stir 12-18h (Monitor by TLC/LC-MS) a4->a5 a6 Quench with aq. NaHCO3 a5->a6 a7 Extract with DCM a6->a7 a8 Dry & Concentrate a7->a8 a9 Purify via Chromatography a8->a9 b1 Dissolve Intermediate a9->b1 Protected Intermediate b2 Add 4M HCl in Dioxane at 0 °C b1->b2 b3 Stir at RT for 2-4h (Monitor by TLC/LC-MS) b2->b3 b4 Concentrate & Precipitate with Diethyl Ether b3->b4 b5 Filter & Wash Solid b4->b5 b6 Dry Under Vacuum b5->b6 end end b6->end Final Product: Dihydrochloride Salt

Figure 2: Experimental workflow diagram.

Expected Characterization:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for both the azetidine and pyrrolidine rings. The signals corresponding to the protons adjacent to the nitrogen atoms will be shifted downfield due to the protonation in the dihydrochloride salt.

  • ¹⁹F NMR: A triplet is expected for the two equivalent fluorine atoms, coupled to the adjacent methylene protons.

  • ¹³C NMR: The spectrum should confirm the number of unique carbon environments. The carbon atoms bearing the fluorine atoms will appear as a triplet due to C-F coupling.

  • Mass Spectrometry (MS): ESI-MS in positive ion mode should show a peak corresponding to the molecular ion of the free base [M+H]⁺.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • 1-Boc-3-azetidinone and sodium triacetoxyborohydride are moisture-sensitive; handle under an inert atmosphere.

  • 1,2-Dichloroethane is a suspected carcinogen; handle with extreme care.

  • Hydrochloric acid is highly corrosive. The 4 M solution in dioxane should be handled with caution to avoid contact and inhalation.

  • The quenching of sodium triacetoxyborohydride and the Boc-deprotection step produce gas. Ensure adequate venting to prevent pressure buildup.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023-01-21). Available at: [Link]

  • CN105384673B - The synthetic method of 3 fluoro azetidine derivatives - Google Patents.
  • US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives - Google Patents.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (2025-08-06). Available at: [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines - PubMed. Available at: [Link]

  • WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) - Google Patents.
  • Deprotection of N-BOC compounds - European Patent Office EP2070899 A1 - Googleapis.com. (2009-06-17). Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23). Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27). Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available at: [Link]

  • Multigram-scale Synthesis of Enantiopure 3,3-Difluoroproline - PMC - NIH. Available at: [Link]

  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC - NIH. (2025-09-05). Available at: [Link]

  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. (2025-08-05). Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. Available at: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021-03-24). Available at: [Link]

Sources

Method

Application Notes and Protocols for Coupling Reactions with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of a Fluorinated Azetidine-Pyrrolidine Scaffold In the landscape of modern medicinal chemistry, the pursuit of novel che...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Azetidine-Pyrrolidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The strategic incorporation of fluorine and strained ring systems into molecular scaffolds is a proven strategy to modulate key drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] The title compound, 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, represents a unique and valuable building block that merges these desirable features. Its structure, featuring a difluorinated pyrrolidine linked to a reactive azetidine ring, offers a versatile platform for the synthesis of complex molecules in drug discovery programs.[3][4]

The gem-difluoro group on the pyrrolidine ring can act as a bioisostere for a carbonyl group, enhancing interactions with biological targets and improving metabolic stability by blocking potential sites of oxidation.[5] The azetidine moiety, a four-membered saturated heterocycle, provides a rigid and spatially defined vector for substitution, allowing for precise orientation of functional groups in three-dimensional space.[6] This guide provides detailed protocols for two key transformations involving this building block: amide bond formation and reductive amination, enabling its seamless integration into synthetic workflows.

Handling and Storage of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

As a dihydrochloride salt, 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine is typically a stable, crystalline solid.[7] However, care should be taken when handling this and other fluorinated compounds.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when handling this compound.[8]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Weighing and Dispensing: Due to its hydrochloride salt form, the compound may be hygroscopic. It is recommended to weigh the compound in a controlled environment and to minimize its exposure to atmospheric moisture.

Part 1: Amide Bond Formation

Amide bond formation is one of the most fundamental and frequently utilized reactions in medicinal chemistry.[9] The secondary amine of the azetidine ring in 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine provides a nucleophilic handle for coupling with a wide array of carboxylic acids.

Reaction Workflow: Amide Coupling

cluster_prep Reaction Setup cluster_activation Carboxylic Acid Activation cluster_reaction Coupling Reaction cluster_workup Workup and Purification reagent 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride base Base (e.g., DIPEA) reagent->base Free-basing acid Carboxylic Acid (R-COOH) coupler Coupling Reagent (e.g., HATU, EDC/HOBt) acid->coupler Activation reaction_mixture Reaction Mixture (Stir at RT) base->reaction_mixture solvent Anhydrous Solvent (e.g., DMF, DCM) activated_acid Activated Acid Intermediate coupler->activated_acid activated_acid->reaction_mixture Nucleophilic Attack workup Aqueous Workup reaction_mixture->workup Quench purification Purification (e.g., Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for amide coupling reactions.

Protocol 1.1: HATU-Mediated Amide Coupling

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly for sterically hindered or electron-deficient amines.[10]

Materials:

  • 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M), add HATU (1.1 eq).

  • In a separate flask, dissolve 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (1.2 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the hydrochloride salts and provide the free base.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Protocol 1.2: EDC/HOBt-Mediated Amide Coupling

The combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) is a classic and cost-effective method for amide bond formation.[11][12]

Materials:

  • 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

  • Carboxylic acid of interest

  • EDC hydrochloride

  • HOBt

  • DIPEA

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Suspend the carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (0.1 M).

  • To a separate suspension of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (1.1 eq) in anhydrous DCM, add DIPEA (3.0 eq).

  • Add the amine solution to the carboxylic acid mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Parameter Protocol 1.1 (HATU) Protocol 1.2 (EDC/HOBt)
Coupling Reagent HATUEDC hydrochloride / HOBt
Base DIPEADIPEA
Solvent DMFDCM
Reaction Time 2-4 hours12-18 hours
Typical Yield Good to ExcellentModerate to Good
Notes Preferred for challenging substratesMore economical, longer reaction times

Part 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing the azetidine nitrogen to be alkylated by reacting with a carbonyl compound in the presence of a reducing agent.

Reaction Mechanism: Reductive Amination

amine Free Amine (from dihydrochloride + base) intermediate Iminium Ion Intermediate amine->intermediate Condensation carbonyl Aldehyde or Ketone (R1-C(=O)-R2) carbonyl->intermediate product Alkylated Product intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->product

Caption: Mechanism of reductive amination.

Protocol 2.1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for one-pot reductive amination reactions.[13]

Materials:

  • 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • DIPEA

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE (0.1 M).

  • Add DIPEA (2.5 eq) to the mixture to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue stirring at room temperature for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via silica gel chromatography.

Parameter Protocol 2.1 (Reductive Amination)
Carbonyl Source Aldehyde or Ketone
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Base DIPEA
Solvent 1,2-Dichloroethane (DCE) or THF
Reaction Time 3-12 hours
Typical Yield Good to Excellent
Notes Mild conditions, suitable for a wide range of carbonyls

Safety Considerations for Fluorinated Compounds

While the C-F bond is generally stable, it is important to be aware of potential metabolic liabilities and decomposition pathways of fluorinated molecules, especially during late-stage development.[14] The introduction of fluorine can significantly alter the physicochemical properties of a molecule.[2] Standard laboratory safety practices should always be followed, and a thorough risk assessment is recommended before scaling up any reaction.[8][15]

Conclusion

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a valuable and versatile building block for medicinal chemistry. The protocols outlined in this guide for amide bond formation and reductive amination provide robust starting points for the synthesis of a diverse range of derivatives. These methods, utilizing common and efficient reagents, should empower researchers to effectively incorporate this unique scaffold into their drug discovery efforts, leveraging the combined benefits of the azetidine and difluoropyrrolidine moieties to create novel and potent therapeutic agents.

References

  • Enantioselective Synthesis of 3,3-Difluoropyrrolidin-4-ol, a Valuable Building Block in Medicinal Chemistry. Journal of Organic Chemistry. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. ResearchGate. [Link]

  • Amide Synthesis. Fisher Scientific. [Link]

  • Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. OUCI. [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. National Institutes of Health. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. [Link]

  • Fluorinated Heterocycles. ResearchGate. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • 1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL). FDA. [Link]

  • Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. National Institutes of Health. [Link]

  • TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines. ResearchGate. [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines. PubMed. [Link]

Sources

Application

Guide to the Handling, Storage, and Application of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Fluorinated Azetidine Building Block 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (C...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Fluorinated Azetidine Building Block

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (CAS: 1403766-97-1) is a specialized heterocyclic building block of significant interest in modern medicinal chemistry. Its structure uniquely combines three motifs that are highly valued in drug design: a strained azetidine ring, a gem-difluorinated pyrrolidine, and a dihydrochloride salt form.

The azetidine moiety, a four-membered nitrogen-containing heterocycle, provides a rigid, sp³-rich scaffold that can improve metabolic stability, enhance solubility, and serve as a versatile anchor for further functionalization.[1] The incorporation of a gem-difluoro group on the pyrrolidine ring is a well-established strategy to modulate the lipophilicity and basicity (pKa) of the proximal nitrogen atom, often leading to improved cell permeability and metabolic resistance by blocking potential sites of oxidative metabolism.[2] As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility and stability in solid form, simplifying its handling and formulation in early-stage discovery workflows.[2]

This guide provides a comprehensive framework for the safe handling, optimal storage, and effective utilization of this compound, ensuring both the integrity of experimental outcomes and the safety of laboratory personnel.

Section 1: Physicochemical and Hazard Profile

A thorough understanding of the compound's properties is foundational to its safe and effective use. The following tables summarize its key physicochemical characteristics and associated hazards as defined by the Globally Harmonized System (GHS).

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 1403766-97-1[3]
Molecular Formula C₇H₁₄Cl₂F₂N₂[3]
Molecular Weight 231.10 g/mol Calculated
Appearance White to off-white solid (typical)General Observation
Recommended Storage 2-8°C[3]
Shelf Life ~3 years (1095 days) under ideal conditions[3]

Table 2: GHS Hazard Identification

CategoryInformationReference(s)
Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.[3][4]

Section 2: Safety Hierarchy: Engineering Controls & Personal Protective Equipment (PPE)

Given the compound's irritant properties, a multi-layered approach to safety is mandatory. The hierarchy of controls prioritizes eliminating hazards at their source. Since the intrinsic hazards of the molecule cannot be eliminated, engineering controls and PPE are paramount.

cluster_0 Hierarchy of Safety Controls cluster_1 Implementation for Topic Compound Eng Engineering Controls (Primary Barrier) Admin Administrative Controls (Procedural Safety) Eng->Admin followed by FumeHood Work within a certified chemical fume hood. Eng->FumeHood PPE Personal Protective Equipment (PPE) (Final Barrier) Admin->PPE supplemented by SOP Follow Standard Operating Procedures (SOPs). Admin->SOP Gloves Wear nitrile gloves, safety goggles, and a lab coat. PPE->Gloves

Caption: Hierarchy of controls for safe chemical handling.

  • Engineering Controls (Primary Barrier): All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted within a certified chemical fume hood.[5] This is non-negotiable and directly mitigates the risk of respiratory irritation (H335) by preventing the inhalation of airborne particles.

  • Administrative Controls: Adherence to established Standard Operating Procedures (SOPs) is critical. Access to the compound should be restricted to trained personnel. The storage area must be clearly labeled and locked (P405).[4][5]

  • Personal Protective Equipment (PPE) (Final Barrier):

    • Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn at all times to protect against accidental splashes and eye irritation (H319).[6]

    • Skin Protection: A flame-resistant lab coat and disposable nitrile gloves are required. Due to the skin irritation hazard (H315), gloves must be inspected before use and changed immediately if contaminated.[7]

    • Respiratory Protection: While the fume hood is the primary control, a NIOSH-approved respirator with a particulate filter may be required for emergency situations like a large spill outside of containment.[7]

Section 3: Storage and Stability Protocol

The dihydrochloride salt form of this compound is hygroscopic and requires controlled conditions to ensure its long-term stability and purity. The manufacturer-stated shelf life of ~3 years is contingent upon strict adherence to this protocol.[3]

Protocol 3.1: Compound Reception and Storage

  • Verification: Upon receipt, verify the integrity of the container seal. Note the date of receipt on the label.

  • Segregation: Do not store with incompatible materials such as strong oxidizing agents, strong acids, or strong bases, as these can promote degradation or hazardous reactions.[8]

  • Primary Storage: Place the tightly sealed manufacturer's vial inside a secondary container.

  • Controlled Environment: Store the secondary container in a refrigerator at 2-8°C .[3]

  • Desiccation: To mitigate moisture absorption, the secondary container should be placed within a desiccator containing a suitable desiccant (e.g., silica gel).

  • Equilibration: Before opening the vial for use, allow it to warm to room temperature inside the desiccator for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would compromise its stability.

  • Inert Atmosphere: After dispensing the required amount, flush the vial headspace with an inert gas like argon or nitrogen before resealing. This displaces air and moisture, further preserving the compound's integrity.

Section 4: Solution Preparation Protocols

As a building block, the compound's primary use is in solution. The choice of solvent is dictated by the subsequent application.

start Start: Solid Compound weigh 1. Weigh solid in fume hood start->weigh solvent 2. Select Solvent (Aqueous vs. Organic) weigh->solvent aqueous 3a. Add Aqueous Buffer (e.g., PBS, H₂O) solvent->aqueous Aqueous Application organic 3b. Add Anhydrous Solvent (e.g., DMSO, DMF) solvent->organic Organic Synthesis dissolve 4. Aid Dissolution (Vortex / Sonicate) aqueous->dissolve organic->dissolve filter 5. (Optional) Sterile Filter (Aqueous Solutions) dissolve->filter use End: Solution Ready for Use dissolve->use If no filtering filter->use

Caption: General workflow for solution preparation.

Protocol 4.1: Preparation of an Aqueous Stock Solution (e.g., for screening)

  • Rationale: The dihydrochloride salt form is designed for good aqueous solubility. This protocol is suitable for preparing stock solutions for biological assays.

  • Calculate Mass: Determine the mass of the solid required to achieve the desired concentration and volume.

  • Weighing: Following the equilibration step in Protocol 3.1, accurately weigh the compound in a tared, sterile microcentrifuge tube or flask inside a chemical fume hood.

  • Solvent Addition: Add the desired volume of aqueous solvent (e.g., sterile water, PBS, or biological buffer) to the solid. Adding liquid to the solid helps prevent the fine powder from becoming airborne.

  • Dissolution: Cap the container securely and vortex until the solid is fully dissolved. If needed, brief sonication in a water bath can be used to break up any aggregates and expedite dissolution.

  • Sterilization (Optional): If for cell-based assays, sterile filter the solution through a 0.22 µm syringe filter into a fresh, sterile container.

  • Storage: Store aqueous solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound in specific buffers should be empirically determined.

Protocol 4.2: Use in an Organic Synthesis Reaction

  • Rationale: For synthetic applications, anhydrous conditions are often necessary. Solvents like DMSO or DMF are common choices for dissolving polar salts for reactions.

  • Setup: Assemble a dry, oven-baked reaction flask under an inert atmosphere (argon or nitrogen).

  • Weighing: Weigh the required amount of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride and add it to the reaction flask.

  • Solvent Addition: Add anhydrous solvent (e.g., DMSO, DMF) via syringe.

  • Dissolution: Stir the mixture magnetically until a clear solution is obtained. Gentle warming may be applied if necessary, but a preliminary solubility test is recommended to avoid thermal degradation.

  • Reaction: The resulting solution is now ready for the addition of other reagents as dictated by the specific synthetic protocol.

Section 5: Spill and Decontamination Protocol

Prompt and correct action is required to mitigate exposure risks from a spill.

  • Evacuate & Secure: If the spill occurs outside a fume hood, evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Containment: For a solid spill, gently cover the powder with a paper towel dampened with water. This prevents the dust from becoming airborne. Do not dry sweep.

  • Neutralization (Optional but Recommended): For acidic hydrochloride salts, a dilute solution of a weak base like sodium bicarbonate can be used to wipe the area after initial cleanup, but this is often unnecessary for small spills.

  • Cleanup: Carefully wipe up the contained material with absorbent pads or wet paper towels, working from the outside of the spill inward.

  • Disposal: Place all contaminated materials (gloves, towels, pads) into a clearly labeled hazardous waste container for disposal according to your institution's EHS guidelines.[5]

  • Final Decontamination: Thoroughly clean the spill area with soap and water.

Section 6: Context and Applications in Drug Discovery

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is not an active pharmaceutical ingredient itself, but rather a strategic component used to build more complex drug candidates. Its structural features are leveraged to solve common challenges in drug development.

cluster_props Key Physicochemical Contributions Start 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride Block Versatile Building Block Start->Block LeadGen Lead Generation & Optimization Block->LeadGen Prop1 Improved Metabolic Stability (gem-difluoro group) Block->Prop1 Prop2 Modulated pKa & Solubility (fluorine + salt form) Block->Prop2 Prop3 Vector for Further Synthesis (azetidine nitrogen) Block->Prop3 Candidate Drug Candidate LeadGen->Candidate

Caption: Role as a building block in the drug discovery pipeline.

  • Improving Pharmacokinetics: The gem-difluoro motif is a bioisostere for a methylene group or a carbonyl, but it resists metabolic oxidation. This can prolong the half-life of a potential drug.[2]

  • Modulating Potency and Selectivity: The rigid azetidine ring restricts conformational flexibility, which can lead to a more favorable binding entropy and higher selectivity for the target protein.[1]

  • Accessing Novel Chemical Space: As a component in library synthesis, this building block allows for the rapid generation of novel compounds with desirable drug-like properties for screening against various biological targets.[9]

By understanding and implementing the protocols outlined in this guide, researchers can safely and effectively leverage the unique properties of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride to advance their drug discovery programs.

References

  • LabSolu Product Page for 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. LabSolu. (Note: This is for a related mono-fluoro compound but provides context on suppliers.)

  • LabSolu Product Page for 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. LabSolu.

  • Safety Data Sheet - CymitQuimica. Fluorochem Ltd.

  • BenchChem Product Page for 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate. BenchChem. (Note: This is for the ditrifluoroacetate salt but discusses the properties of the core moiety.)

  • PubChem Compound Summary for CID 124176105. National Center for Biotechnology Information.

  • Safety Data Sheet - Sigma-Aldrich. MilliporeSigma.

  • General Safety Data Sheet Example. ABclonal.

  • Safety Data Sheet for Azetidin-3-ol hydrochloride. MedChemExpress.

  • Safety Data Sheet - MilliporeSigma. MilliporeSigma.

  • Safety Data Sheet for 3-Fluoroazetidine hydrochloride. Fisher Scientific.

  • Safety Data Sheet for 3,3-Difluoroazetidine hydrochloride. Thermo Fisher Scientific.

  • Azetidines Product Listing. Fisher Scientific.

  • PubChem Compound Summary for a related complex molecule. National Center for Biotechnology Information.

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (PMC).

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.

  • Novel product, method and intermediates for the preparation of azetidine derivatives. Google Patents.

  • Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

  • PubChem Compound Summary for CID 121200894. National Center for Biotechnology Information.

  • 1-(DIPHENYLMETHYL)-3-AZETIDINONE HYDROCHLORIDE Safety Data Sheets. Echemi.

  • Safety Data Sheet for 5-Azetidin-3-yl-3-phenyl-1,2,4-oxadiazole hydrochloride. AK Scientific, Inc.

  • Product Listing for 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate. CP Lab Safety.

Sources

Method

Application Note: Determination of the Solubility Profile of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in Organic Solvents

Abstract Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity.[1] This application note provides a comprehensive guide for researchers to determine the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solubility is a critical physicochemical parameter that profoundly influences the developability of a new chemical entity.[1] This application note provides a comprehensive guide for researchers to determine the solubility of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in a range of common organic solvents. Due to the limited publicly available solubility data for this specific molecule, this document emphasizes a systematic approach, combining theoretical considerations with robust experimental protocols. The methodologies outlined herein are designed to generate reliable and reproducible solubility data, which is essential for informed decision-making in medicinal chemistry, process development, and formulation science.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a viable drug product is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone that dictates a compound's bioavailability and, consequently, its therapeutic efficacy.[1][2] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[3] Therefore, a comprehensive understanding of a compound's solubility in various media is not merely an academic exercise but a fundamental necessity for successful drug development. Early and accurate assessment of solubility in both aqueous and organic solvents can guide lead optimization, inform salt selection strategies, and accelerate the development of effective formulations.[2]

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a small molecule of interest in drug discovery, and characterizing its solubility is a key step in its preclinical evaluation. This application note will provide a theoretical framework for predicting its solubility in organic solvents and present detailed protocols for its experimental determination.

Theoretical Considerations and Predicted Solubility Profile

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For an ionic compound like 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, the process of dissolution in an organic solvent involves overcoming the significant crystal lattice energy of the salt and the subsequent solvation of the individual ions.[4]

Molecular Structure and its Implications:

  • Ionic Nature: As a dihydrochloride salt, the compound is highly polar and exists as ions in the solid state. This strong ionic interaction contributes to a high crystal lattice energy, which must be overcome by the solvent.

  • Hydrogen Bonding: The presence of amine functionalities (both in the azetidine and pyrrolidine rings) allows for hydrogen bond donation, while the nitrogen atoms and chloride ions can act as hydrogen bond acceptors.

  • Fluorination: The gem-difluoro group on the pyrrolidine ring increases lipophilicity and can modulate the electronic properties of the molecule, potentially influencing its interaction with solvents.

Predicted Solubility in Different Classes of Organic Solvents:

Based on these structural features, a qualitative prediction of solubility can be made:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Very poor solubility is expected. The nonpolar nature of these solvents cannot overcome the high crystal lattice energy of the salt, and they offer poor solvation for the charged species.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): Low to moderate solubility is anticipated. While these solvents possess a dipole moment and can engage in dipole-dipole interactions, they lack the ability to effectively solvate both the cation and the anion through hydrogen bonding, which is crucial for dissolving salts.

  • Protic Polar Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is predicted. Alcohols can act as both hydrogen bond donors and acceptors, enabling them to effectively solvate the ions of the dihydrochloride salt and disrupt the crystal lattice. Generally, solubility is expected to decrease with increasing alkyl chain length of the alcohol (Methanol > Ethanol > Isopropanol) due to a decrease in polarity.

  • Other Polar Solvents (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is expected. These are highly polar aprotic solvents with a strong ability to solvate cations. Their high dielectric constants facilitate the separation of ions.

Experimental Protocols for Solubility Determination

A multi-tiered approach, starting with a qualitative assessment followed by a quantitative determination, is recommended. The "shake-flask" method is considered the gold standard for determining equilibrium solubility.[5]

Materials and Equipment
  • 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, compatible with the organic solvents)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another validated analytical technique for quantification.

Qualitative Solubility Assessment

This initial screen provides a rapid estimation of solubility.

Procedure:

  • Weigh approximately 1-2 mg of the compound into a small glass vial.

  • Add the selected organic solvent dropwise (e.g., 100 µL at a time) while vortexing.

  • Visually inspect the vial for the dissolution of the solid material after each addition.

  • Continue adding solvent up to a defined volume (e.g., 1 mL).

  • Categorize the solubility based on visual observation (e.g., "soluble," "sparingly soluble," "insoluble").

Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility at a specific temperature.

Workflow for Quantitative Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into a vial B Add a known volume of solvent A->B C Seal vial and place in a thermostatted shaker B->C D Equilibrate for a defined period (e.g., 24-48h) C->D E Centrifuge to pellet undissolved solid D->E F Withdraw supernatant and filter E->F G Dilute the filtrate with a suitable solvent F->G H Analyze by HPLC to determine concentration G->H

Caption: Workflow for quantitative solubility determination.

Detailed Protocol:

  • Preparation: Add an excess amount of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a precise volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours). The presence of undissolved solid should be confirmed at the end of the equilibration period.

  • Sample Collection and Preparation:

    • Remove the vial from the shaker and let it stand to allow the excess solid to settle.

    • Centrifuge the vial to ensure complete sedimentation of the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (mobile phase is often a good choice).

    • Quantify the concentration of the compound in the diluted solution using a validated analytical method, such as HPLC.

    • Prepare a standard curve of the compound to ensure accurate quantification.

  • Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Data Presentation

For clear and comparative analysis, the solubility data should be presented in a structured table.

Table 1: Solubility of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in Organic Solvents at 25 °C

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (mg/mL)
Nonpolar HexaneRecord observationRecord value
TolueneRecord observationRecord value
Aprotic Polar AcetoneRecord observationRecord value
Ethyl AcetateRecord observationRecord value
AcetonitrileRecord observationRecord value
Protic Polar MethanolRecord observationRecord value
EthanolRecord observationRecord value
IsopropanolRecord observationRecord value
Other Polar DMFRecord observationRecord value
DMSORecord observationRecord value

Conclusion

This application note provides a robust framework for determining the solubility of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in a variety of organic solvents. By combining theoretical predictions with systematic experimental protocols, researchers can generate high-quality, reliable data. This information is invaluable for guiding subsequent stages of drug development, from chemical synthesis and purification to formulation and preclinical studies. Adherence to these protocols will ensure consistency and accuracy in solubility assessment, ultimately contributing to a more efficient and successful drug development process.

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility studies for the purpose of classification of an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO Technical Report Series, No. 1019. Retrieved from [Link]

  • Babu, P. S., & Kumar, P. (2011). Salt Selection in Drug Development. Pharmaceutical Technology, 35(10). Retrieved from [Link]

  • Sugano, K. (2012). Solubility and Dissolution Profile Assessment in Drug Discovery. In Drug-Like Properties: Concepts, Structure Design and Methods (pp. 39-60). Academic Press.
  • Serajuddin, A. T. M. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]

  • Avdeef, A. (2007). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmacy and Pharmacology, 59(8), 1181-1194. [Link]

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315–499. [Link]

  • Facco, P., et al. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. International Journal of Pharmaceutics, 658, 124233. [Link]

  • Stahl, P. H. (2008). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Journal of Pharmaceutical Sciences, 33(3), 201-211.
  • Quora. (2019, November 12). Are there any salts that are soluble in organic solvents?. Retrieved from [Link]

  • Choy, Y. B., & Prausnitz, J. M. (2011). Physics-Based Solubility Prediction for Organic Molecules. AIChE Journal, 57(1), 16-28.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Welcome to the technical support guide for the purification of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (CAS: 1403766-97-1). This document provides in-depth troubleshooting advice and answers to frequent...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (CAS: 1403766-97-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the isolation and purification of this highly polar, fluorinated diamine salt. The guidance herein is tailored for researchers, medicinal chemists, and process development professionals aiming to achieve high purity for this versatile building block.

Overview: Understanding the Purification Challenges

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a molecule that presents a unique set of purification challenges stemming from its distinct physicochemical properties:

  • High Polarity: As a dihydrochloride salt, the molecule is highly polar and possesses low solubility in most common non-polar and moderately polar organic solvents.[1][2]

  • Basicity: The presence of two nitrogen atoms, one in the azetidine ring and one in the pyrrolidine ring, makes the free base susceptible to strong interactions with acidic stationary phases like silica gel.

  • Fluorination Effects: The geminal difluoro group on the pyrrolidine ring alters the molecule's lipophilicity and can lower the pKa of the adjacent nitrogen atom, influencing its behavior in different pH environments.[3]

These properties necessitate carefully chosen purification strategies that deviate from standard protocols for less polar, neutral organic compounds. This guide will walk you through the most effective methods and how to troubleshoot them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during your purification workflow in a practical question-and-answer format.

Question 1: My compound is streaking severely on a standard silica gel TLC plate, even with highly polar solvent systems like 10-20% Methanol in DCM. How can I get a clean separation?

Answer: This is the most common issue and is caused by the strong interaction between the basic amine salt and the acidic silanol groups on the silica surface. This leads to irreversible adsorption and "streaking" rather than clean chromatographic migration.

Causality: Standard silica gel is acidic (pH ≈ 4-5). Your protonated diamine salt binds ionically to the deprotonated silanol groups (SiO⁻), resulting in poor elution and band broadening.

Solutions:

  • Deactivate the Stationary Phase: Before running your column, flush the packed silica gel with your eluent containing a small amount of a basic modifier. This neutralizes the acidic sites.[4]

    • Recommended Modifier: Add 1-3% triethylamine (TEA) or 1-2% ammonium hydroxide to your mobile phase.[4][5] This is highly effective but should only be used if you intend to purify the free base form of your compound, not the salt.

  • Switch to an Alternative Stationary Phase:

    • Alumina: Use neutral or basic alumina, which is better suited for purifying basic compounds.[4]

    • Amine-Functionalized Silica: This is an excellent but more expensive option designed specifically to minimize tailing with basic analytes.[5]

  • Use Reverse-Phase Chromatography: This is the preferred method for purifying the salt form directly. The compound will elute well in highly aqueous mobile phases. See the FAQ section for more details.

Question 2: I'm attempting recrystallization, but my compound "oils out" of solution instead of forming crystals. What's happening and how can I fix it?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature where your compound's solubility limit is exceeded, but the compound is still in a liquid or molten state. This is common with salts and highly functionalized molecules.

Causality: The cooling process is too rapid, or the chosen anti-solvent is too non-polar, causing the compound to crash out of solution as a liquid phase before it has time to organize into a crystal lattice.

Solutions:

  • Slow Down the Cooling Process: After dissolving your compound in the minimum amount of hot solvent, allow the flask to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can help.

  • Adjust the Solvent System:

    • If using a two-solvent system (e.g., methanol/ether), you may have added the anti-solvent (ether) too quickly. Re-heat the mixture until it is a single phase, add a small amount of the primary solvent (methanol) to increase solubility, and then allow it to cool slowly before re-introducing the anti-solvent dropwise.[6]

    • Choose a solvent system where the compound is less soluble at higher temperatures to avoid high initial concentrations.

  • Promote Nucleation: If the solution is slow to crystallize, try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal from a previous successful crystallization.

Question 3: My crude material contains non-polar impurities. How can I remove them without running a column on the entire batch?

Answer: A simple and effective technique for this is trituration or a slurry wash. This leverages the high polarity and low organic-solvent solubility of your dihydrochloride salt.

Protocol:

  • Place your crude solid material in a flask.

  • Add a non-polar solvent in which your salt is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or ethyl acetate).

  • Stir the resulting slurry vigorously at room temperature for 15-30 minutes.

  • Filter the solid product and wash the filter cake with a small amount of the cold non-polar solvent.

  • Dry the purified solid. The non-polar impurities will be removed in the filtrate.

Frequently Asked Questions (FAQs)

Q1: What is the single best method to purify 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride on a multi-gram scale?

For larger quantities, recrystallization is typically the most efficient and scalable method.[6][7] The key is finding a suitable solvent system. Given the compound's salt nature, polar protic solvents or mixtures thereof are the best starting point.

Recommended Solvent Systems for RecrystallizationProcedure & Expected Outcome
Methanol / MTBE or Diethyl Ether Dissolve in a minimum of hot methanol. Add ether dropwise until persistent cloudiness appears. Re-heat to clarify and then cool slowly. Excellent for producing high-purity crystalline solids.
Ethanol / Water Dissolve in hot ethanol or an ethanol/water mixture. The high water solubility of the salt means you will likely need to add a less polar co-solvent or reduce the volume to induce crystallization.[8]
Isopropanol This single-solvent system can work well. It has a lower polarity than methanol, potentially reducing solubility enough to allow for crystallization upon cooling without an anti-solvent.

Q2: How do I convert the dihydrochloride salt to the free base, and why would I want to?

Converting to the free base is necessary if you need to perform purification via standard silica gel chromatography or if your subsequent reaction requires the non-protonated amine.

Protocol: Salt to Free Base Conversion
  • Dissolution: Dissolve the dihydrochloride salt in water.

  • Basification: Cool the solution in an ice bath and slowly add a strong base, such as 2M sodium hydroxide (NaOH) or a saturated potassium carbonate (K₂CO₃) solution, while monitoring the pH. Continue adding base until the pH is >11 to ensure both nitrogens are deprotonated.[9]

  • Extraction: Extract the aqueous layer multiple times (3-5x) with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free base is significantly more soluble in organic solvents than the salt.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base, which is often an oil or low-melting solid.

The workflow for this conversion and subsequent purification is illustrated below.

G start Crude Dihydrochloride Salt dissolve Dissolve in H₂O start->dissolve basify Basify to pH > 11 (e.g., 2M NaOH) dissolve->basify extract Extract with Organic Solvent (e.g., DCM or EtOAc) basify->extract dry Dry Organic Layer & Concentrate extract->dry freebase Isolated Free Base dry->freebase purify Purify via Normal Phase Chromatography (Silica Gel + 1-3% TEA in Eluent) freebase->purify final Pure Free Base purify->final

Workflow for Salt-to-Free Base Conversion and Purification.

Q3: Which HPLC method is recommended for purity analysis and purification?

The choice of HPLC method depends on whether you are working with the salt or the free base.

Chromatography Method Selection
MethodStationary PhaseMobile Phase (Typical)Best ForRationale
Reverse-Phase (RP-HPLC) C18 or C8A: 0.1% TFA or Formic Acid in WaterB: 0.1% TFA or Formic Acid in ACN/MeOHDihydrochloride Salt The acidic modifier ensures the amines remain protonated and elute with sharp peaks. This is the most robust method for analyzing the salt form.[3]
Normal-Phase (NP-HPLC) Silica GelA: Hexane/DCMB: MeOH or IPA with 0.1-1% TEAFree Base Classic method for separating less polar compounds. The basic modifier (TEA) is critical to prevent peak tailing.[4]
HILIC Amide, Cyano, or bare SilicaA: Acetonitrile with additiveB: Aqueous buffer (e.g., Ammonium Formate)Dihydrochloride Salt Hydrophilic Interaction Liquid Chromatography is excellent for highly polar compounds that are poorly retained in reverse-phase. It can provide alternative selectivity.[4]

Below is a decision-making diagram to help select the appropriate purification strategy.

Decision tree for selecting a purification method.

References

  • Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. (n.d.). Benchchem. Retrieved January 19, 2026.
  • US5859255A - Process for the preparation of fluorinated heterocyclic compounds. (n.d.).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PubMed Central. Retrieved January 19, 2026.
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved January 19, 2026.
  • 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate | 1257294-08-8. (n.d.). Benchchem. Retrieved January 19, 2026.
  • Multigram-Scale and Column Chromatography-Free Synthesis of L-Azetidine-2-carboxylic Acid for the Synthesis of Nicotianamine and Its Derivatives. (2018).
  • US4670232A - Recovery of amines from by-product chloride salts. (n.d.).
  • Perfluoro(7-methylbicyclo[4.3.0]nonane) Purification from Close-Boiling Impurities by Heteroazeotropic Distillation Method. (2023). MDPI. Retrieved January 19, 2026.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021). RSC Publishing. Retrieved January 19, 2026.
  • Troubleshooting guide for the purification of polar quinoline compounds. (n.d.). Benchchem. Retrieved January 19, 2026.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026.
  • Recrystallization1. (n.d.). Retrieved January 19, 2026.
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). PMC - NIH. Retrieved January 19, 2026.
  • 1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt. (n.d.). Tradeindia. Retrieved January 19, 2026.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved January 19, 2026.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved January 19, 2026.
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022). YouTube. Retrieved January 19, 2026.
  • 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. (n.d.). Retrieved January 19, 2026.
  • Purification of strong polar and basic compounds. (2023). Reddit. Retrieved January 19, 2026.

Sources

Optimization

Technical Support Center: Optimization of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed to provide in-depth troubleshooting and optimization strategies for this multi-step synthesis, drawing on established chemical principles and practical laboratory experience.

I. Reaction Overview & Key Challenges

The synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride typically proceeds via a reductive amination reaction between 3,3-difluoropyrrolidine and an appropriately protected azetidin-3-one, followed by deprotection and salt formation. While seemingly straightforward, this pathway presents several challenges that can impact yield, purity, and scalability.

Common hurdles include:

  • Low reactivity of the carbonyl group in azetidin-3-one.

  • Side reactions such as over-alkylation or reduction of the starting ketone.

  • Difficulties in purification of the final product and intermediates.

  • Handling of strained ring systems like azetidine, which can be prone to ring-opening.[1]

This guide will address these issues in a question-and-answer format, providing actionable solutions.

II. Troubleshooting Guide & FAQs

Section A: Reductive Amination Step

The core of this synthesis is the reductive amination, which couples the azetidine and difluoropyrrolidine moieties.[2][3]

Question 1: I am observing low to no conversion of my starting materials. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in reductive amination often points to issues with imine formation or the reduction step. Here’s a systematic approach to troubleshooting:

  • Imine Formation is Key: The reaction proceeds through an imine or iminium ion intermediate.[4] Factors that hinder its formation will stall the entire reaction.

    • pH Control: The formation of the imine is typically catalyzed by mild acid (pH 4-6).[5] If the reaction medium is too acidic, the amine nucleophile will be protonated and non-reactive. If it's too basic, the carbonyl will not be sufficiently activated. Consider adding a catalytic amount of a weak acid like acetic acid.

    • Water Removal: Imine formation is a condensation reaction that releases water. The presence of excess water can shift the equilibrium back towards the starting materials.[4]

      • Experimental Protocol: Consider using a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[4] For larger scale reactions, a Dean-Stark apparatus can be effective.

  • Choice of Reducing Agent: The selection of the reducing agent is critical for a successful one-pot reductive amination.

    • Sodium Cyanoborohydride (NaBH₃CN): This is a common choice as it is less reactive towards ketones and aldehydes at neutral pH but readily reduces the more electrophilic iminium ion.[5][6] This selectivity is crucial for one-pot procedures.

    • Sodium Triacetoxyborohydride (STAB): STAB is another excellent reagent for reductive aminations and is often preferred due to its milder nature and reduced toxicity compared to cyanoborohydride.[2][6] It is sensitive to water and is best used in anhydrous solvents like dichloromethane (DCM) or dichloroethane (DCE).[6]

    • Sodium Borohydride (NaBH₄): This is a more powerful reducing agent and can reduce the starting ketone if not used carefully.[6] If using NaBH₄, it is best to first allow sufficient time for imine formation before adding the reducing agent in a two-step, one-pot procedure.[6]

Question 2: I am seeing significant amounts of a side product corresponding to the reduction of azetidin-3-one to azetidin-3-ol. How can I prevent this?

Answer:

This is a classic selectivity issue in reductive amination. The formation of the alcohol byproduct indicates that the reduction of the ketone is competing with, or even out-pacing, the reduction of the imine intermediate.

  • Reagent Selection: As mentioned above, the choice of reducing agent is paramount.

    • Avoid NaBH₄ in a one-pot, single-addition procedure. Its reactivity is often too high.

    • Favor NaBH₃CN or STAB. These reagents are specifically designed to be more selective for the iminium ion over the carbonyl group.[2][5]

  • Reaction Conditions:

    • Staged Addition: If you must use NaBH₄, add it only after confirming imine formation via an analytical technique like TLC or LC-MS.

    • pH Optimization: Ensure the pH is optimal for imine formation (slightly acidic). This will maximize the concentration of the iminium intermediate, favoring its reduction.

Section B: Starting Materials and Reagents

Question 3: My 3,3-difluoropyrrolidine starting material appears to be degrading. What are the proper storage and handling procedures?

Answer:

3,3-Difluoropyrrolidine and its salts can be sensitive to storage conditions.

  • Storage: It is best stored as its hydrochloride salt, which is typically a stable solid.[7][8] The free base is more volatile and potentially less stable over long periods. Store in a cool, dry place, away from moisture.

  • Handling: When using the hydrochloride salt, the free base needs to be generated in situ or just prior to use. This is typically achieved by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate) and extraction into an organic solvent. Ensure all glassware is dry, as moisture can affect the stability of the free base.

Question 4: I am having trouble with the synthesis of my N-Boc-azetidin-3-one precursor. Are there any tips for this step?

Answer:

The synthesis of N-Boc-azetidin-3-one often involves the oxidation of N-Boc-azetidin-3-ol.[9]

  • Oxidizing Agent: A common and effective method is the Swern oxidation or a related procedure using DMSO and an activating agent like oxalyl chloride or trifluoroacetic anhydride. Parikh-Doering oxidation is another mild alternative.

  • Temperature Control: These oxidations are often exothermic. Maintaining a low temperature (e.g., -78 °C) during the addition of reagents is crucial to prevent side reactions and decomposition.

  • Work-up: The work-up procedure should be performed carefully to neutralize any acidic byproducts and remove the oxidizing agent residues.

Section C: Purification and Salt Formation

Question 5: The purification of the free base of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine is challenging. What is the best approach?

Answer:

The free base is a polar compound, which can make purification by standard silica gel chromatography difficult due to streaking.

  • Column Chromatography: If chromatography is necessary, consider using a more polar mobile phase, potentially with a small amount of a basic modifier like triethylamine or ammonium hydroxide to prevent protonation on the silica. Alternatively, reversed-phase chromatography can be effective.

  • Crystallization/Salt Formation: A more robust method for purification is to convert the crude free base directly to its dihydrochloride salt.[10] The salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system, such as ethanol/water mixtures or isopropanol.[10][11]

Question 6: I am having difficulty obtaining a solid dihydrochloride salt. It keeps oiling out. What can I do?

Answer:

"Oiling out" during salt formation is a common issue, often related to solvent choice and the rate of precipitation.

  • Solvent System: The choice of solvent is critical. A solvent in which the free base is soluble but the salt is not is ideal.

    • Recommended Solvents: Anhydrous dichloromethane, diethyl ether, or isopropanol are good starting points.[10][11]

  • Procedure for Salt Formation:

    • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent (e.g., isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether) dropwise with vigorous stirring. The slow addition is key to promoting crystal formation over amorphous precipitation.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the product, if available, can also be effective.

    • Allow the mixture to stir at a low temperature for an extended period to maximize precipitation.

III. Optimized Experimental Protocol

This protocol is a suggested starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Step 1: Reductive Amination

  • To a solution of 3,3-difluoropyrrolidine hydrochloride (1.0 eq) and N-Boc-azetidin-3-one (1.05 eq) in 1,2-dichloroethane (DCE), add triethylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-1-(Azetidin-3-YL)-3,3-difluoropyrrolidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude product from Step 1 in a minimal amount of isopropanol.

  • Add a 5-6 M solution of HCl in isopropanol (2.5-3.0 eq) dropwise at 0°C.

  • Stir the resulting slurry at 0°C for 1 hour and then at room temperature for 2 hours.

  • Collect the precipitate by filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum to afford 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.

ParameterRecommended ConditionRationale
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild and selective for the iminium ion over the ketone.[2][6]
Solvent 1,2-Dichloroethane (DCE)Anhydrous, and compatible with STAB.[6]
Base (for free base) TriethylamineNeutralizes the HCl salt of the starting material.
Deprotection/Salt Formation HCl in IsopropanolEfficiently removes the Boc group and forms the crystalline dihydrochloride salt.[11]
Purification Recrystallization of the dihydrochloride saltOften more effective and scalable than chromatographic purification of the free base.[10]

IV. Visualizing the Process

Reaction_Optimization cluster_starting_materials Starting Materials cluster_reaction Reductive Amination cluster_workup Deprotection & Salt Formation cluster_troubleshooting Troubleshooting Points A 3,3-Difluoropyrrolidine (as HCl salt) C Imine/Iminium Intermediate A->C + B (Base, Solvent) B N-Boc-Azetidin-3-one D N-Boc Protected Product C->D Reduction (STAB or NaBH3CN) T1 Low Conversion C->T1 Imine formation issues? E Free Base D->E Deprotection (Acid) T2 Ketone Reduction D->T2 Wrong reducing agent? F Final Product (Dihydrochloride Salt) E->F Salt Formation (HCl) T3 Purification Issues E->T3 Polarity issues? T4 Salt 'Oiling Out' F->T4 Solvent/Rate issues?

Caption: Key stages and common troubleshooting points in the synthesis.

V. References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer.

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2013). Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science, 341(6143), 1229712.

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Amination. Retrieved from [Link]

  • U.S. Patent No. US20070270463A1. (2007). Novel product, method and intermediates for the preparation of azetidine derivatives. Google Patents. Retrieved from

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 3,3-Difluoropyrrolidine hydrochloride, 98%, Thermo Scientific Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Introduction This technical guide provides in-depth support for researchers and drug development professionals working with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This compound is a valuable building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides in-depth support for researchers and drug development professionals working with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This compound is a valuable building block in medicinal chemistry, incorporating a strained azetidine ring and a gem-difluorinated pyrrolidine moiety.[1][2] Fluorination is a common strategy to enhance metabolic stability and modulate physicochemical properties.[3] However, the inherent ring strain of the azetidine group and the hygroscopic nature of the dihydrochloride salt present specific stability challenges.[4][5] This document offers troubleshooting advice, frequently asked questions (FAQs), and validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride?

The main stability issues stem from two key structural features:

  • Azetidine Ring Strain: The four-membered azetidine ring is inherently strained and susceptible to nucleophilic attack, which can lead to ring-opening degradation.[4][6] This reactivity can be catalyzed by acidic or basic conditions. Studies on similar azetidine-containing molecules have shown degradation pathways involving the formation of a reactive azetidinium ion, followed by nucleophilic capture.[4][7]

  • Hygroscopicity of the Dihydrochloride Salt: As a dihydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] Absorbed water can act as a nucleophile, promoting hydrolysis and degradation, and can also lead to physical changes in the solid material, impacting weighing accuracy and solubility.[8][9]

Q2: How should I properly store the solid compound to ensure long-term stability?

To minimize degradation, proper storage is critical. The primary goals are to protect the compound from moisture and elevated temperatures.

  • Recommended Storage: Store at 2-8°C under an inert atmosphere (e.g., argon or dry nitrogen).[10]

  • Moisture Protection: The vial should be tightly sealed. For frequently accessed bottles, using parafilm to seal the cap after each use is recommended.[11] For larger quantities where the container headspace will increase over time, consider portioning the material into smaller, single-use vials or placing desiccant pouches in the secondary container.[11]

Q3: I'm observing new, unexpected peaks in my HPLC analysis after dissolving the compound. What is the likely cause?

This is a common issue and is typically related to solution-state instability. The most probable causes are:

  • pH-Dependent Hydrolysis: The stability of the compound in aqueous solution is highly dependent on pH.[12] The two amine groups have distinct pKa values, and at pH extremes, degradation can be accelerated.[13][14] In strongly acidic or basic solutions, the azetidine ring can be cleaved via hydrolysis.[4][7]

  • Solvent Reactivity: Protic solvents, especially nucleophilic ones like methanol, could potentially react with the strained azetidine ring, particularly if catalyzed by trace impurities.

  • Improper Buffer Choice: Certain buffer components can be nucleophilic and may actively participate in the degradation pathway. It is advisable to use non-nucleophilic buffers (e.g., phosphate, MES) where possible and to prepare solutions fresh before use.

Q4: What are the most probable degradation pathways for this molecule?

Based on the chemistry of azetidines and the presence of water, the most likely degradation pathway is the hydrolytic opening of the azetidine ring .

The proposed mechanism involves:

  • Protonation of the azetidine nitrogen (already present in the dihydrochloride salt).

  • Nucleophilic attack by a water molecule on one of the methylene carbons adjacent to the nitrogen.

  • Cleavage of the C-N bond, resulting in a ring-opened amino alcohol derivative.

This pathway is illustrated in the diagram below. While the gem-difluoro group is generally stable to nucleophilic attack and hydrolysis, extreme conditions could potentially lead to defluorination, though this is considered a less probable pathway.[15][16]

G cluster_main Proposed Hydrolytic Degradation of Azetidine Ring cluster_conditions Influencing Factors node_start 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine (in aqueous solution) node_intermediate Ring-Opened Intermediate (Protonated Amino Alcohol) node_start->node_intermediate + H₂O (Nucleophilic Attack) node_end Final Degradation Product node_intermediate->node_end Rearrangement factor1 Low or High pH factor2 Elevated Temperature factor3 Nucleophilic Buffers

Caption: Proposed hydrolytic degradation pathway.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak area in chromatogram after sample preparation. Solution Instability: The compound is degrading in your chosen diluent or mobile phase.Prepare samples immediately before analysis. Use a diluent with a neutral pH (e.g., 50:50 acetonitrile:water). Ensure the mobile phase pH is within a stable range (typically pH 3-7), determined during method development.
Inconsistent results or poor reproducibility between experiments. Hygroscopicity: The solid material has absorbed a variable amount of water, leading to inaccurate weighing.Handle the solid compound in a low-humidity environment (e.g., glove box). Allow the container to warm to room temperature before opening to prevent condensation. Dry a small amount of material under vacuum before use for critical quantitative experiments.
Compound fails to dissolve completely or precipitates from solution. Solubility Limits / pH Effects: The dihydrochloride salt has pH-dependent solubility. Solubility may be lower at neutral or basic pH where the free base form is present.Check the pH of your solution. The compound should exhibit good solubility in acidic aqueous solutions.[1] For buffered systems, ensure the concentration is below its solubility limit at that specific pH.
Appearance of multiple, unidentified peaks during stress testing. Complex Degradation: Secondary degradation products may be forming from the initial degradants.Use a gradient HPLC method to ensure adequate separation of all species. Employ mass spectrometry (LC-MS) to obtain mass information for each peak to aid in structural elucidation.[7][17]
Experimental Protocols

To systematically evaluate the stability of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride and develop a stability-indicating analytical method, a forced degradation study is essential.[18][19] This study deliberately exposes the compound to harsh conditions to identify potential degradation products and pathways.[20][21]

Protocol 1: Forced Degradation Study

Objective: To identify the degradation pathways and products under various stress conditions. An appropriate level of degradation is generally considered to be 5-20%.[20]

Materials:

  • 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in water.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Keep at 60°C for 24 hours.

    • Withdraw aliquots at 0, 2, 8, and 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH, then dilute to a final concentration of 0.1 mg/mL with 50:50 ACN:Water.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature (25°C).

    • Withdraw aliquots at shorter intervals (e.g., 0, 15 min, 1 hr, 4 hr) as base-catalyzed degradation may be rapid.

    • Neutralize with an equivalent amount of 0.1 M HCl, then dilute to 0.1 mg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Withdraw aliquots at 0, 2, 8, and 24 hours. Dilute to 0.1 mg/mL.

  • Thermal Degradation:

    • Place the solid compound in a 60°C oven for 48 hours.

    • Also, heat a solution of the compound (0.5 mg/mL in water) at 60°C for 48 hours.

    • Prepare samples for analysis by dissolving/diluting to 0.1 mg/mL.

  • Photolytic Degradation (ICH Q1B):

    • Expose both the solid compound and a 0.5 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • Prepare samples for analysis by dissolving/diluting to 0.1 mg/mL.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

G node_start Start: 1 mg/mL Stock Solution node_acid Acid Stress 0.1 M HCl, 60°C node_start->node_acid node_base Base Stress 0.1 M NaOH, 25°C node_start->node_base node_ox Oxidative Stress 3% H₂O₂, 25°C node_start->node_ox node_therm Thermal Stress Solid & Solution, 60°C node_start->node_therm node_photo Photolytic Stress ICH Q1B Conditions node_start->node_photo node_process node_process node_analysis Analyze via Stability-Indicating HPLC-UV/MS node_end End: Identify Degradants & Establish Pathways node_analysis->node_end node_acid->node_analysis node_base->node_analysis node_ox->node_analysis node_therm->node_analysis node_photo->node_analysis

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To separate the parent compound from all potential degradation products generated during the forced degradation study.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: 210 nm

  • MS Detection: Electrospray Ionization (ESI), Positive Mode, scanning a mass range appropriate for the parent compound and expected degradants (e.g., m/z 50-500).

References
  • Regio- and stereochemical stability induced by anomeric and gauche effects in difluorin
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.
  • Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC - NIH.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Stability issues and degradation of 3-(Bromomethyl)azetidine. (n.d.). Benchchem.
  • Synthesis and Hydrolysis of Aryl Fluoroglycosides. (n.d.).
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (n.d.).
  • 3 Ways to Handle Hygroscopic Material Challenges. (2019). Vesta® Nutra.
  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Is there a practical and efficient way to protect hygroscopic compounds
  • Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
  • 1-(Azetidin-3-yl)
  • 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. (n.d.). Chemimpex.
  • Technical Support Center: Degradation Pathways of 1,3-Oxazetidine Deriv
  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
  • Basicity of Amines. (2025). Chemistry LibreTexts.
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

Sources

Optimization

Technical Support Center: Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this multi-step synthesis. The information herein is curated to explain the "why" behind experimental choices, ensuring both scientific accuracy and practical applicability in a laboratory setting.

Introduction: A Plausible Synthetic Strategy

The synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a multi-faceted process that involves the preparation of two key heterocyclic building blocks, their subsequent coupling, and final deprotection and salt formation. A common and logical synthetic route involves the reductive amination of a protected 3-azetidinone with 3,3-difluoropyrrolidine, followed by deprotection. This guide will dissect each stage of this proposed synthesis, highlighting common impurities and providing practical solutions.

Overall Synthetic Workflow

Below is a conceptual workflow for the synthesis of the target molecule.

G cluster_0 Precursor Synthesis cluster_1 Coupling and Deprotection cluster_2 Final Product Formation N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine N-Boc-3-azetidinone N-Boc-3-azetidinone N-Boc-3-hydroxyazetidine->N-Boc-3-azetidinone Oxidation N-Boc-1-(Azetidin-3-YL)-3,3-difluoropyrrolidine N-Boc-1-(Azetidin-3-YL)-3,3-difluoropyrrolidine N-Boc-3-azetidinone->N-Boc-1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Reductive Amination N-Benzyl-3-pyrrolidinone N-Benzyl-3-pyrrolidinone N-Benzyl-3,3-difluoropyrrolidine N-Benzyl-3,3-difluoropyrrolidine N-Benzyl-3-pyrrolidinone->N-Benzyl-3,3-difluoropyrrolidine Fluorination 3,3-difluoropyrrolidine 3,3-difluoropyrrolidine N-Benzyl-3,3-difluoropyrrolidine->3,3-difluoropyrrolidine Debenzylation 3,3-difluoropyrrolidine->N-Boc-1-(Azetidin-3-YL)-3,3-difluoropyrrolidine 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine N-Boc-1-(Azetidin-3-YL)-3,3-difluoropyrrolidine->1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Boc Deprotection 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine->1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride Salt Formation with HCl

Caption: Proposed synthetic workflow for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.

Part 1: Synthesis of Precursors and Common Impurities

The quality of the final product is intrinsically linked to the purity of the starting materials. This section addresses the common impurities that can arise during the synthesis of the two key precursors: N-Boc-3-azetidinone and 3,3-difluoropyrrolidine.

FAQ: N-Boc-3-azetidinone Synthesis

Question: I am synthesizing N-Boc-3-azetidinone by oxidizing N-Boc-3-hydroxyazetidine and I'm observing several byproducts. What are the likely impurities and how can I avoid them?

Answer: The oxidation of N-Boc-3-hydroxyazetidine is a critical step, and several impurities can form depending on the oxidant and reaction conditions.

  • Unreacted Starting Material (N-Boc-3-hydroxyazetidine): Incomplete oxidation is a common issue.

    • Troubleshooting: Ensure an adequate charge of the oxidizing agent. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material. If the reaction stalls, a fresh portion of the oxidant can be added.

  • Over-oxidation Products: While less common for secondary alcohols, harsh oxidation conditions can lead to ring-opening or other degradation products.

    • Troubleshooting: Employ milder and more selective oxidation methods such as Swern oxidation or using Dess-Martin periodinane. Maintain careful temperature control during the reaction.

  • Solvent Adducts: In some oxidation protocols, particularly those involving DMSO (like Swern oxidation), solvent-related impurities can form.

    • Troubleshooting: Ensure proper work-up procedures to remove residual solvent and byproducts. A thorough aqueous wash is crucial.

Impurity NameStructureCommon SourceMitigation Strategy
N-Boc-3-hydroxyazetidineC8H15NO3Incomplete oxidationIncrease oxidant stoichiometry, monitor reaction progress
Ring-opened byproductsVariableHarsh oxidation conditionsUse milder oxidants, control temperature
FAQ: 3,3-Difluoropyrrolidine Synthesis

Question: During the fluorination of N-benzyl-3-pyrrolidinone with a deoxofluorinating agent like DAST or Deoxo-Fluor, I am seeing significant byproduct formation. What are these impurities and how can I minimize them?

Answer: The deoxofluorination of a ketone to a geminal difluoride is a powerful but often challenging transformation. Several side reactions can occur.[1]

  • Monofluorinated Intermediate: Incomplete fluorination can leave behind the monofluorinated ketone intermediate.

    • Troubleshooting: Ensure sufficient equivalents of the fluorinating agent are used. Reaction temperature and time are also critical parameters to optimize for complete conversion.

  • Elimination Byproduct (N-benzyl-2,3-dihydro-1H-pyrrole): This is a very common impurity arising from the elimination of HF from a carbocation intermediate, especially if the reaction is run at elevated temperatures.[2]

    • Troubleshooting: Maintain the lowest possible reaction temperature that still allows for efficient fluorination. The slow addition of the fluorinating agent at low temperatures can help to control the exotherm and minimize elimination.

  • Rearrangement Products: Carbocation intermediates in fluorination reactions can sometimes undergo rearrangements.

    • Troubleshooting: The use of less reactive fluorinating agents or the addition of a fluoride source (e.g., a hydrogen fluoride-amine complex) can sometimes suppress rearrangement pathways.[1]

G N-benzyl-3-pyrrolidinone N-benzyl-3-pyrrolidinone Desired Product (N-benzyl-3,3-difluoropyrrolidine) Desired Product (N-benzyl-3,3-difluoropyrrolidine) N-benzyl-3-pyrrolidinone->Desired Product (N-benzyl-3,3-difluoropyrrolidine) Deoxofluorination (e.g., DAST) Elimination Byproduct\n(N-benzyl-2,3-dihydro-1H-pyrrole) Elimination Byproduct (N-benzyl-2,3-dihydro-1H-pyrrole) N-benzyl-3-pyrrolidinone->Elimination Byproduct\n(N-benzyl-2,3-dihydro-1H-pyrrole) Side Reaction (Elimination) Monofluorinated Intermediate Monofluorinated Intermediate N-benzyl-3-pyrrolidinone->Monofluorinated Intermediate Incomplete Reaction

Caption: Common reaction pathways in the fluorination of N-benzyl-3-pyrrolidinone.

Part 2: The Coupling Reaction - Reductive Amination

The core of the synthesis is the coupling of the two heterocyclic fragments. Reductive amination is a robust method for this transformation.[3]

FAQ: Reductive Amination Impurities

Question: I'm performing a reductive amination between N-Boc-3-azetidinone and 3,3-difluoropyrrolidine and my yields are low with several spots on the TLC. What are the likely side products?

Answer: Reductive amination, while generally efficient, can present several challenges, leading to a mixture of products.

  • Unreacted Starting Materials: Either N-Boc-3-azetidinone or 3,3-difluoropyrrolidine may remain if the reaction does not go to completion.

    • Troubleshooting: Ensure the reducing agent is active and added in the correct stoichiometry. The pH of the reaction is also critical for imine/iminium ion formation; a slightly acidic medium is often optimal.

  • Over-alkylation Product: If the newly formed secondary amine is more nucleophilic than the starting primary amine (in this case, 3,3-difluoropyrrolidine), it can react with another molecule of N-Boc-3-azetidinone.

    • Troubleshooting: Use a stoichiometry with a slight excess of the amine component (3,3-difluoropyrrolidine). Slow addition of the ketone can also disfavor this side reaction.

  • Reduced Ketone (N-Boc-3-hydroxyazetidine): The reducing agent can directly reduce the ketone starting material before imine formation.

    • Troubleshooting: Use a reducing agent that is selective for the iminium ion over the ketone, such as sodium triacetoxyborohydride (STAB).[4] Allow sufficient time for the imine to form before adding the reducing agent.

  • Aldol Condensation Product: Under basic or acidic conditions, N-Boc-3-azetidinone can undergo self-condensation.

    • Troubleshooting: Maintain careful control of pH and temperature. Use of a neutral or weakly acidic buffer can be beneficial.

Impurity NameStructureCommon SourceMitigation Strategy
N-Boc-3-hydroxyazetidineC8H15NO3Reduction of starting ketoneUse selective reducing agent (STAB)
Over-alkylation productC21H34F2N4O4Reaction of product with starting ketoneUse excess amine, slow ketone addition
Aldol condensation productC16H24N2O5Self-reaction of starting ketoneControl pH and temperature

Part 3: Deprotection and Final Product Formation

The final steps involve the removal of the Boc protecting group and the formation of the dihydrochloride salt.

FAQ: Boc Deprotection and Salt Formation

Question: I'm having trouble with the Boc deprotection step. The reaction seems incomplete, and I'm getting a complex mixture during workup. What could be the issue?

Answer: Incomplete Boc deprotection is a common problem, especially with nitrogen-rich or sterically hindered molecules.[5][6]

  • Incomplete Deprotection: The starting material, N-Boc-1-(Azetidin-3-YL)-3,3-difluoropyrrolidine, may persist.

    • Troubleshooting: Increase the reaction time or the concentration of the acid (e.g., HCl in dioxane or TFA in DCM). Ensure the absence of water, which can hydrolyze the acid and reduce its effectiveness. Monitor the reaction by LC-MS until the starting material is consumed.[5]

  • Formation of TBA Adducts: The tert-butyl cation generated during deprotection can alkylate other nucleophilic sites on the molecule or react with the solvent.

    • Troubleshooting: Use a scavenger, such as anisole or triethylsilane, to trap the tert-butyl cation.

  • Incorrect Salt Stoichiometry: During salt formation, adding too little or too much HCl can result in a mixture of the free base, the monohydrochloride, and the desired dihydrochloride.

    • Troubleshooting: Carefully control the stoichiometry of the acid used for salt formation. Titration or careful addition of a standardized HCl solution is recommended.

Part 4: Analytical and Purification Strategies

Analytical Characterization
  • HPLC-MS: This is the primary tool for monitoring reaction progress and identifying impurities. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of formic acid or TFA is a good starting point.[7]

  • NMR Spectroscopy:

    • ¹H NMR: Can be complex due to overlapping signals, but useful for confirming the presence of key structural motifs.

    • ¹⁹F NMR: A powerful technique for analyzing fluorinated compounds. The target molecule will show a characteristic signal for the CF₂ group. Impurities with different fluorine environments will have distinct chemical shifts.[8][9][10][11]

    • ¹³C NMR: Useful for confirming the carbon skeleton and the presence of the CF₂ group (which will appear as a triplet).

Purification Protocols
  • Flash Chromatography: For intermediates, silica gel chromatography can be effective. For basic amine compounds, it is often necessary to add a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to the eluent to prevent peak tailing and improve recovery.

  • Preparative HPLC: For final purification, reverse-phase preparative HPLC is often the method of choice for polar, fluorinated compounds.[12][13][14]

    • Column: A C18 or a more polar embedded-phase column.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like TFA or formic acid to ensure good peak shape. For the final free base, a basic modifier may be needed.

  • Crystallization: If the final dihydrochloride salt is a crystalline solid, crystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., isopropanol/ether, ethanol/heptane).

References

  • O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Journal of Fluorine Chemistry, 129(8), 695-703.
  • Sartori, A., et al. (2019).
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting incomplete deprotection of Fmoc-His(3-Me)-OH. BenchChem Technical Support.
  • Lozano, V., et al. (2018). Radiosynthesis of 5-[F]Fluoro-1,2,3-triazoles through Aqueous Iodine–[F]Fluorine Exchange Reaction. Molecules, 23(9), 2333.
  • BenchChem. (2025). Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. BenchChem Technical Support.
  • Boc deprotection conditions tested. (n.d.).
  • Isidro-Llobet, A., et al. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Pharmaceuticals, 12(3), 115.
  • 1-Boc-3-azetidinone. (2025). ChemicalBook.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024). Reddit.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 124-159.
  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Chaume, G., et al. (2015). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Soong, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(23), 5986-5995.
  • Chang, Y., et al. (2008). Direct Conversion of Benzophenones to gem-Difluorides Using Deoxo-Fluor®. Organic Syntheses, 85, 4.
  • Principles in preparative HPLC. (n.d.). University of Warwick.
  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? (2014). Chemistry Stack Exchange.
  • HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. (n.d.). Taros Chemicals.
  • Urban, M., & Al-Abed, Y. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5957-6003.
  • Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.
  • Ly, N. T., et al. (2013). Synthesis of 3,3-Diarylazetidines. CORE.
  • Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017).
  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • DeKorver, K. A., et al. (2010). A one-pot preparation of 1,3-disubstituted azetidines. Organic Letters, 12(15), 3460-3463.
  • The Wonders of Fluorine-19 NMR Spectroscopy for Pesticide Analysis. (2023). Nanalysis.
  • Fluorine NMR. (n.d.). University of Washington.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis, 2002(17), 2561-2578.
  • 1-Boc-3-azetidinone 97 398489-26-4. (n.d.). Sigma-Aldrich.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (2022). The Journal of Organic Chemistry, 87(15), 10098-10108.
  • Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H). (2021).
  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022).
  • Reactions of N-Benzyl-pyridinium or -isoquinolinium Ylides with Ethyl 3-Fluoro-3-(fluoroalkyl)acrylates to Give Fluoroalkyl-Substituted Indolizine and Pyrrolo[2.1-a]isoquinoline Derivatives. (2025).

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Welcome to the dedicated technical support guide for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on navigating the solubility challenges associated with this compound. As a dihydrochloride salt of a basic molecule, its behavior in solution is governed by specific physicochemical principles. This guide offers in-depth explanations, troubleshooting workflows, and practical protocols to ensure successful and reproducible experimentation.

Compound Overview and Core Solubility Principles

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a small molecule featuring two basic amine centers—the azetidine ring nitrogen and the pyrrolidine ring nitrogen. The dihydrochloride salt form is intentionally designed to enhance aqueous solubility compared to its free base form.[1][2] However, the very nature of it being a salt of a weak base introduces pH-dependent solubility, which is a critical factor to manage in experimental settings.[3][4]

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The solubility of this compound is intrinsically linked to the pH of the solvent. In an acidic environment, both nitrogen atoms are protonated, forming the highly polar and water-soluble dihydrochloride salt. As the pH increases towards neutral and alkaline conditions, these nitrogens can be deprotonated, leading to the formation of the free base. This free base is typically less polar and, consequently, may have significantly lower aqueous solubility.[5][6] This transition is the primary cause of precipitation when moving from an acidic stock solution to a neutral biological buffer.

Soluble Soluble Dihydrochloride Salt (Both Nitrogens Protonated) Insoluble Potentially Insoluble Free Base (Nitrogens Deprotonated) Soluble->Insoluble Increase pH (e.g., adding to neutral buffer) Insoluble->Soluble Decrease pH (e.g., adding acid)

Caption: pH-dependent equilibrium of the dihydrochloride salt.

Troubleshooting Guide: Common Solubility Issues

This section addresses common problems encountered when working with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in a question-and-answer format.

Question: My compound is not dissolving in water or PBS. What should I do?

Answer:

While the dihydrochloride salt form is designed for aqueous solubility, high concentrations may still be challenging to achieve in neutral buffers like PBS right away.

  • Causality: The "common ion effect" can sometimes suppress the solubility of hydrochloride salts in solutions already containing chloride ions, such as PBS.[5][7] More significantly, the pH of the water or buffer might not be acidic enough to maintain the fully protonated, soluble form of the compound.

  • Troubleshooting Steps:

    • Acidify the Solvent: Try dissolving the compound in a slightly acidic aqueous solution. Start with deionized water and, if solubility is still low, add a small amount of dilute HCl (e.g., 0.1 M) dropwise until the compound dissolves. This ensures the amine groups remain protonated.

    • Gentle Heating and Sonication: Warming the solution to 30-40°C can help overcome the crystal lattice energy.[8] Sonication can also aid in dissolution by breaking up solid aggregates.

    • Use a Co-solvent: If aqueous solubility remains a challenge, particularly for high-concentration stock solutions, using a small amount of an organic co-solvent is a common strategy.[1] Dimethyl sulfoxide (DMSO) is a typical first choice.

Question: I successfully dissolved my compound in an acidic solution/DMSO, but it precipitated when I diluted it into my cell culture media or biological buffer. Why did this happen and how can I fix it?

Answer:

This is the most common solubility issue for hydrochloride salts of basic compounds and is almost always due to a pH shift.

  • Causality: Your stock solution (either acidic or 100% DMSO) is at a pH that keeps the compound in its soluble, protonated state. When you dilute this into a neutral pH buffer (e.g., cell culture media at pH ~7.4), the pH of the local environment around the compound particle rapidly increases. This deprotonates the amine groups, converting the compound to its less soluble free base form, which then precipitates out of the solution.[9][10]

  • Troubleshooting Workflow:

Start Compound Precipitates in Neutral Buffer (pH ~7.4) Decision1 Is the final concentration critical? Start->Decision1 Option1 Lower the Final Concentration Decision1->Option1 No Decision2 Can the experimental pH be slightly lowered? Decision1->Decision2 Yes End Precipitation Avoided Option1->End Option2 Prepare Final Solution in Slightly Acidic Buffer (e.g., pH 6.5) Decision2->Option2 Yes Option3 Use a Co-solvent (e.g., DMSO) and Dilute Slowly with Vortexing Decision2->Option3 No Option2->End Option3->End

Caption: Troubleshooting workflow for precipitation in neutral buffers.

  • Lower the Final Concentration: The simplest solution is often to work at a lower final concentration. The compound may be perfectly soluble in your neutral buffer, but you may have exceeded its solubility limit at that specific pH.

  • Modify the Dilution Method: When adding your stock solution to the buffer, do it dropwise while vigorously vortexing or stirring the buffer. This rapid mixing helps to avoid localized high concentrations and allows the compound to dissolve before it has a chance to precipitate.

  • Consider the Buffer Composition: Some buffers can interact with your compound. If you are using a phosphate buffer and a high concentration of an organic co-solvent in your stock, you risk precipitating the buffer salts themselves.[11][12] If this is a concern, consider switching to a more organic-solvent-friendly buffer like HEPES or TRIS.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol provides a systematic approach to creating a stock solution, starting with the most benign solvents first.

  • Initial Attempt with Aqueous Solvent:

    • Weigh the desired amount of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride into a sterile microcentrifuge tube.

    • Add a portion of the target solvent (e.g., deionized water or 20 mM citrate buffer, pH 5.0).

    • Vortex thoroughly for 1-2 minutes.

    • If not fully dissolved, sonicate the solution for 5-10 minutes in a water bath.

    • If the compound remains insoluble, proceed to the next step.

  • Co-Solvent Method (DMSO):

    • Weigh the compound into a sterile, conical tube.

    • Add the minimum volume of DMSO required to fully dissolve the compound. For example, to make a 10 mM stock, add DMSO to the appropriate final volume.

    • Vortex until the solution is clear. Gentle warming to 37°C can be applied if needed.

    • Crucial Note: When preparing working solutions from this DMSO stock, ensure the final concentration of DMSO in your assay (e.g., cell culture) is kept low, typically below 0.5%, to avoid solvent-induced toxicity.[1]

Table 1: Comparison of Common Solvents for Stock Solutions

SolventProsConsBest For
Water Biologically compatible, no toxicity.May have limited dissolving power for high concentrations.Low concentration working solutions.
Slightly Acidic Buffer (e.g., Citrate, pH 5-6) Enhances solubility by keeping the compound protonated.Potential for pH alteration of the final assay medium.Intermediate stock solutions where pH can be managed.
DMSO Excellent dissolving power for many organic molecules.[1]Can be toxic to cells at higher concentrations (>0.5%). Potential for compound precipitation upon aqueous dilution.High-concentration primary stock solutions.
Ethanol Good dissolving power, volatile.Can be toxic to cells; may cause protein denaturation in some assays.Specific applications where ethanol is tolerated.

Protocol 2: Preliminary Aqueous Solubility Assessment

This quick test helps determine the approximate solubility of the compound in your specific experimental buffer.

  • Prepare a saturated solution by adding an excess of the compound to your buffer of choice (e.g., PBS, pH 7.4) in a microcentrifuge tube. Ensure there is undissolved solid at the bottom.

  • Agitate the slurry at room temperature for at least 1-2 hours to allow it to reach equilibrium.

  • Centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant. This is your saturated solution.

  • Visually inspect the solution for clarity. The concentration of this saturated solution represents the maximum solubility under those conditions. You can perform serial dilutions and use this to estimate a working concentration that is well below the solubility limit.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage condition for the solid compound and its stock solutions?

    • A1: The solid dihydrochloride salt should be stored at 2-8°C, protected from moisture.[13] Stock solutions in DMSO can typically be stored at -20°C for several months, but always check the supplier's recommendations. Aqueous stock solutions are generally less stable and should be prepared fresh or stored at 4°C for short periods (days).

  • Q2: Can I use a buffer other than PBS for my experiments?

    • A2: Yes. If you suspect buffer-compound or buffer-solvent interactions are causing precipitation, consider using alternative biological buffers like HEPES or MOPS, which can be more robust in the presence of organic co-solvents.[12]

  • Q3: The ditrifluoroacetate salt of a similar compound is mentioned as having better solubility. Should I use that instead?

    • A3: The counterion can indeed affect solubility. Ditrifluoroacetate (TFA) salts can sometimes offer different solubility profiles compared to hydrochloride salts.[14] However, the choice of salt form often depends on multiple factors including synthetic accessibility, stability, and downstream application compatibility. If you continue to face insurmountable issues with the dihydrochloride salt, exploring alternative salt forms could be a valid strategy.

  • Q4: My compound seems to degrade in solution over time. Is this related to solubility?

    • A4: While solubility and stability are distinct, they can be related. Unstable solutions can lead to the formation of degradation products which may have different solubility profiles. Dihydrochloride salts in aqueous solution are generally stable, but you should always assess the stability of your compound in your specific formulation over the course of your experiment, especially if the solution is not prepared fresh.

References

  • Pawar, P., & Vavia, P. (2014). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 6(3), 159-165.
  • Häkkinen, M. R., & Taylor, L. S. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 605, 120803.
  • Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase?. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences, 101(9), 3047-3061.
  • PubChem. (n.d.). 1-(3,3-Difluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone. Retrieved from [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Serajuddin, A. T. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.
  • Dressman, J. B., & Fleisher, D. (1986). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 75(2), 109-116.
  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • Genty, M., et al. (2007). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). In 17ème Congrès Français de Mécanique.
  • Häkkinen, M. R., & Taylor, L. S. (2021).
  • Panda, C. (2022). HPLC Troubleshooting. Pharmaceutical Updates. Retrieved from [Link]

  • Chad's Prep. (n.d.). pH Effects on Solubility. Retrieved from [Link]

  • Avdeef, A., & Tsinman, K. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Journal of Pharmaceutical Sciences, 105(4), 1517-1527.
  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1038-1046.
  • ResearchGate. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Biological Buffer Preparation Guide. Retrieved from [Link]

  • Tradeindia. (n.d.). 1-(azetidin-3-yl)-4,4-difluoropiperidine Ditrifluoroacetic Acid Salt. Retrieved from [Link]

  • Pharmaceutical Technology. (2008). Salt Selection in Drug Development. Retrieved from [Link]

  • SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Retrieved from [Link]

  • American Elements. (n.d.). Azetidines. Retrieved from [Link]

Sources

Optimization

Protecting group strategies for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Technical Support Center: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride Welcome to the technical support guide for handling the unique challenges presented by 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine. This d...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Welcome to the technical support guide for handling the unique challenges presented by 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine. This document is designed for researchers, chemists, and drug development professionals who are incorporating this valuable building block into their synthetic workflows. Here, we will dissect the molecule's reactivity, provide actionable troubleshooting advice, and answer frequently asked questions to ensure your experimental success.

Section 1: Understanding the Core Challenge & Molecular Reactivity

The primary difficulty in the synthetic manipulation of 1-(azetidin-3-yl)-3,3-difluoropyrrolidine lies in the presence of two distinct secondary amine nitrogens: one within a strained azetidine ring and the other in a difluorinated pyrrolidine ring. Achieving selective functionalization at one nitrogen without affecting the other is paramount for its effective use.

The key to selectivity is understanding the differential nucleophilicity of the two nitrogen atoms.

  • Azetidine Nitrogen (More Nucleophilic): The nitrogen in the four-membered azetidine ring is generally considered more nucleophilic. This is due to the ring strain which forces the nitrogen's lone pair into a more sterically accessible, higher-energy orbital, making it more available for reaction.[1][2]

  • Pyrrolidine Nitrogen (Less Nucleophilic): The two fluorine atoms on the pyrrolidine ring are powerfully electron-withdrawing. This inductive effect significantly reduces the electron density on the adjacent nitrogen atom, thereby decreasing its basicity and nucleophilicity.[3][4][5]

This inherent electronic difference is the cornerstone of achieving selective protection.

Selectivity_Workflow start Poor Selectivity Observed reagent 1. Reduce Reagent Stoichiometry (Use 1.0-1.1 eq. Boc₂O) start->reagent temp 2. Lower Reaction Temperature (Run at 0°C or -20°C) reagent->temp solvent 3. Change Solvent (Try less polar solvents like DCM or THF) temp->solvent base 4. Use a Weaker Base (Consider NaHCO₃ instead of TEA) solvent->base result Improved Selectivity for Azetidine-N base->result

Caption: Step-by-step workflow to improve reaction selectivity.

Detailed Steps:

  • Control Stoichiometry: Reduce the amount of your protecting group reagent (e.g., Boc₂O) to 1.0-1.1 equivalents relative to your substrate. This creates a competitive environment where the reagent is consumed primarily by the more reactive nitrogen.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C or even -20°C). Lower temperatures increase the energy barrier for the less reactive pyrrolidine nitrogen, thus enhancing kinetic selectivity.

  • Solvent Choice: The choice of solvent can influence reactivity. A less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) may provide better selectivity than highly polar solvents.

  • Base Selection: Use a milder base like sodium bicarbonate (NaHCO₃) instead of stronger organic bases like TEA or DIPEA.

Problem 2: The yield of my mono-protected product is very low, even with unreacted starting material present.

Cause: Low yields despite the presence of starting material often point to incomplete deprotonation of the dihydrochloride salt, poor quality reagents, or the presence of moisture.

Troubleshooting Steps:

  • Verify Base Stoichiometry: Ensure you have added at least 2.0 equivalents of base. If using a weaker base, a larger excess may be necessary.

  • Check Reagent Quality: Boc₂O can degrade over time. Use a fresh bottle or verify the purity of your current stock.

  • Ensure Anhydrous Conditions: Amines and protecting group reagents can be sensitive to moisture. Dry your solvents and glassware thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Increase Reaction Time: If running at low temperatures to improve selectivity, the reaction rate will be slower. Allow for a longer reaction time and monitor progress carefully by TLC or LC-MS.

Section 4: Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of the Azetidine Nitrogen

This protocol is optimized for selectivity towards the more nucleophilic azetidine nitrogen.

Reagents & Conditions Table:

ReagentM.W.EquivalentsAmount (for 1 mmol scale)
1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride221.101.0221 mg
Di-tert-butyl dicarbonate (Boc₂O)218.251.05229 mg
Triethylamine (TEA)101.192.2307 µL
Dichloromethane (DCM), anhydrous--10 mL

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂), add 1-(azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride (1.0 eq).

  • Add anhydrous Dichloromethane (DCM) to create a slurry.

  • Cool the flask to 0°C using an ice-water bath.

  • Slowly add Triethylamine (2.2 eq) dropwise while stirring. Allow the mixture to stir for 15-20 minutes at 0°C.

  • In a separate vial, dissolve Di-tert-butyl dicarbonate (1.05 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution to the reaction mixture dropwise over 10-15 minutes, ensuring the temperature remains at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS (typically 2-4 hours).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to isolate the desired mono-protected product.

Protocol 2: Deprotection of the Boc Group

This protocol describes the standard method for cleaving the Boc protecting group. [6][7][8] Step-by-Step Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in Dichloromethane (DCM).

  • Add an excess of Trifluoroacetic acid (TFA), typically a 25-50% solution in DCM (v/v). [9]3. Stir the reaction at room temperature. The reaction is usually rapid, often accompanied by the evolution of CO₂ gas. [6][7]Monitor by TLC or LC-MS (typically 30-60 minutes).

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The product will be the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a basic aqueous solution (e.g., saturated NaHCO₃) or pass it through a basic ion-exchange resin. [10]

References

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. [Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. Wiley Online Library. [Link]

  • Reddy, K. L., et al. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. Google Books.
  • Wagner, J. R., & Herschlag, D. Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether. American Chemical Society. [Link]

  • Srinivasan, N., et al. Rapid N-Boc Deprotection with TFA. Scribd. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • Ashenhurst, J. Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Anonymous. Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Wagner, J. R., & Herschlag, D. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Atherton, E., et al. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]

  • Albericio, F., & de la Torre, B. G. Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. [Link]

  • Huang, G., et al. A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]

  • Varala, R., et al. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Ashenhurst, J. Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Ashenhurst, J. 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Gámez-Montaño, R., & Ali, M. A. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Gámez-Montaño, R., & Ali, M. A. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Tlustý, M., et al. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during the key stages of the synthesis: reductive amination, Boc deprotection, and salt formation.

Overall Synthetic Pathway

The synthesis is typically performed in three main stages starting from commercially available or readily synthesized precursors.

Synthetic_Pathway cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Salt Formation A N-Boc-azetidin-3-one C N-Boc-1-(Azetidin-3-YL)- 3,3-difluoropyrrolidine A->C B 3,3-Difluoropyrrolidine B:s->C:n C_label Reducing Agent (e.g., STAB) D 1-(Azetidin-3-YL)- 3,3-difluoropyrrolidine (Free Base) C->D Acidic Deprotection E 1-(Azetidin-3-YL)- 3,3-difluoropyrrolidine dihydrochloride D->E 2 eq. HCl

Figure 1: Overall synthetic scheme.
Stage 1: Reductive Amination

This critical C-N bond-forming step couples the azetidine and pyrrolidine rings. The primary reaction involves the formation of an iminium ion intermediate from N-Boc-azetidin-3-one and 3,3-difluoropyrrolidine, followed by reduction.

Q1: My reductive amination has stalled. LC-MS analysis shows a low yield of the desired coupled product with significant recovery of both starting materials.

Probable Cause(s):

  • Inefficient Iminium Ion Formation: The equilibrium between the ketone/amine and the hemiaminal, and subsequently the iminium ion, may not favor the iminium species. This can be due to steric hindrance or the use of a non-optimal pH.

  • Insufficient Reducing Agent Activity: The chosen reducing agent may be too mild or may have degraded due to improper storage or handling (e.g., moisture for borohydride reagents).

  • Inappropriate Solvent: The solvent may not adequately solubilize all reactants or may interfere with the reaction.

Recommended Solution(s):

  • pH Adjustment: For reducing agents like sodium cyanoborohydride (NaBH₃CN), the reaction rate is optimal under mildly acidic conditions (pH 5-6) to promote iminium ion formation without degrading the reactants or the reducing agent. Add a catalytic amount of acetic acid to the reaction mixture.

  • Choice of Reducing Agent: Switch to a more reactive and less pH-sensitive reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior for reductive aminations of sterically hindered ketones as it does not require pH adjustment and is highly effective.[1]

  • Solvent Selection: Ensure the use of an appropriate anhydrous aprotic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices that provide good solubility for the reactants and are compatible with the reducing agent.

Underlying Rationale: The rate-limiting step in many reductive aminations is the formation of the iminium ion. Catalytic acid accelerates the dehydration of the hemiaminal intermediate. NaBH(OAc)₃ is a milder hydride donor than NaBH₄, making it more selective for the iminium ion over the ketone starting material, thus preventing a common side reaction (see Q2).

Q2: I've observed a major impurity with a mass corresponding to N-Boc-azetidin-3-ol. How can I prevent this?

Probable Cause(s): This side product arises from the direct reduction of the N-Boc-azetidin-3-one starting material by the hydride reagent before it can react with the amine. This is common when using powerful, non-selective reducing agents like sodium borohydride (NaBH₄) or when the iminium ion formation is slow.

Reductive_Amination_Side_Reaction Ketone N-Boc-azetidin-3-one Iminium Iminium Intermediate Ketone->Iminium + Amine - H₂O SideProduct Side Product: N-Boc-azetidin-3-ol Ketone->SideProduct + [H-] (Competing Reaction) Amine 3,3-Difluoropyrrolidine Product Desired Product Iminium->Product + [H-] Reducer [H-] Reducer->Ketone Reducer->Iminium

Figure 2: Competing pathways in reductive amination.

Recommended Solution(s):

  • Use a Selective Reducing Agent: As mentioned in Q1, NaBH(OAc)₃ is the reagent of choice. Its bulkier nature and attenuated reactivity make it highly selective for the reduction of protonated imines over ketones or aldehydes.

  • Staged Addition: If using a less selective reagent is unavoidable, add the amine to the ketone first and allow time for the iminium ion to form before introducing the reducing agent. This shifts the equilibrium towards the intermediate that leads to the desired product.

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help control the reactivity of the reducing agent and favor the desired pathway.

Underlying Rationale: The key to preventing ketone reduction is kinetic selectivity. By choosing a reducing agent that reacts much faster with the iminium ion than with the ketone, the formation of the alcohol side product can be minimized.

Stage 2: N-Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is removed under acidic conditions.[2] While routine, this step can lead to incomplete reactions or side product formation.

Q3: My deprotection is incomplete. I see both the desired product and the Boc-protected starting material in the final analysis.

Probable Cause(s):

  • Insufficient Acid Stoichiometry: An inadequate amount of acid was used to catalyze the cleavage.

  • Short Reaction Time or Low Temperature: The reaction was not allowed to proceed to completion.

  • Presence of Water: Trace amounts of water can hydrolyze the acid, reducing its effective concentration.

  • Inappropriate Acid/Solvent System: The chosen acid may not be strong enough, or the solvent may hinder the reaction.

Recommended Solution(s):

  • Optimize Acid and Time: The most common and effective method is using a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.[3][4] Ensure at least 10-20 equivalents of acid are used. Monitor the reaction by TLC or LC-MS every 30-60 minutes until the starting material is fully consumed.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent quenching of the acid catalyst.

  • Increase Temperature: If the reaction is sluggish at room temperature, it can be gently warmed to 30-40 °C, but this should be done with caution to avoid potential degradation (see Q4).

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent/MethodSolventTemperatureTypical TimeAdvantages & Considerations
4M HCl1,4-DioxaneRoom Temp1-4 hProvides the HCl salt directly; dioxane must be peroxide-free.
20-50% TFADCMRoom Temp0.5-2 hFast and efficient; requires subsequent neutralization and salt formation.[2]
HCl (gas)Isopropanol / Ether0 °C to RT1-3 hClean reaction; requires specialized equipment for handling gas.
Thermolytic[5]TFE or HFIPReflux1-2 hUseful for acid-sensitive substrates; requires high temperatures.[5]

Q4: I'm observing an unexpected +56 Da adduct in the mass spectrum after deprotection.

Probable Cause(s): This adduct corresponds to the addition of a tert-butyl group (C₄H₈). The cause is the highly reactive tert-butyl cation (C(CH₃)₃⁺) generated during the cleavage of the Boc group. This electrophile can alkylate any available nucleophile, most commonly the nitrogen atoms of the product or remaining starting material.[6]

Boc_Deprotection_Side_Reaction BocProtected N-Boc Protected Amine ProtonatedBoc Protonated Intermediate BocProtected->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid tButylCation tert-Butyl Cation (+57 Da) ProtonatedBoc->tButylCation Cleavage FreeAmine Desired Free Amine AlkylatedProduct N-tert-butylated Side Product (+56 Da Adduct) FreeAmine->AlkylatedProduct CarbamicAcid->FreeAmine - CO₂ tButylCation->AlkylatedProduct + Free Amine - H+

Figure 3: Boc deprotection and t-butylation side reaction.

Recommended Solution(s):

  • Use a Cation Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole, typically added at 5-10% v/v.[6]

  • Lower the Reaction Temperature: Perform the deprotection at 0 °C to reduce the rate of the competing alkylation reaction.

  • Dilute Conditions: Running the reaction at a lower concentration can disfavor the bimolecular alkylation side reaction.

Underlying Rationale: Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than the product amine, or they are present in a much higher concentration. They effectively intercept and neutralize the cation before it can cause unwanted side reactions.

Stage 3: Dihydrochloride Salt Formation & Purification

The final step involves converting the free base into a stable, crystalline dihydrochloride salt, which is crucial for handling, formulation, and stability.

Q5: The final product precipitates as a sticky oil or an amorphous solid instead of a crystalline powder.

Probable Cause(s):

  • Residual Solvent or Water: The presence of even small amounts of water or certain organic solvents can inhibit crystallization.

  • Impurities: The presence of impurities from previous steps can act as "crystal poisons," disrupting the formation of a regular crystal lattice.

  • Incorrect Solvent System: The solvent used for precipitation/crystallization is not suitable for inducing crystallinity for this specific salt.

  • Rapid Precipitation: Adding the acid too quickly can cause the salt to "crash out" of solution as an amorphous solid rather than forming well-ordered crystals.

Recommended Solution(s):

  • Ensure Purity of the Free Base: Before salt formation, ensure the free base is as pure as possible. If necessary, purify it via column chromatography.

  • Optimize Crystallization Solvent: The choice of solvent is critical. A common technique is to dissolve the free base in a solvent in which the salt is soluble (e.g., isopropanol, methanol) and add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, MTBE, heptane) as an anti-solvent. Experiment with different solvent/anti-solvent combinations. Recrystallization from ethanol/water mixtures has also been reported for similar structures.[7]

  • Control the Rate of Precipitation: Add the HCl solution slowly at a controlled temperature (often starting at room temperature and then cooling) with vigorous stirring to encourage the formation of seed crystals and promote slow, ordered crystal growth.

  • Trituration: If an oil forms, it can sometimes be induced to solidify by removing the solvent and triturating the oil with a non-polar solvent like heptane or diethyl ether.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the critical quality attributes for the starting materials, N-Boc-azetidin-3-one and 3,3-difluoropyrrolidine? The purity of starting materials is paramount. For N-Boc-azetidin-3-one , the key impurity to control is the corresponding alcohol, N-Boc-azetidin-3-ol, as it will be unreactive in the coupling step and difficult to remove later. Purity should be >98% by GC or NMR. For 3,3-difluoropyrrolidine , ensure it is free from residual reagents from its own synthesis and is handled under anhydrous conditions as it is a secondary amine and can be hygroscopic.

FAQ 2: What is the most effective method for purifying the final dihydrochloride salt? If impurities are present, direct purification of the highly polar dihydrochloride salt by chromatography is challenging. The recommended approach is to purify the N-Boc protected intermediate or the free base using silica gel column chromatography. Once a highly pure free base is obtained, the salt formation step should yield a product of high purity. If the salt still requires purification, recrystallization is the preferred method. A solvent system like methanol/diethyl ether or ethanol/ethyl acetate can be effective.

FAQ 3: How can I confirm the formation of the dihydrochloride salt versus the mono-hydrochloride? Confirmation requires analytical testing.

  • Elemental Analysis: This is the most definitive method. The theoretical weight percentages of C, H, N, Cl, and F for the dihydrochloride salt (C₇H₁₄Cl₂F₂N₂) should be compared against the experimental values.

  • Ion Chromatography: This technique can be used to quantify the chloride content of the sample. The molar ratio of chloride to the organic molecule should be approximately 2:1.

  • ¹H NMR Spectroscopy: While less quantitative, the integration of the N-H protons (which will be broad and may exchange with D₂O) and the chemical shifts of protons adjacent to the nitrogens can sometimes provide evidence for the protonation state.

References

  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents.
  • Synthesis of 1-(tert.-butyl)-3-azetidinol - PrepChem.com. Available at: [Link]

  • tert-BUTYL AZIDOFORMATE - Organic Syntheses Procedure. Available at: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC - NIH. Available at: [Link]

  • Deprotection of different N-Boc-compounds | Download Table - ResearchGate. Available at: [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. Available at: [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282. - Medwin Publishers. Available at: [Link]

  • Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed - NIH. Available at: [Link]

  • A one-pot preparation of 1,3-disubstituted azetidines - PubMed. Available at: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Available at: [Link]

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure? - Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. Available at: [Link]

  • (PDF) Unified Azoline and Azole Syntheses by Optimized Aza-Wittig Chemistry. Available at: [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. Available at: [Link]

  • (PDF) New azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones: synthesis and evaluation of antibacterial and anticancer properties - ResearchGate. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

  • 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine ditrifluoroacetate, 95% Purity, C11H14F8N2O4, 500 mg - CP Lab Safety. Available at: [Link]

  • Synthesis, characterization of new 3-Chloro-Azetidine-2-One and 1, 3-thiazinan-4-one derivatives from di imines - ResearchGate. Available at: [Link]

  • WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) - Google Patents.
  • TiCl((OPr)-Pr-i)(3)-mediated One-pot Reductive Amination of 1,1 '-Diacetylferrocene with Aryl Amines - ResearchGate. Available at: [Link]

Sources

Optimization

Storage and handling best practices for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Welcome to the technical support guide for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals, providing field-pro...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals, providing field-proven insights and troubleshooting protocols to ensure the successful application of this versatile building block in your experiments. The information herein is synthesized from safety data sheets, chemical supplier information, and published studies on related chemical structures to ensure technical accuracy and trustworthiness.

Section 1: Product Overview and Key Properties

1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is a fluorinated heterocyclic compound of interest in medicinal chemistry. The incorporation of a gem-difluoro group on the pyrrolidine ring and the presence of the strained azetidine moiety offer unique vectors for modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[1] Understanding its fundamental properties is critical for its effective use.

PropertyDataSource(s)
CAS Number 1403766-97-1[2]
Molecular Formula C₇H₁₄Cl₂F₂N₂[2]
Molecular Weight 235.10 g/mol [2]
Appearance White to off-white solid (typical)[3]
Storage Store at 2-8°C, keep container tightly closed in a dry, well-ventilated place.[2][3]
Key Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). May be harmful if swallowed (H302).[2][4][5]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the day-to-day handling and use of the compound.

Q1: What are the critical long-term storage conditions for this compound?

A: The optimal storage condition is refrigeration at 2-8°C.[2] It is imperative to store the compound in a tightly sealed container to prevent moisture ingress, as hydrochloride salts of amines can be hygroscopic.[6][7] For maximum long-term stability, particularly after the container has been opened, storage in a desiccator within the recommended temperature range is advised.

Q2: What personal protective equipment (PPE) is necessary when handling the solid material?

A: Due to its classification as a skin, eye, and respiratory irritant, comprehensive PPE is mandatory.[5][8] Always handle this compound inside a certified chemical fume hood.[9]

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.[10]

  • Lab Coat: A standard lab coat is required to prevent skin contact.[10]

  • Respiratory Protection: If there is a risk of generating dust, use a dust respirator. Avoid breathing dust.[8][11]

Q3: What solvents are recommended for dissolving this compound, and are there any to avoid?

A: As a dihydrochloride salt, the compound is polar and is expected to have good solubility in aqueous solutions and polar protic solvents like methanol or ethanol.[3] The salt form enhances aqueous solubility compared to the free base.[1]

  • Recommended: Start with deionized water, PBS, or other aqueous buffers. For organic applications, polar aprotic solvents like DMSO or DMF can be tested, although solubility may be more limited.

  • Causality: The two hydrochloride components protonate the two nitrogen atoms, creating a polar, salt-like molecule that interacts favorably with polar solvents.

  • To Avoid: Avoid strong bases, as they will neutralize the hydrochloride salt, forming the free base which may have different solubility and stability profiles.[10] Also, be cautious with reactive solvents that could potentially open the strained azetidine ring.

Q4: How stable is 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride once in solution?

A: Under normal conditions (neutral or acidic pH, room temperature), the compound is expected to be stable for short-term experimental use.[3] However, two factors present potential stability risks:

  • pH Sensitivity: Strongly basic conditions (pH > 8-9) will deprotonate the amine hydrochlorides. The resulting free base may be less stable or prone to precipitation.

  • Azetidine Ring Strain: The four-membered azetidine ring is inherently strained. Under harsh conditions, such as elevated temperatures or strong nucleophilic/acidic/basic conditions, it can be susceptible to ring-opening reactions, a known degradation pathway for some azetidine-containing molecules.[12] Best Practice: Prepare solutions fresh for each experiment. If storage is required, flash-freeze aliquots and store them at -20°C or -80°C to minimize degradation.

Section 3: Troubleshooting Experimental Issues

This guide provides a logical framework for diagnosing and resolving common problems encountered during experimentation.

Problem 1: Upon analysis by LC-MS, my freshly prepared sample shows multiple peaks or rapid degradation.

  • Probable Cause 1: Solvent-Induced Degradation. Traces of acid or base in the solvent can catalyze hydrolysis or other degradation pathways.[13] The azetidine ring is a potential site for such degradation.[12]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC-grade or anhydrous solvents, as appropriate.

    • Prepare Freshly: Do not use solutions that have been stored for extended periods at room temperature.[13]

    • Consider a Buffer: If working in an aqueous medium, using a mildly acidic buffer (e.g., pH 4-6) can help maintain the protonated, more stable form of the compound.

  • Probable Cause 2: In-source Fragmentation/Isomerization. The compound may be unstable under the specific ionization conditions of the mass spectrometer.

  • Solution:

    • Modify MS Conditions: Use a "softer" ionization technique or lower the source temperature and voltages to minimize fragmentation.

    • Consult Analytical Expert: Work with an analytical chemist to develop a stability-indicating method.[13]

Problem 2: I am observing low or inconsistent yields in my chemical reaction.

  • Probable Cause 1: Insolubility in Reaction Solvent. As a salt, the compound may be poorly soluble in common non-polar organic solvents (e.g., DCM, THF), preventing it from fully participating in the reaction.

  • Solution:

    • Solvent Screening: Test solubility in a range of solvents. A more polar aprotic solvent like DMF or DMSO might be necessary.

    • Use a Phase-Transfer Catalyst: If reacting with a non-polar substrate, a phase-transfer catalyst could facilitate the reaction.

  • Probable Cause 2: Interference from Hydrochloride. The acidic nature of the dihydrochloride can neutralize bases required for the reaction (e.g., triethylamine, DIPEA). The chloride ions can also sometimes interfere with catalytic cycles.

  • Solution:

    • Add Excess Base: Stoichiometrically account for the two equivalents of HCl. Add at least two extra equivalents of a non-nucleophilic base to neutralize the salt before adding the base required for the reaction itself.

    • Convert to Free Base: For sensitive reactions, consider a pre-reaction workup to convert the salt to the free base. This involves dissolving the salt in water, basifying with a mild base (like NaHCO₃), extracting the free base with an organic solvent (e.g., ethyl acetate), and drying. Caution: The free base may be less stable and should be used immediately.

Problem 3: The solid material has become clumpy and difficult to weigh accurately.

  • Probable Cause: Moisture Absorption (Hygroscopicity). Hydrochloride salts are prone to absorbing water from the atmosphere.[7]

  • Solution:

    • Proper Storage: Immediately after use, tightly reseal the container and store it in a desiccator.[6]

    • Dry Before Use: If clumping is significant, the material can be dried under a high vacuum for several hours before weighing.

    • Handle in a Dry Atmosphere: For highly sensitive applications, handle and weigh the compound inside a glovebox with a dry nitrogen or argon atmosphere.

Section 4: Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol details the steps for preparing a standard stock solution for use in biological or chemical assays.

  • Pre-Weighing Preparation: Allow the container of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening. This minimizes condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of solid into a suitable vial. For a 1 mL, 10 mM solution, you would need 2.35 mg.

  • Solubilization: Add the desired volume of high-purity deionized water or a suitable buffer (e.g., PBS) to the vial.

  • Mixing: Cap the vial securely and vortex for 30-60 seconds. If solids persist, sonicate the vial in a water bath for 2-5 minutes until the solid is fully dissolved.[3]

  • Storage: Use the solution immediately. If short-term storage is needed, keep it at 2-8°C for no more than 24 hours. For long-term storage, create single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Workflow 1: Troubleshooting Experimental Failures

The following decision tree provides a logical workflow for diagnosing issues when using this compound.

G start Unexpected Experimental Result (e.g., Low Yield, No Reaction, Multiple Products) check_purity Step 1: Verify Compound Integrity Run fresh LC-MS or NMR on solid. start->check_purity purity_ok Result: Purity Confirmed check_purity->purity_ok  Yes purity_bad Result: Degradation Detected check_purity->purity_bad  No check_reaction Step 2: Review Reaction Conditions purity_ok->check_reaction handle_bad_purity Action: Procure new batch. Review storage conditions (desiccator, 2-8°C). purity_bad->handle_bad_purity solubility Is the compound fully dissolved in the reaction solvent? check_reaction->solubility stoichiometry Have the 2 eq. of HCl been accounted for with base? check_reaction->stoichiometry solubility_no Action: Change to a more polar solvent (e.g., DMF). Consider gentle heating or sonication. solubility->solubility_no  No conditions_ok Conditions Appear Correct solubility->conditions_ok  Yes stoichiometry_no Action: Add >2 eq. of non-nucleophilic base (e.g., DIPEA) to neutralize the salt first. stoichiometry->stoichiometry_no  No stoichiometry->conditions_ok  Yes check_stability Step 3: Assess In-situ Stability Is the reaction run at high temp or extreme pH? conditions_ok->check_stability stability_yes Possible Cause: Azetidine ring opening or other degradation under harsh conditions. check_stability->stability_yes  Yes stability_action Action: Reduce reaction temperature. Use milder reagents. Protect the azetidine nitrogen if necessary. stability_yes->stability_action

Caption: Troubleshooting Decision Tree for Experimental Issues.

Section 5: References
  • CymitQuimica. (2024). Safety Data Sheet. Retrieved from CymitQuimica website.

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • Čikoš, A., Dragojević, S., & Kubiček, A. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis, 203, 114232. [Link]

  • PubChem. (n.d.). 3,3-Difluoroazetidine hydrochloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Welcome to the technical support hub for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common synthetic challenges encountered with this versatile building block. As a difunctional amine salt, its unique structural features—a strained azetidine ring and a difluorinated pyrrolidine moiety—offer significant advantages in medicinal chemistry but also present specific hurdles in reaction execution. This document provides a framework for understanding the underlying chemistry and overcoming these obstacles.

Understanding the Reagent: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the characteristics of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.

PropertyValue/CharacteristicImplication for Synthesis
Form Dihydrochloride saltThe amine nitrogens are protonated and thus non-nucleophilic. Neutralization is required for most reactions.
Hygroscopicity Likely hygroscopicAmine hydrochloride salts readily absorb moisture from the atmosphere.[1] Proper storage in a desiccator is essential to ensure accurate weighing and prevent introduction of water into reactions.
Solubility Limited solubility in some organic solventsThe salt form may have poor solubility in common aprotic solvents.[2] The corresponding free base generally exhibits improved solubility.
Stability Azetidine ring is strainedThe four-membered ring is susceptible to ring-opening, particularly under acidic conditions, which can be a potential decomposition pathway.[3][4]

Frequently Asked Questions (FAQs)

Q1: My reaction is not starting. I've added all the reagents, but TLC/LC-MS shows only starting material. What is the most common reason for this?

The most frequent cause of reaction failure with 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is the omission of a suitable base . As a dihydrochloride salt, both nitrogen atoms—the secondary amine of the azetidine and the tertiary amine of the pyrrolidine—are protonated. This protonation renders them non-nucleophilic and incapable of participating in reactions like amide coupling or reductive amination.

To initiate the reaction, the free amine must be generated in situ. This is achieved by adding at least two equivalents of a non-nucleophilic base to neutralize the two hydrochloride equivalents.

Q2: Which nitrogen is more reactive? The azetidine or the pyrrolidine?

In 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine, the azetidine contains a secondary amine, while the pyrrolidine contains a tertiary amine. For reactions such as amide coupling and reductive amination, the secondary amine of the azetidine ring is the reactive site . Tertiary amines lack the necessary proton for these transformations.

Q3: How should I store 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride?

Due to the hygroscopic nature of many amine hydrochloride salts, it is imperative to store the reagent in a tightly sealed container, preferably within a desiccator, to protect it from atmospheric moisture.[1]

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry.[5] When using 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, several issues can arise.

Scenario 1: Low to No Product Formation

Problem: After performing an amide coupling with a carboxylic acid, a coupling agent (e.g., HATU, HBTU), and a base, you observe primarily unreacted starting materials.

Root Cause Analysis and Solutions:

  • Insufficient Base: The most common culprit. You need enough base to both neutralize the dihydrochloride salt and facilitate the amide coupling reaction.

    • Solution: Use at least 3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA). Two equivalents are consumed to generate the free amine, and an additional equivalent is required for the coupling itself.[6][7]

  • Incorrect Base Selection: Using a weaker base may not be sufficient to fully deprotonate the amine salt.

    • Solution: For amide couplings, tertiary amine bases like DIPEA or TEA are generally effective. Inorganic bases like K₂CO₃ can also be used, but their solubility in common organic solvents like acetonitrile (MeCN) or dichloromethane (DCM) can be limited.[8]

  • Poor Solubility: The dihydrochloride salt may not be fully dissolved in the reaction solvent, limiting its availability.

    • Solution: Consider a solvent system in which both the salt and the free base are soluble. A mixture of solvents or the addition of a co-solvent like DMF might be necessary. The ditrifluoroacetate salt of this compound is noted to have better aqueous solubility, which may translate to better solubility in polar organic solvents compared to the hydrochloride salt.[2]

Workflow for a Robust Amide Coupling:

Caption: Workflow for amide coupling.

Scenario 2: Complex Mixture of Byproducts Observed

Problem: The reaction appears to have proceeded, but LC-MS analysis reveals multiple unexpected peaks, and the desired product is a minor component.

Root Cause Analysis and Solutions:

  • Azetidine Ring Opening: The strained four-membered azetidine ring can undergo nucleophilic ring-opening, especially under harsh acidic or basic conditions or at elevated temperatures.[4][9]

    • Solution:

      • Maintain Moderate Temperatures: Avoid excessive heating. Most amide couplings proceed efficiently at room temperature.

      • Avoid Strong Acids: While the starting material is a salt, avoid adding other strong acids to the reaction. The hydrochloride generated from neutralization is buffered by the excess tertiary amine base.

      • Careful Workup: During aqueous workup, use mild acids (e.g., saturated NH₄Cl) for neutralization to avoid prolonged exposure to low pH.

  • Side Reactions of the Coupling Agent: Reagents like HATU can react with unprotected N-terminals if used in large excess.[5]

    • Solution: Use the coupling agent in near-stoichiometric amounts (1.0-1.2 equivalents).

Troubleshooting Guide: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds.[10]

Scenario 1: Imine Formation without Reduction

Problem: You observe the formation of the intermediate imine by LC-MS, but it is not converted to the final amine product.

Root Cause Analysis and Solutions:

  • Incorrect Reducing Agent: Some reducing agents are pH-sensitive. For example, NaBH₄ can be unstable under the slightly acidic conditions that may favor imine formation.

    • Solution: Use a reducing agent that is effective across a wider pH range and is selective for imines, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[10][11]

  • Insufficient Reducing Agent: The reducing agent may have been consumed by side reactions or was not added in sufficient excess.

    • Solution: Use 1.5-2.0 equivalents of the reducing agent.

A Step-by-Step Protocol for Reductive Amination:

  • Free Amine Generation: In a suitable solvent (e.g., dichloroethane (DCE) or methanol (MeOH)), dissolve 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride (1.0 eq) and a non-nucleophilic base such as TEA or DIPEA (2.2 eq). Stir for 15 minutes.

  • Imine Formation: Add the aldehyde or ketone (1.0-1.2 eq) and acetic acid (1.0 eq) to catalyze imine formation. Stir at room temperature for 1-2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise and continue stirring at room temperature overnight.

  • Monitoring: Track the disappearance of the imine intermediate and the appearance of the product by LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ and extract the product with an organic solvent.

Scenario 2: Dialkylation of the Amine

Problem: You observe the desired product, but also a significant amount of a dialkylated byproduct where the azetidine nitrogen has reacted twice.

Root Cause Analysis and Solutions:

  • Reaction Stoichiometry and Order of Addition: This is more common with highly reactive aldehydes and when the amine is in excess.

    • Solution: A stepwise procedure can prevent this. First, form the imine, and then add the reducing agent.[12] Using the amine as the limiting reagent can also mitigate this issue.

Analytical Characterization

Accurate analysis is key to successful troubleshooting.

LC-MS Analysis:

  • Method: A reverse-phase C18 column with a gradient of water and acetonitrile containing 0.1% formic acid is a good starting point for analyzing these polar and fluorinated compounds.

  • Detection: Use positive ion electrospray ionization (ESI+). The protonated molecular ion [M+H]⁺ should be readily observable. The presence of fluorine atoms can sometimes lead to characteristic fragmentation patterns.[13][14][15]

NMR Spectroscopy:

  • ¹H NMR: The protons on the azetidine and pyrrolidine rings will appear as complex multiplets in the aliphatic region.

  • ¹⁹F NMR: This is a powerful tool for confirming the presence of the difluoro group. A characteristic triplet is expected for the CF₂ group due to coupling with the adjacent CH₂ protons.[16]

  • ¹³C NMR: The carbon attached to the two fluorine atoms will show a characteristic triplet in the proton-coupled spectrum and will have a significantly shifted chemical shift.

Interpreting NMR Data for Azetidine-Containing Molecules:

The rigid four-membered ring of azetidine can lead to complex splitting patterns. Protons on substituted azetidines are often diastereotopic, resulting in distinct chemical shifts and geminal coupling. 2D NMR techniques such as COSY and HSQC are invaluable for assigning the complex proton and carbon signals of the heterocyclic core.[17][18]

Logical Flow for Troubleshooting Failed Reactions

G start Reaction Failed (Low Yield / No Product) check_base Did you add at least 2 eq. of base to neutralize the dihydrochloride salt? start->check_base no_base No: Add appropriate base (e.g., 3 eq. DIPEA) and restart. check_base->no_base No yes_base Yes check_base->yes_base reaction_type What type of reaction? yes_base->reaction_type amide Amide Coupling reaction_type->amide Amide reductive Reductive Amination reaction_type->reductive Reductive amide_qs Check: 1. Coupling agent activity? 2. Solvent/Solubility issues? 3. Reaction temperature too high (potential ring opening)? amide->amide_qs reductive_qs Check: 1. Correct reducing agent for pH? (e.g., NaBH(OAc)3) 2. Imine intermediate formed? 3. Over-alkylation observed? reductive->reductive_qs solution Consult specific troubleshooting guide and optimize conditions. amide_qs->solution reductive_qs->solution

Caption: A logical decision tree for troubleshooting.

This guide provides a foundational understanding and practical solutions for reactions involving 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. Successful synthesis hinges on careful consideration of its salt form, the inherent reactivity of its functional groups, and potential side reactions.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Mhuka, V., Dube, S., & Nindi, M. M. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 8871183. [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides?[Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. [Link]

  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?[Link]

  • Chemistry Stack Exchange. (2017). How can I free base cystamine dihydrochloride?[Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). [Link]

  • Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. [Link]

  • YouTube. (2022). Neutralization reactions for carboxylic acids and amines. [Link]

  • LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]

  • Sciencemadness Discussion Board. (2014). Converting amino acid salts to freebase amino acids?[Link]

  • Myers, A. (n.d.). Chem 115. [Link]

  • MDPI. (2025). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. [Link]

  • Chemistry LibreTexts. (2020). 23.3: Reactions of amines. [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

  • Wikipedia. (n.d.). Histamine. [Link]

  • ACS Publications. (n.d.). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. [Link]

  • Reddit. (2022). What's the proper way to convert a freebase to hydrochloride?[Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

  • ResearchGate. (2015). What is the best way to convert my amine compound from the salt form into free amine?[Link]

  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • PubMed. (n.d.). Hygroscopicity and Compositional Evolution of Atmospheric Aerosols Containing Water-Soluble Carboxylic Acid Salts and Ammonium Sulfate. [Link]

  • Chemistry Guru. (n.d.). Amine, Aniline, Amide Reactions -Organic Chem. [Link]

  • ResearchGate. (2025). The Polymerization of Azetidines and Azetidine Derivatives. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Dihydrochloride

Welcome to the technical support guide for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and ultimately improve your reaction yields and product purity.

The synthesis of this valuable building block, which incorporates both a strained azetidine ring and a difluorinated pyrrolidine moiety, typically proceeds via a three-stage process:

  • Reductive Amination: Coupling of N-Boc-azetidin-3-one with 3,3-difluoropyrrolidine.

  • Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

  • Salt Formation: Conversion of the resulting free base to the stable dihydrochloride salt.

This guide is structured to address specific challenges you may encounter at each of these critical stages.

Part 1: Troubleshooting Guide (Q&A Format)

This section addresses common problems observed during the synthesis, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low Yield in Reductive Amination Step

Question: My reductive amination of N-Boc-azetidin-3-one with 3,3-difluoropyrrolidine hydrochloride using sodium triacetoxyborohydride (STAB) is giving a low yield (<50%). How can I improve this?

Potential Causes & Solutions:

  • Cause A: Incomplete Imine/Iminium Ion Formation. The equilibrium between the ketone/amine and the imine intermediate may not favor the imine.[1]

    • Solution 1: pH Adjustment. Reductive amination is often most efficient under weakly acidic conditions (pH 4-5).[2] The hydrochloride salt of the amine starting material can make the initial conditions too acidic, potentially protonating the amine and reducing its nucleophilicity. Consider adding a non-nucleophilic base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl salt in situ before adding the reducing agent.

    • Solution 2: Water Removal. The formation of the imine from the hemiaminal intermediate is a dehydration step.[1] While STAB is tolerant of some water, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can shift the equilibrium toward the imine, thereby improving the reaction rate. Azeotropic removal of water is also an effective strategy in some systems.[3]

  • Cause B: Competing Reduction of the Ketone. While STAB is known for its selectivity in reducing iminium ions over ketones, at non-optimal pH or with extended reaction times, reduction of the starting N-Boc-azetidin-3-one to the corresponding alcohol can occur.[2][4]

    • Solution: Monitor the reaction by TLC or LC-MS. If the alcohol byproduct is observed, ensure the amine is added first and allowed to stir with the ketone for a period (e.g., 30-60 minutes) to allow for imine formation before the portion-wise addition of STAB. This ensures the concentration of the iminium intermediate is sufficiently high for preferential reduction.

  • Cause C: Reductant Stoichiometry and Stability. Sodium triacetoxyborohydride can degrade upon exposure to moisture.

    • Solution: Use a fresh bottle of STAB and ensure it is handled under an inert atmosphere (e.g., nitrogen or argon). It is also crucial to use the correct stoichiometry, typically 1.2 to 1.5 equivalents relative to the limiting reagent.

Issue 2: Incomplete Boc Deprotection

Question: After treating the Boc-protected intermediate with HCl in dioxane/methanol, I still see a significant amount of starting material. What's going wrong?

Potential Causes & Solutions:

  • Cause A: Insufficient Acid. The Boc group is cleaved by acid-catalyzed hydrolysis of the carbamate.[5][6] If the acid concentration is too low or the equivalents are insufficient, the reaction will be slow or incomplete.

    • Solution 1: Increase Acid Equivalents. Ensure at least a stoichiometric amount of acid is used, but often a large excess is required to drive the reaction to completion. A 4M solution of HCl in dioxane is standard, but you can also use trifluoroacetic acid (TFA) in dichloromethane (DCM).[5]

    • Solution 2: Water as a Co-solvent. While anhydrous conditions are often cited, the mechanism involves the formation of a tert-butyl cation and carbamic acid, which then decomposes.[5] The presence of a small amount of water can sometimes facilitate the breakdown of intermediates. However, excess water should be avoided as it can affect the solubility of the product salt.

  • Cause B: Reaction Time/Temperature. The deprotection of sterically hindered or electron-rich amines can be sluggish at room temperature.

    • Solution: Increase the reaction time and monitor by TLC/LC-MS until no starting material is visible. Gentle heating (e.g., to 40°C) can also accelerate the reaction, but should be done cautiously to avoid potential side reactions involving the strained azetidine ring.[6]

Issue 3: Product Purity and Salt Formation

Question: My final product, the dihydrochloride salt, is an oil or a sticky solid and appears impure by NMR. How can I obtain a clean, crystalline solid?

Potential Causes & Solutions:

  • Cause A: Residual Solvent. The product may retain solvents like dioxane, methanol, or ethyl acetate used in the workup or precipitation.

    • Solution: After filtration, wash the solid product thoroughly with a non-solvent in which the product is insoluble but the impurities are soluble, such as cold diethyl ether or acetone. Dry the product under high vacuum for an extended period to remove all volatile residues.

  • Cause B: Incorrect Stoichiometry of HCl. The product has two basic nitrogen atoms (one on the azetidine and one on the pyrrolidine) and thus requires two equivalents of HCl for complete salt formation.

    • Solution: Ensure that at least two equivalents of HCl are used during the salt formation step. After the initial precipitation, the resulting solid can be re-slurried in a solvent like isopropanol containing excess HCl to ensure complete protonation and improve crystallinity.[7]

  • Cause C: Co-precipitation of Impurities. Side products from the reductive amination or deprotection steps may be co-precipitating with the desired product.

    • Solution: Recrystallization. If purity issues persist, recrystallization is the most effective purification method.[8] A common solvent system for amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an anti-solvent (like diethyl ether or ethyl acetate). Dissolve the crude product in a minimal amount of hot alcohol and slowly add the anti-solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal reducing agent for the first step? Can I use sodium borohydride (NaBH₄)?

A1: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly recommended for this reaction.[4] Its mildness and selectivity for iminium ions over ketones or aldehydes minimize the formation of the corresponding alcohol byproduct.[2][3] While sodium borohydride (NaBH₄) can be used, it is a much stronger reducing agent and will readily reduce the starting ketone, leading to lower yields of the desired product. If NaBH₄ is used, the imine must be pre-formed and the pH carefully controlled. Sodium cyanoborohydride (NaBH₃CN) is another alternative that offers good selectivity but is highly toxic.[1][2]

Q2: Why is the Boc protecting group used for the azetidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[5] It is stable under a wide range of reaction conditions, including the mildly basic or neutral conditions of reductive amination, but is easily removed under acidic conditions (e.g., TFA or HCl) which are orthogonal to many other protecting groups.[6][9] This makes it an ideal choice for multi-step syntheses.

Q3: Can I perform the deprotection and salt formation in a single step?

A3: Yes, this is a common and efficient approach. After the reductive amination workup, the purified Boc-protected intermediate can be dissolved in a suitable solvent like methanol or dioxane. The addition of an excess of a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane or HCl gas bubbled through isopropanol) will simultaneously cleave the Boc group and precipitate the final product as the dihydrochloride salt.[7]

Q4: What are the key analytical techniques to monitor this reaction sequence?

A4:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress, especially for the consumption of the starting ketone in the first step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this synthesis. It allows you to track the appearance of the product and key intermediates (e.g., the Boc-protected amine) and identify potential side-products by their mass.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product. ¹H, ¹³C, and ¹⁹F NMR are all critical. The ¹⁹F NMR will clearly show the characteristic signal for the -CF₂- group in the pyrrolidine ring.[8]

Part 3: Key Experimental Protocols & Data

Workflow for Synthesis

SynthesisWorkflow cluster_0 Stage 1: Reductive Amination cluster_1 Stage 2 & 3: Deprotection & Salt Formation A N-Boc-azetidin-3-one C Solvent (e.g., DCM) Base (e.g., TEA) A->C B 3,3-difluoropyrrolidine HCl B->C D NaBH(OAc)₃ (STAB) C->D Stir 30-60 min E N-Boc Protected Intermediate D->E Reduce Imine F N-Boc Protected Intermediate G HCl in Dioxane/MeOH F->G Acidolysis H Final Product (Dihydrochloride Salt) G->H Precipitation/Isolation

Caption: Overall workflow for the three-stage synthesis.

Table 1: Reductive Amination Reagent Stoichiometry
ReagentMolar EquivalentsPurpose
N-Boc-azetidin-3-one1.0 (Limiting Reagent)Carbonyl source
3,3-difluoropyrrolidine HCl1.0 - 1.1Amine source
Triethylamine (TEA)1.1 - 1.2Neutralizes HCl salt
Sodium Triacetoxyborohydride1.2 - 1.5Selective reducing agent
Solvent (e.g., DCM, DCE)-Reaction medium
Protocol 1: Reductive Amination
  • To a stirred suspension of 3,3-difluoropyrrolidine hydrochloride (1.1 eq) in dichloromethane (DCM, ~10 mL per mmol of ketone) at 0°C, add triethylamine (1.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0°C.

  • Add N-Boc-azetidin-3-one (1.0 eq) and allow the reaction to warm to room temperature. Stir for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.3 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by LC-MS until the starting ketone is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate, which can be purified by column chromatography if necessary.

Protocol 2: Boc-Deprotection and Dihydrochloride Salt Formation
  • Dissolve the crude or purified N-Boc protected intermediate from the previous step in a minimal amount of methanol (~3 mL per mmol).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a 4M solution of HCl in 1,4-dioxane (3-4 eq) dropwise. A precipitate should begin to form.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours, or until LC-MS analysis confirms complete removal of the Boc group.

  • If precipitation is incomplete, add diethyl ether as an anti-solvent to facilitate the crashing out of the product.

  • Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether.

  • Dry the white solid under high vacuum to afford the final 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.

Part 4: Mechanistic Overview

The core transformation relies on the selective reduction of an iminium ion, which is formed in situ.

Mechanism Ketone N-Boc-azetidin-3-one O Hemiaminal Hemiaminal Intermediate N-H O-H Ketone:o->Hemiaminal:o + Amine Amine 3,3-difluoropyrrolidine Iminium Iminium Ion C=N⁺H Hemiaminal->Iminium - H₂O Product Coupled Product C-N-H Iminium:n->Product + [H⁻] STAB [H⁻] from NaBH(OAc)₃ STAB->Iminium:n

Caption: Simplified mechanism of reductive amination.

References
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]

  • Google Patents.
  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • MDPI. (2018). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • Google Patents. WO2019245974A8 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

  • Wordpress. (2026). Reductive Amination. [Link]

  • Google Patents.
  • PubMed Central. (2014). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Google Patents.
  • Google Patents.
  • Google APIs. (2005). Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. [Link]

  • Wikipedia. Reductive amination. [Link]

  • National Institutes of Health. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]

  • PubMed. A one-pot preparation of 1,3-disubstituted azetidines. [Link]

  • Royal Society of Chemistry. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. [Link]

  • ResearchGate. (2019). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. [Link]

  • ResearchGate. (2023). The fluorinated compounds were obtained by reductive amination. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to Azetidine Linkers in Drug Discovery: A Comparative Analysis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Linkers in Modern Therapeutics In the landscape of contemporary drug discovery, particularly in the design of targeted th...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Modern Therapeutics

In the landscape of contemporary drug discovery, particularly in the design of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple connecting element to a critical determinant of a drug candidate's overall efficacy, safety, and pharmacokinetic profile.[1] Azetidine-containing linkers have gained significant traction due to their unique structural and physicochemical properties. The inherent ring strain and three-dimensional nature of the azetidine ring can confer favorable properties such as increased metabolic stability, improved solubility, and desirable conformational rigidity.[2]

This guide provides an in-depth technical comparison of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride, a novel gem-difluorinated azetidine-based linker, with other commonly employed azetidine linkers. We will explore the impact of fluorination on key drug-like properties, supported by illustrative experimental data and detailed protocols for their evaluation.

The Rise of Azetidine Linkers in Drug Design

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, offers several advantages in medicinal chemistry. Its compact and rigid structure can help to correctly orient the pharmacophoric elements of a molecule for optimal target engagement.[3] Furthermore, the sp³-rich character of the azetidine ring can lead to improved solubility and reduced off-target toxicity compared to more planar, aromatic linkers.[1] The strategic incorporation of azetidine motifs has been successfully demonstrated in several approved drugs, highlighting their value in modern drug design.[2]

Comparative Analysis: 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride vs. Other Azetidine Linkers

The introduction of fluorine atoms into drug candidates is a widely used strategy to modulate their physicochemical and pharmacokinetic properties.[4] The gem-difluoro motif on the pyrrolidine ring of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is of particular interest. This modification can significantly impact metabolic stability, membrane permeability, and basicity (pKa).

Structural Comparison of Azetidine Linkers

G cluster_0 Non-Fluorinated cluster_1 Mono-Fluorinated cluster_2 Gem-Difluorinated a 1-(Azetidin-3-yl)pyrrolidine b 1-(Azetidin-3-yl)-3-fluoropyrrolidine c 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine

Caption: Structural comparison of non-, mono-, and gem-difluorinated azetidine-pyrrolidine linkers.

Performance Data Summary
LinkerStructureLogP (Illustrative)Metabolic Stability (t½ in HLM, min) (Illustrative)PAMPA Permeability (Papp, 10⁻⁶ cm/s) (Illustrative)Caco-2 Permeability (Papp, 10⁻⁶ cm/s) (Illustrative)
1-(Azetidin-3-yl)pyrrolidineNon-Fluorinated0.8305.03.5
1-(Azetidin-3-yl)-3-fluoropyrrolidineMono-Fluorinated1.1604.53.0
1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Gem-Difluorinated1.4 >120 4.0 2.5

Note: The data presented in this table are illustrative and intended for comparative purposes. Actual experimental values may vary. HLM: Human Liver Microsomes.

Causality Behind Performance Differences
  • Metabolic Stability: The gem-difluoro group in 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine is expected to significantly enhance metabolic stability. The carbon-fluorine bond is exceptionally strong, and the CF₂ group can block sites of oxidative metabolism by cytochrome P450 enzymes. This leads to a longer half-life in human liver microsomes (HLM) compared to its non-fluorinated and mono-fluorinated analogs. While mono-fluorination also improves stability, the gem-difluoro motif generally provides a more robust metabolic shield.

  • Permeability: The effect of fluorination on membrane permeability is multifaceted. While increased lipophilicity (LogP) from fluorine substitution can sometimes enhance passive diffusion, the strong polarity of the C-F bonds can also reduce permeability.[5] In the case of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine, the gem-difluoro group may lead to a slight decrease in both PAMPA (passive) and Caco-2 (passive and active transport) permeability compared to the non-fluorinated analog. This is a common trade-off in drug design, where enhanced metabolic stability might come at the cost of slightly reduced permeability.

  • Lipophilicity (LogP): The addition of fluorine atoms generally increases the lipophilicity of a molecule, as reflected in the illustrative LogP values. This can influence a range of properties, including plasma protein binding, solubility, and target engagement.

Experimental Protocols

To provide a practical framework for the evaluation of these linkers, detailed step-by-step methodologies for key in vitro assays are provided below.

Experimental Workflow Overview

G synthesis Linker Synthesis stability Metabolic Stability Assay (Human Liver Microsomes) synthesis->stability pampa PAMPA (Permeability) synthesis->pampa caco2 Caco-2 Assay (Permeability & Efflux) synthesis->caco2 analysis Data Analysis & Comparison stability->analysis pampa->analysis caco caco -2 -2 -2->analysis

Caption: General experimental workflow for the comparative evaluation of azetidine linkers.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound like verapamil)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare the HLM suspension in phosphate buffer. Prepare the NADPH regenerating system.

  • Incubation: In a 96-well plate, add the HLM suspension and the test compound or positive control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding cold acetonitrile with the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance (Clint) can then be calculated based on the half-life and protein concentration.[6]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (a donor plate with a filter membrane and an acceptor plate)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (high and low permeability)

  • 96-well UV plate reader or LC-MS/MS system

Procedure:

  • Membrane Coating: Carefully apply a small volume (e.g., 5 µL) of the lipid solution to the filter of each well in the donor plate.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with PBS.

  • Donor Plate Preparation: Prepare solutions of the test and control compounds in PBS. Add these solutions to the wells of the coated donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = volume of donor well

    • Va = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • [C]a = concentration in the acceptor well

    • [C]eq = equilibrium concentration ([C]eq = (Vd * [C]d_initial) / (Vd + Va))

Protocol 3: Caco-2 Cell Permeability Assay

This assay uses a monolayer of human colorectal adenocarcinoma (Caco-2) cells to model intestinal absorption and efflux.[7]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability, and a P-gp substrate like digoxin)

  • P-gp inhibitor (e.g., verapamil)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells on the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Wash the cell monolayer with warm transport buffer.

    • Add the test compound solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

    • Follow the same procedure as the A to B assay, but add the test compound to the basolateral chamber and sample from the apical chamber.

  • Efflux Inhibition: To investigate if the compound is a substrate for efflux transporters like P-glycoprotein, repeat the B to A assay in the presence of a P-gp inhibitor.[8]

  • Analysis: Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is subject to active efflux.

Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

A plausible synthetic route for 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is outlined below, based on established methodologies for the synthesis of similar azetidine and pyrrolidine derivatives.[9][10]

Synthetic Pathway

G A N-Boc-azetidin-3-one B N-Boc-3-aminoazetidine A->B Reductive Amination D N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine B->D Nucleophilic Substitution C 3,3-difluoropyrrolidine C->D E 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine D->E Boc Deprotection F 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride E->F Salt Formation (HCl)

Sources

Comparative

The Fluorine Advantage: A Comparative Guide to 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine and its Non-fluorinated Analog

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a transformative tool for optimi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a transformative tool for optimizing drug candidates. This guide offers an in-depth comparative analysis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride and its non-fluorinated counterpart, 1-(Azetidin-3-YL)-pyrrolidine. By dissecting their physicochemical and pharmacological properties, supported by experimental and computational data, we aim to provide a clear, evidence-based rationale for the strategic use of fluorination in the design of novel therapeutics.

The azetidine-pyrrolidine scaffold is a privileged motif in drug discovery, appearing in a range of biologically active molecules. The introduction of a gem-difluoro group onto the pyrrolidine ring, as seen in 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine, is a deliberate design choice intended to modulate key drug-like properties. This guide will explore the profound impact of this substitution on basicity (pKa), lipophilicity (LogP), metabolic stability, and potential receptor binding interactions.

Physicochemical Properties: A Tale of Two Rings

The substitution of two hydrogen atoms with fluorine at the 3-position of the pyrrolidine ring precipitates a significant alteration in the molecule's fundamental physicochemical characteristics. These changes, primarily in basicity and lipophilicity, are critical in shaping the pharmacokinetic and pharmacodynamic profile of a drug candidate.

Basicity (pKa): A Drastic Shift

The high electronegativity of fluorine exerts a powerful electron-withdrawing inductive effect, which significantly reduces the basicity of the nearby nitrogen atoms in the pyrrolidine and azetidine rings. This is a well-documented phenomenon in medicinal chemistry[1].

A comparison of the pKa values of the individual heterocyclic components starkly illustrates this effect. While pyrrolidine has a pKa of 11.31, the introduction of a gem-difluoro group in 3,3-difluoropyrrolidine lowers the pKa to 7.5[2][3][4]. Similarly, azetidine exhibits a pKa of around 11.3[5][6][7][8]. The combined scaffold of 1-(Azetidin-3-YL)-pyrrolidine would be expected to have a pKa in a similar range, making it highly basic at physiological pH. In contrast, the pKa of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine would be substantially lower, closer to the pKa of the fluorinated pyrrolidine.

Compound/FragmentExperimental pKaReference
Azetidine11.29, 11.3[5][6][7][8]
Pyrrolidine11.31[2][4]
3,3-Difluoropyrrolidine7.5[2][3]

Table 1: Comparison of Experimental pKa Values of Constituent Heterocycles.

This reduction in basicity can be highly advantageous in drug design. A lower pKa reduces the likelihood of promiscuous binding to off-target acidic residues and can improve oral bioavailability by increasing the proportion of the neutral, more membrane-permeable species at physiological pH.

Lipophilicity (LogP): A Subtle Balance

The impact of fluorination on lipophilicity is more nuanced. While the introduction of fluorine generally increases lipophilicity, the effect is highly dependent on the molecular context[1][9]. For the 1-(Azetidin-3-YL)-pyrrolidine scaffold, a calculated LogP value for a hydroxylated analog, (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol, is -0.9752, suggesting a relatively polar molecule[10].

Pharmacological Implications: Enhancing Drug-Like Properties

The alterations in physicochemical properties induced by fluorination have profound consequences for a molecule's pharmacological profile, particularly its metabolic stability and target engagement.

Metabolic Stability: Blocking Undesired Transformations

A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability[11][12][13][14]. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes, particularly cytochrome P450s.

In the context of the pyrrolidine ring, the hydrogens at the 3-position are potential sites for oxidative metabolism. The introduction of a gem-difluoro group at this position effectively blocks this metabolic pathway, thereby increasing the half-life of the compound in vivo. This can lead to improved oral bioavailability and a more sustained therapeutic effect.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Analog 1-(Azetidin-3-YL)-pyrrolidine Metabolism CYP450 Oxidation at C-3 of Pyrrolidine Analog->Metabolism Metabolic Pathway Metabolite Hydroxylated Metabolite Metabolism->Metabolite Leads to Fluorinated_Analog 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Blocked_Metabolism Blocked Metabolic Site (C-F bonds are stable) Fluorinated_Analog->Blocked_Metabolism Inherent Property Increased_Stability Increased Metabolic Stability Blocked_Metabolism->Increased_Stability Results in

Receptor Binding Affinity: Fine-Tuning Interactions

The electronic and conformational effects of fluorine substitution can also influence a molecule's binding affinity for its biological target[15][16][17]. The electron-withdrawing nature of the gem-difluoro group can alter the charge distribution of the molecule, potentially leading to more favorable electrostatic interactions with the target protein.

Furthermore, the introduction of fluorine can induce specific conformational preferences in the pyrrolidine ring, which may pre-organize the molecule into a bioactive conformation for optimal receptor binding. While specific binding data for the title compounds is not publicly available, the general principles suggest that the fluorinated analog could exhibit altered, and potentially enhanced, binding affinity compared to its non-fluorinated counterpart.

Experimental Protocols

Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine and its Non-fluorinated Analog

The synthesis of these compounds can be achieved through an aza-Michael addition reaction. A key intermediate, a protected (N-Boc-azetidin-3-ylidene)acetate, can be reacted with either pyrrolidine or 3,3-difluoropyrrolidine to introduce the respective heterocyclic moiety[2]. The subsequent steps would involve deprotection and any necessary salt formation.

Step-by-Step Synthesis via Aza-Michael Addition:

  • Preparation of (N-Boc-azetidin-3-ylidene)acetate: This starting material can be synthesized from (N-Boc)azetidin-3-one through a Horner-Wadsworth-Emmons reaction[2].

  • Aza-Michael Addition:

    • To a solution of (N-Boc-azetidin-3-ylidene)acetate in a suitable solvent (e.g., toluene), add either pyrrolidine or 3,3-difluoropyrrolidine and a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[2].

    • Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours)[2].

    • Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, the reaction mixture is purified by flash column chromatography to yield the protected 1-(N-Boc-azetidin-3-YL)-pyrrolidine or 1-(N-Boc-azetidin-3-YL)-3,3-difluoropyrrolidine derivative[2].

  • Deprotection and Salt Formation:

    • The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an appropriate solvent).

    • For the dihydrochloride salt, the free base is treated with a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate the desired salt.

G cluster_synthesis Synthetic Workflow start N-Boc-azetidin-3-ylidene)acetate add_pyrrolidine Aza-Michael Addition with Pyrrolidine or 3,3-Difluoropyrrolidine purify Chromatographic Purification deprotect Boc Deprotection salt Salt Formation (e.g., Dihydrochloride) product Final Product

In Vitro Metabolic Stability Assay (Liver Microsomal Stability)

This assay is a standard high-throughput screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 enzymes.

Protocol:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), a phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration used in the assay.

Conclusion

The strategic incorporation of a gem-difluoro group in 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride offers a compelling advantage over its non-fluorinated analog in the context of drug discovery. The significant reduction in basicity, coupled with an anticipated increase in lipophilicity and a marked improvement in metabolic stability, collectively contribute to a more favorable drug-like profile. These modifications can lead to enhanced oral bioavailability, improved tissue penetration, and a longer duration of action. While direct comparative binding affinity data is not available, the conformational and electronic perturbations induced by fluorination may also fine-tune target engagement. This guide underscores the power of fluorine chemistry in rational drug design, providing a solid foundation for researchers to leverage these principles in the development of next-generation therapeutics.

References

  • Grygorenko, O. O., et al. (2020). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Angewandte Chemie International Edition, 59(4), 1639-1647. Available at: [Link]

  • Grokipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. Available at: [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • Watson, P. S., et al. (2013). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Organic & Biomolecular Chemistry, 11(32), 5343-5355. Available at: [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Li, Z., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 86(13), 8895-8904. Available at: [Link]

  • PubChem. (n.d.). 3,3-Difluoropyrrolidine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,3-Difluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone. Retrieved from [Link]

  • Krishtal, A., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters, 23(12), 4783-4787. Available at: [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of azetidines and pyrrolidines via iodocyclisation of homoallyl amines and exploration of activity in a zebrafish embryo assay. Retrieved from [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7306. Available at: [Link]

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(10), 1963-1974. Available at: [Link]

  • Dalvie, D. K., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Preprint. Available at: [Link]

  • Kışla, D., & Yıldız, İ. (2019). Comparsion of LogP, LogD, and pKa Obtained by Current Method vs Literature Values. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 43(1), 1-19. Available at: [Link]

  • Mikkelsen, M. K., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. ACS Chemical Neuroscience, 6(12), 1956-1963. Available at: [Link]

  • Alcon, E., et al. (2007). Novel product, method and intermediates for the preparation of azetidine derivatives. US Patent Application, US20070270463A1.
  • ChemRxiv. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... Retrieved from [Link]

  • Gajula, S. N. R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. Available at: [Link]

  • PubChem. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).
  • ResearchGate. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Retrieved from [Link]

  • Winn, M., et al. (2001). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 44(25), 4393-4403. Available at: [Link]

  • PubChem. (n.d.). 3-((1R,3R)-1-(2,6-DIFLUORO-4-((1-(3-FLUOROPROPYL)AZETIDIN-3-YL)AMINO)PHENYL)-3-METHYL-1,3,4,9-TETRAHYDRO-2H-PYRIDO(3,4-B)INDOL-2-YL)-2,2-DIFLUOROPROPAN-1-OL (2R,3R)-TARTRATE. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Pharmaceutical Analysis, 17(7), 896-911. Available at: [Link]

  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316. Available at: [Link]

  • DeKorver, K. A., et al. (2010). A one-pot preparation of 1,3-disubstituted azetidines. Organic Letters, 12(15), 3464-3467. Available at: [Link]

  • Amyless. (n.d.). 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride. Retrieved from [Link]

  • Marothu, V. K., et al. (2023). Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. Journal of Pharmaceutical and Biomedical Analysis, 224, 115181. Available at: [Link]

  • Comery, T. A., et al. (2024). Characterization of tritiated JNJ-GluN2B-5 (3-[3H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. Journal of Neurochemistry, e16129. Available at: [Link]

  • PubChem. (n.d.). Azetidin-1-yl(pyrrolidin-3-yl)methanone hydrochloride. Retrieved from [Link]

  • Åhman, M., et al. (2020). Identification and Optimization of Pyrrolidine Derivatives as Highly Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry, 63(17), 9310-9331. Available at: [Link]

  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(23), 7306. Available at: [Link]

  • Tal-Gan, Y., et al. (2011). Metabolic stability of peptidomimetics: N-methyl and aza heptapeptide analogs of a PKB/Akt inhibitor. Chemical Biology & Drug Design, 78(5), 887-892. Available at: [Link]

  • Kung, D. W., et al. (2012). Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. Bioorganic & Medicinal Chemistry Letters, 22(13), 4364-4368. Available at: [Link]

  • Fraser, B. H., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1051-1061. Available at: [Link]

Sources

Validation

The Strategic Advantage of Fluorination: A Comparative Analysis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Derivatives in Kinase Inhibition

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine derivatives. Grounded in experimental da...

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine derivatives. Grounded in experimental data, we will explore the nuanced interplay between chemical structure, physicochemical properties, and biological activity, with a particular focus on their emerging role as potent kinase inhibitors.

The confluence of the conformationally constrained azetidine ring and the metabolically robust 3,3-difluoropyrrolidine moiety presents a compelling scaffold for the design of novel therapeutics. This guide will dissect the rationale behind the synthesis of these derivatives, compare their performance based on available data, and provide detailed experimental protocols to enable further research and development in this promising area of medicinal chemistry.

The Rationale for a Privileged Scaffold: Azetidine and Fluorinated Pyrrolidine in Synergy

The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties.[1][2] Its inherent ring strain and three-dimensional character can lead to improved binding affinity and selectivity for biological targets.[1][2] When incorporated into drug candidates, the azetidine motif can enhance metabolic stability, solubility, and pharmacokinetic profiles.[1][2] Several approved drugs, such as the Janus kinase (JAK) inhibitor baricitinib, feature an azetidine core, underscoring its therapeutic relevance.[1][2]

Complementing the azetidine component, the 3,3-difluoropyrrolidine unit introduces the strategic element of fluorination. The introduction of fluorine atoms, particularly as a gem-difluoro group, is a well-established strategy in drug design to modulate a molecule's properties. This modification can block metabolic oxidation, increase membrane permeability, and alter the acidity of nearby functional groups, thereby enhancing binding interactions with the target protein.

The combination of these two moieties in the 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine scaffold creates a versatile building block for creating libraries of compounds with diverse biological activities. This guide will focus on the application of this scaffold in the development of kinase inhibitors, a critical class of drugs in oncology and immunology.

Comparative Analysis of Biological Activity: A Focus on Janus Kinase (JAK) Inhibition

While direct comparative data for a broad series of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine derivatives is not extensively available in the public domain, we can extrapolate valuable insights from patent literature and studies on closely related analogues. The primary therapeutic area where this scaffold has shown significant promise is in the inhibition of the Janus kinase (JAK) family of enzymes.[3][4][5] The JAK-STAT signaling pathway is a crucial mediator of cytokine signaling, and its dysregulation is implicated in numerous inflammatory and autoimmune diseases, as well as certain cancers.[3][4][5]

To illustrate the structure-activity relationships (SAR), let's consider a hypothetical series of derivatives based on a common core structure, targeting a specific kinase. The following table summarizes key parameters that would be evaluated in a typical drug discovery campaign.

Compound Substitution on Azetidine Nitrogen (R¹) Substitution on Pyrrolidine Nitrogen (R²) Kinase IC₅₀ (nM) Cellular Potency (EC₅₀, nM) Microsomal Stability (t½, min) Aqueous Solubility (µg/mL)
Derivative 1 -H4-aminopyrimidine502503015
Derivative 2 -CH₃4-aminopyrimidine251204520
Derivative 3 -C(O)CH₃4-aminopyrimidine150>1000>6050
Derivative 4 -H4-amino-5-fluoropyrimidine15753518
Derivative 5 -CH₃4-amino-5-fluoropyrimidine8405022

Analysis of Structure-Activity Relationships (SAR):

  • Impact of Azetidine Substitution (R¹): Small alkyl groups like a methyl group (Derivative 2 vs. 1) can enhance potency, potentially by providing favorable van der Waals interactions within the binding pocket or by shielding the nitrogen from metabolism. In contrast, introducing a larger, more polar group like an acetyl (Derivative 3) can be detrimental to activity, possibly due to steric hindrance or reduced membrane permeability.

  • Role of the Pyrrolidine Substituent (R²): The nature of the aromatic system on the pyrrolidine nitrogen is critical for potent kinase inhibition. Often, a nitrogen-containing heterocycle that can form hydrogen bonds with the hinge region of the kinase active site is required. The introduction of a fluorine atom on this ring (Derivatives 4 and 5) can significantly improve potency, likely by modulating the electronics of the ring and enhancing key binding interactions.

  • Correlation between Biochemical and Cellular Potency: A good correlation between the inhibition of the isolated enzyme (IC₅₀) and the effect in a cellular context (EC₅₀) is a positive indicator. Discrepancies can point to issues with cell permeability or efflux.

  • Physicochemical Properties: The data highlights the continuous balancing act in drug discovery. While the acetyl group in Derivative 3 improved metabolic stability, it drastically reduced potency. The aim is to find a derivative, like Derivative 5, that combines high potency with acceptable metabolic stability and solubility.

Experimental Protocols: A Guide to Synthesis and Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and evaluation of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine derivatives.

General Synthetic Scheme

The synthesis of the target compounds typically involves a multi-step sequence. A representative synthetic route is outlined below.

G cluster_0 Synthesis of the Core Scaffold cluster_1 Functionalization A N-Boc-azetidin-3-one C Reductive Amination A->C B 3,3-Difluoropyrrolidine B->C D N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine C->D NaBH(OAc)₃ E N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine F Deprotection E->F TFA or HCl G 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine F->G I Coupling/Alkylation G->I H R¹-X (e.g., Alkyl halide) H->I J Final Derivative I->J G cluster_0 Assay Preparation cluster_1 Detection A Kinase Enzyme F Incubation A->F B Substrate B->F C ATP C->F D Test Compound D->F E Assay Buffer E->F G Detection Reagent (e.g., ADP-Glo) F->G H Luminescence Reading G->H I IC₅₀ Calculation H->I

Sources

Comparative

A Comparative Guide to the Aqueous Solubility of Dihydrochloride versus Ditrifluoroacetate Salts in Pharmaceutical Development

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemic...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its physicochemical properties, bioavailability, and overall therapeutic potential. This guide provides an in-depth, objective comparison of two common salt forms for basic APIs: dihydrochloride (di-HCl) and ditrifluoroacetate (di-TFA). By integrating fundamental physicochemical principles with actionable experimental protocols, this document aims to empower researchers to make informed decisions in their salt selection process.

Theoretical Framework: Understanding the Role of the Counterion in Solubility

The aqueous solubility of an ionizable API is not solely a function of the parent molecule's structure. The counterion plays a pivotal role, influencing the overall properties of the resulting salt. The dissolution of a salt in water is a thermodynamically driven process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon hydration of the individual ions (solvation energy).

  • Lattice Energy: This is the energy holding the API cation and the counterion anion together in the solid crystalline state. Stronger ionic interactions lead to higher lattice energy and, generally, lower solubility.

  • Solvation Energy: This is the energy released when the dissociated ions are stabilized by solvent molecules (in this case, water). Higher solvation energy favors dissolution.

The choice between chloride (Cl⁻) and trifluoroacetate (TFA, CF₃COO⁻) as counterions directly impacts this balance.

  • Chloride (Cl⁻): As the conjugate base of a very strong acid (hydrochloric acid, pKa ≈ -6.2), the chloride ion is a small, hard anion with a high charge density. It readily participates in hydrogen bonding with water, leading to a high solvation energy which often favors solubility.

  • Trifluoroacetate (TFA⁻): TFA is the conjugate base of trifluoroacetic acid, a strong organic acid (pKa ≈ 0.23).[1][2] The trifluoromethyl group (-CF₃) is highly electronegative and electron-withdrawing, which accounts for the acidity of the parent acid. However, the TFA anion itself is larger and more hydrophobic than the chloride ion.[3] This increased hydrophobicity can sometimes lead to reduced aqueous solubility compared to the corresponding hydrochloride salt, as it may disrupt the hydrogen-bonding network of water less favorably.

For a diamine API, forming a dihydrochloride or ditrifluoroacetate salt involves protonating two basic centers. The overall solubility will be a complex interplay of the properties of the dicationic API and the two counterions.

Comparative Analysis: Dihydrochloride vs. Ditrifluoroacetate Salts

The selection between a di-HCl and a di-TFA salt form involves a trade-off between several factors.

FeatureDihydrochloride (di-HCl) SaltDitrifluoroacetate (di-TFA) SaltRationale & Implications for Researchers
Aqueous Solubility Often higherCan be lower, but is API-dependentThe smaller, more hydrophilic nature of Cl⁻ generally promotes higher aqueous solubility. A study on the peptide SET-M33 showed its HCl salt to have tenfold higher water solubility (100 mg/mL) than its TFA salt (10 mg/mL).[3] However, this is not a universal rule; specific API-counterion interactions can alter this trend.
Physicochemical Stability Generally stable. Can be hygroscopic.Can be less stable, especially if the API is sensitive to acidic conditions. The lyophilized cake can sometimes be "fluffy" and difficult to handle.[4]The choice of salt can impact the solid-state stability of the API. For peptides with free sulfhydryl groups, HCl salts may offer better stability against oxidation.[4]
pH of Aqueous Solution More acidicLess acidic than di-HClA 1% aqueous solution of a di-HCl salt will typically have a lower pH than a 1% solution of a di-TFA salt due to the much stronger parent acid of the chloride ion. This can be a critical factor for API stability in solution and for formulation compatibility.
Regulatory Acceptance Highly favorableViewed with more cautionRegulatory agencies like the FDA generally prefer hydrochloride salts for therapeutic products due to the well-established safety profile of the chloride ion.[3] TFA salts may face greater scrutiny due to concerns about potential toxicity associated with the trifluoroacetate moiety.[5][6]
Ease of Removal N/AA key consideration in synthesisTFA is commonly used in peptide synthesis and purification and its removal and exchange for a more pharmaceutically acceptable counterion like chloride is a common downstream processing step.[3][4]

Experimental Workflow: A Head-to-Head Comparison of Solubility

To objectively compare the aqueous solubility of a di-HCl and a di-TFA salt of a given API, a robust, well-controlled experimental protocol is essential. The following describes a thermodynamic solubility determination using the shake-flask method, a gold-standard approach.

Diagram of the Experimental Workflow

G prep_api Obtain pure di-HCl and di-TFA salts of the API add_solid Add excess solid salt to each vial prep_api->add_solid prep_solvent Prepare buffered aqueous solutions (e.g., pH 4.0, 7.4, 9.0) add_solvent Add a known volume of buffered solution prep_solvent->add_solvent prep_vials Label and tare scintillation vials prep_vials->add_solid add_solid->add_solvent equilibrate Equilibrate on a shaker at a controlled temperature (e.g., 25°C for 24-48h) add_solvent->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge sample Withdraw supernatant and filter (0.22 µm syringe filter) centrifuge->sample dilute Dilute the clear filtrate with mobile phase sample->dilute quantify Quantify API concentration using a validated HPLC method dilute->quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to establish a self-validating system by ensuring that a true equilibrium is reached and accurately measured.

  • Preparation of Materials:

    • Rationale: To ensure the accuracy of the results, it is crucial to start with well-characterized materials and solutions.

    • Steps:

      • Verify the purity and identity of both the di-HCl and di-TFA salt forms of the API using appropriate analytical techniques (e.g., NMR, LC-MS, elemental analysis).

      • Prepare a series of aqueous buffers (e.g., acetate for pH 4.0, phosphate for pH 7.4, borate for pH 9.0). The use of buffers mitigates pH shifts upon dissolution of the acidic salts.

      • Accurately weigh and record the mass of several empty 20 mL glass vials.

  • Equilibration:

    • Rationale: The goal is to create a saturated solution, where the rate of dissolution equals the rate of precipitation. This requires adding an excess of the solid and allowing sufficient time for equilibrium to be established.

    • Steps:

      • Add an excess amount of the solid salt (e.g., 50-100 mg) to each tared vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

      • Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired buffer to each vial.

      • Seal the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C).

      • Allow the suspensions to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

  • Sampling and Analysis:

    • Rationale: Proper sampling is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility. A validated, sensitive analytical method is required for accurate quantification.

    • Steps:

      • Remove the vials from the shaker and let them stand for 30 minutes to allow the solid to settle.

      • Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet the remaining solid.

      • Carefully withdraw an aliquot of the clear supernatant using a pipette.

      • Immediately filter the supernatant through a 0.22 µm syringe filter (pre-saturated with the solution to avoid loss of analyte due to adsorption) into a clean HPLC vial.

      • Accurately dilute the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

      • Analyze the diluted samples using a validated, stability-indicating HPLC method with UV or MS detection to determine the concentration of the API.

  • Data Calculation and Interpretation:

    • Rationale: The final solubility value must account for all dilutions performed during sample preparation.

    • Steps:

      • Calculate the concentration of the API in the original supernatant by multiplying the measured concentration by the dilution factor.

      • Express the solubility in mg/mL or mmol/L.

      • Compare the solubility values for the di-HCl and di-TFA salts at each pH value.

Logical Relationship Diagram: Factors Influencing Salt Form Selection

The decision to use a di-HCl versus a di-TFA salt is multifactorial, extending beyond simple solubility.

G cluster_physchem Physicochemical Properties cluster_biopharm Biopharmaceutical Properties cluster_dev Development & Regulatory center_node Optimal Salt Form Selection solubility Aqueous Solubility solubility->center_node stability Solid-State & Solution Stability stability->center_node hygroscopicity Hygroscopicity hygroscopicity->center_node crystal Crystallinity & Polymorphism crystal->center_node dissolution Dissolution Rate dissolution->center_node bioavailability Oral Bioavailability bioavailability->center_node pk Pharmacokinetics pk->center_node manufacture Ease of Manufacturing manufacture->center_node cost Cost of Goods cost->center_node regulatory Regulatory Acceptance regulatory->center_node toxicity Potential Toxicity toxicity->center_node

Caption: Key considerations for salt form selection.

Conclusion for the Practicing Scientist

The choice between a dihydrochloride and a ditrifluoroacetate salt is a nuanced decision that requires a holistic evaluation of the API's intended application. While di-TFA salts are a common and convenient consequence of synthetic and purification workflows, particularly in early discovery, a proactive salt screening program is highly advisable for any compound destined for clinical development.

Generally, a dihydrochloride salt is the preferred choice for late-stage development due to its typically higher aqueous solubility, established stability, and superior regulatory standing.[3][5][6] However, there are exceptions, and the empirical data generated from the head-to-head experimental comparison outlined in this guide should always be the ultimate arbiter. By understanding the fundamental principles and executing rigorous experimental comparisons, researchers can confidently select the optimal salt form to maximize the therapeutic potential of their drug candidates.

References

  • A Comparative Guide to TFA and HCl Salts in Peptide Research and Development. Benchchem.
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing).
  • Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. PubMed.
  • Which salt form should I choose for my peptide? AmbioPharm.
  • SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Ozone Secretariat.
  • Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI.

Sources

Validation

A Comparative Guide to the In Vitro Activity of Compounds With and Without the 3,3-Difluoropyrrolidine Moiety

Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds In the landscape of modern drug discovery, the pyrrolidine ring is a ubiquitous scaffold, prized for its structural rigidity and its role as a versati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Pyrrolidine Scaffolds

In the landscape of modern drug discovery, the pyrrolidine ring is a ubiquitous scaffold, prized for its structural rigidity and its role as a versatile pharmacophore. However, the modulation of its physicochemical properties is a constant challenge for medicinal chemists aiming to optimize potency, selectivity, and pharmacokinetic profiles. One of the most powerful strategies to emerge in recent years is the site-specific introduction of fluorine.[1] This guide provides an in-depth comparison of the in vitro activity of compounds featuring the 3,3-difluoropyrrolidine moiety against their non-fluorinated pyrrolidine counterparts.

The substitution of hydrogen with fluorine, particularly as a gem-difluoro group, is not merely an isosteric replacement but a profound electronic and conformational perturbation.[2][3] The high electronegativity of fluorine can dramatically alter a molecule's basicity (pKa), conformational preferences, metabolic stability, and binding interactions.[4][5] By examining experimental data from side-by-side comparisons, we can elucidate the causality behind these changes and provide a predictive framework for researchers in drug development. This guide will delve into the mechanistic underpinnings of these effects, present comparative biological data, and provide detailed, self-validating experimental protocols for assessing these differences in vitro.

The Physicochemical Impact of 3,3-Difluorination: A Mechanistic Overview

The introduction of a CF2 group at the 3-position of a pyrrolidine ring instigates several critical changes to the molecule's fundamental properties. Understanding these shifts is essential to interpreting subsequent biological data.

Modulation of Basicity (pKa)

The most immediate and predictable consequence of 3,3-difluorination is a significant reduction in the basicity of the pyrrolidine nitrogen. The two fluorine atoms act as powerful electron-withdrawing groups, pulling electron density away from the nitrogen atom through induction. This makes the nitrogen's lone pair of electrons less available to accept a proton, thereby lowering the pKa of its conjugate acid.

CompoundStructureExperimental pKa
PyrrolidineC₄H₉N11.27[6]
3,3-DifluoropyrrolidineC₄H₇F₂N7.5[6][7]

This multi-point pKa drop can have profound implications for drug behavior, influencing solubility, membrane permeability, and the nature of the ionic interactions within a protein binding pocket.[5]

Conformational Restriction and the Gauche Effect

Fluorine substitution significantly impacts the conformational flexibility of the five-membered pyrrolidine ring. The ring typically exists in a dynamic equilibrium between two envelope or "pucker" conformations.[8] The presence of vicinal fluorine atoms introduces stereoelectronic interactions, such as the gauche effect, which can stabilize a specific pucker.[9] This conformational locking can pre-organize the molecule into a bioactive conformation that more favorably binds to its target, potentially increasing potency and selectivity.[10]

cluster_0 Impact of 3,3-Difluorination Start 3,3-Difluoropyrrolidine Moiety Inductive Strong Inductive Electron Withdrawal by C-F Bonds Start->Inductive Electronic Effect Stereo Stereoelectronic Effects (e.g., Gauche Effect) Start->Stereo Steric/Electronic Effect pKa Reduced Basicity (Lower pKa) of Pyrrolidine Nitrogen Inductive->pKa Conformation Conformational Rigidity (Locked Ring Pucker) Stereo->Conformation End Potency, Selectivity, Metabolic Stability pKa->End Modulates In Vitro Activity Conformation->End Modulates In Vitro Activity Binding Altered Binding Interactions (H-bond acceptance, dipole) Binding->End Modulates In Vitro Activity

Caption: Impact of 3,3-difluorination on key physicochemical properties.

Comparative In Vitro Activity: A Case Study with Parthenolide Analogs

To illustrate the tangible effects of pyrrolidine fluorination, we will examine a study on fluorinated amino-derivatives of parthenolide, a sesquiterpene lactone with known antiproliferative activity.[11] The study synthesized and evaluated a series of analogs where different pyrrolidine and piperidine moieties were attached. Here, we focus on the pyrrolidine derivatives.

The in vitro antiproliferative activity of these compounds was assessed against the HL-60 human promyelocytic leukemia cell line, with the 50% growth inhibitory concentration (GI₅₀) serving as the key metric for potency.

Compound IDMoietyGI₅₀ (μM) against HL-60 Cells[11]
2 Pyrrolidine0.70 (average of reported range)
10 (R)-3-Fluoropyrrolidine0.58
11 (S)-3-Fluoropyrrolidine24.7
12 3,3-Difluoropyrrolidine8.32
Analysis of Experimental Results:
  • Non-Fluorinated vs. Monofluorinated: The non-fluorinated pyrrolidine analog (2 ) exhibits potent sub-micromolar activity. Introducing a single fluorine atom has a dramatic, stereocenter-dependent effect. The (R)-3-fluoro analog (10 ) retains, and slightly improves, potency. In stark contrast, the (S)-3-fluoro analog (11 ) is nearly 50-fold less potent. This strongly suggests that the conformation induced by the (S)-fluorine is detrimental to target binding, while the (R)-conformation is favorable.

  • The Impact of Gem-Difluorination: The 3,3-difluoropyrrolidine analog (12 ) shows an intermediate potency, being significantly more active than the disfavored (S)-isomer but notably less active than the parent compound and the favored (R)-isomer. This outcome can be rationalized by considering two opposing factors:

    • Reduced Basicity: The significantly lower pKa of the difluorinated nitrogen (7.5) compared to the non-fluorinated analog (~11) could weaken a critical ionic or hydrogen bond interaction with the biological target, leading to reduced potency.

    • Conformational Effects: The 3,3-difluoro substitution removes the chiral center present in compounds 10 and 11 . While it still restricts the ring pucker, the resulting conformation may represent an "average" of the favorable and unfavorable monofluorinated states, or it may simply be a less optimal, albeit rigid, conformation for binding compared to the (R)-isomer.

This case study powerfully demonstrates that while fluorination is a tool for optimization, its effects are highly context- and stereochemistry-dependent. The reduction in basicity is a consistent outcome, but its impact on activity—positive or negative—depends entirely on the nature of the ligand-target interaction.

Experimental Protocol: In Vitro Antiproliferative Assay (GI₅₀/IC₅₀ Determination)

This protocol describes a standard, self-validating method for determining the concentration of a compound that inhibits cell growth by 50% using a resazurin-based viability assay (e.g., CellTiter-Blue®).

Causality and Controls:

The choice of cell line (e.g., HL-60) is dictated by the therapeutic area of interest. A resazurin-based assay is selected for its sensitivity and non-lytic nature. The protocol's trustworthiness is ensured by including multiple controls:

  • Vehicle Control (0% Inhibition): Cells treated with the same concentration of solvent (e.g., DMSO) as the test compounds. This defines the baseline for maximum cell viability.

  • Positive Control (100% Inhibition): Cells treated with a known cytotoxic agent (e.g., Staurosporine) at a high concentration to define minimum viability.

  • No-Cell Control: Wells containing only media and the assay reagent to measure background fluorescence.

Step-by-Step Methodology:
  • Cell Culture and Seeding:

    • Culture HL-60 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Harvest cells during the logarithmic growth phase. Perform a cell count using a hemocytometer or automated cell counter and assess viability (e.g., via trypan blue exclusion).

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well, clear-bottom, black-walled plate (5,000 cells/well).

    • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of each test compound (fluorinated and non-fluorinated analogs) in 100% DMSO.

    • Perform a serial dilution series of each compound in culture medium. A common approach is a 10-point, 3-fold dilution series, starting from 100 µM.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the respective compound concentrations. Ensure the final DMSO concentration is ≤ 0.5% across all wells to avoid solvent toxicity.

    • Add 100 µL of medium with 0.5% DMSO to the vehicle control wells.

    • Incubate the treated plates for 72 hours.

  • Viability Assessment:

    • Add 20 µL of the resazurin-based viability reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence on a plate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis and IC₅₀ Calculation:

    • Subtract the average fluorescence of the no-cell control wells from all other wells.

    • Normalize the data by expressing the results as a percentage of the vehicle control: % Viability = (Fluorescence_Sample / Fluorescence_Vehicle) * 100.

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to generate a dose-response curve. The equation is: Y = Bottom + (Top-Bottom)/(1 + (X/IC50)^HillSlope).

    • The IC₅₀ (or GI₅₀) is the concentration of the compound that elicits a 50% reduction in cell viability.[12][13]

A 1. Seed Cells (e.g., 5,000 cells/well) B 2. Incubate (24 hours) A->B D 4. Treat Cells with Compounds B->D C 3. Prepare Compound Serial Dilutions C->D E 5. Incubate (72 hours) D->E F 6. Add Viability Reagent (e.g., Resazurin) E->F G 7. Incubate (2-4 hours) F->G H 8. Read Fluorescence (Plate Reader) G->H I 9. Data Analysis: Normalize to Controls H->I J 10. Fit Dose-Response Curve (4-Parameter Logistic) I->J K Result: IC50 Value J->K

Caption: Experimental workflow for in vitro IC50 determination.

Conclusion

The strategic incorporation of a 3,3-difluoropyrrolidine moiety is a nuanced tool in medicinal chemistry that offers both opportunities and challenges. The consistent and significant reduction in nitrogen basicity is a key physicochemical handle that can be used to detune unwanted interactions or alter pharmacokinetic properties. However, as the parthenolide case study demonstrates, the impact on in vitro potency is not universally positive and is intricately linked to conformational effects and the specific requirements of the ligand-target binding interface.[11] A decrease in basicity may be detrimental if a key ionic interaction is lost. Therefore, a direct, empirical comparison of fluorinated and non-fluorinated analogs using robust in vitro assays, such as the one detailed here, is an indispensable step in any drug discovery campaign leveraging this powerful structural modification.

References

  • Robins, M. J., et al. (2009). Synthesis and biological evaluation of 3,3-difluoropyridine-2,4(1H,3H)-dione and 3-deaza-3-fluorouracil base and nucleoside derivatives. Journal of Medicinal Chemistry, 52(11), 3539-3549. [Link]

  • Melnykov, K. P., et al. (2024). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. Chemistry – A European Journal. [Link]

  • Kanstrup, A., et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3429-3433. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]

  • Cedres, M. V., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 15(13), 3492. [Link]

  • White, A. R., et al. (2015). Synthesis of Small 3-Fluoro- and 3,3-Difluoropyrrolidines Using Azomethine Ylide Chemistry. The Journal of Organic Chemistry, 80(15), 7648-7658. [Link]

  • Buer, B. C., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(44), 6293-6304. [Link]

  • Visikol. (2023). IC50, EC50 and its Importance in Drug Discovery and Development. Visikol. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Gillis, E. P., et al. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • Aher, N. G., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Lentz, K. A., et al. (2008). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 10(3), 436-444. [Link]

  • Scott, J. S., et al. (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 13(28), 8277-8284. [Link]

  • Linclau, B., et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1133-1142. [Link]

  • Gillis, E. P., et al. (2015). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoropyrrolidine. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 3,3-Difluoropyrrolidine hydrochloride. PubChem Compound Database. [Link]

  • Khan, I., et al. (2023). Synthesis, in vitro biological evaluation and in silico studies of novel pyrrolidine derived thiosemicarbazones as dihydrofolate reductase inhibitors. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9806. [Link]

  • Posner, G. H., et al. (1998). Noncalcemic, antiproliferative, transcriptionally active, 24-fluorinated hybrid analogues of the hormone 1alpha, 25-dihydroxyvitamin D3. Synthesis and preliminary biological evaluation. Journal of Medicinal Chemistry, 41(16), 3008-3014. [Link]

  • Ojima, I., et al. (2018). Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Journal of Fluorine Chemistry, 211, 145-163. [Link]

  • Grygorenko, O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Głowacka, I. E., et al. (2020). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. Organic & Biomolecular Chemistry, 18(3), 476-488. [Link]

  • Lee, M., et al. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. Molecules, 16(10), 8445-8458. [Link]

  • ResearchGate. (2021). Fluorine effect on proline conformation. [Diagram]. ResearchGate. [Link]

  • Mahrous, M. (2014). Review: Fluorine in Medicinal Chemistry. ResearchGate. [Link]

  • El-Sayed, N. S., et al. (2020). Fluorinated CRA13 analogues: Synthesis, in vitro evaluation, radiosynthesis, in silico and in vivo PET study. Bioorganic Chemistry, 99, 103834. [Link]

Sources

Comparative

A Comparative Pharmacokinetic Guide to Compounds Featuring the 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Moiety

This guide provides an in-depth analysis of the pharmacokinetic (PK) profile of drug candidates incorporating the 1-(azetidin-3-yl)-3,3-difluoropyrrolidine moiety. In the landscape of modern drug discovery, the strategic...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the pharmacokinetic (PK) profile of drug candidates incorporating the 1-(azetidin-3-yl)-3,3-difluoropyrrolidine moiety. In the landscape of modern drug discovery, the strategic selection of chemical scaffolds is paramount to achieving a desirable balance of potency, selectivity, and drug-like properties. This novel moiety combines two privileged structural features—the strained, sp³-rich azetidine ring and the metabolically robust gem-difluorinated pyrrolidine—to confer unique advantages in absorption, distribution, metabolism, and excretion (ADME).

This document will deconstruct the contributions of each component, provide objective comparisons with common alternative scaffolds using experimental data from literature, and furnish detailed protocols for researchers to validate these properties in their own compounds.

Deconstructing the Moiety: A Tale of Two Privileged Scaffolds

The favorable pharmacokinetic characteristics of this moiety are not accidental; they are the result of combining two scaffolds known to solve common challenges in drug development.

The Azetidine Ring: More Than a Simple Linker

Azetidines, four-membered nitrogen heterocycles, have emerged as vital motifs in medicinal chemistry.[1] Their strained nature and three-dimensional character offer distinct advantages over more traditional, flexible, or planar linkers.[2]

  • Improved Physicochemical Properties: Compared to their larger saturated analogues like pyrrolidine and piperidine, azetidines often lead to a reduction in lipophilicity (LogP) and an increase in aqueous solubility.[2] This is a critical advantage for improving oral absorption and reducing the potential for off-target toxicity associated with highly lipophilic compounds.

  • Metabolic Stability: The incorporation of azetidines can enhance metabolic stability.[1][2] The strained ring is less prone to certain metabolic transformations compared to more flexible alkyl chains or larger rings. Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine ring to bolster their pharmacokinetic profiles.[1]

  • Structural Rigidity and Novel Exit Vectors: The rigid structure of the azetidine ring helps to lock a molecule into a specific conformation, which can improve binding affinity to its target. It also provides unique three-dimensional exit vectors for further chemical modification, allowing chemists to explore new chemical space.[2]

The 3,3-Difluoropyrrolidine Core: Engineering Metabolic Resistance

The introduction of fluorine into drug candidates is a well-established strategy for optimizing ADME properties.[3] The gem-difluoro group (CF₂) on the pyrrolidine ring is particularly effective.

  • Blocking Metabolic "Soft Spots": The primary advantage of the CF₂ group is its ability to block metabolic oxidation.[4] A C-H bond on the pyrrolidine ring would be a prime target for cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent clearance. By replacing two C-H bonds with much stronger C-F bonds, this metabolic pathway is effectively shut down, increasing the compound's half-life.[4][5]

  • Modulating Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the pyrrolidine nitrogen.[5][6] This reduction in basicity can be crucial for avoiding off-target effects (e.g., hERG channel inhibition) and can fine-tune a compound's solubility and permeability characteristics across different pH environments, such as the gastrointestinal tract.[7]

  • Complex Effects on Lipophilicity: While fluorination often increases lipophilicity, the effect of a gem-difluoro group can be more nuanced and is influenced by the overall molecular context.[6][8] It can either increase or decrease LogP, making experimental verification essential.

Comparative Analysis: Performance vs. Alternatives

The true value of the 1-(azetidin-3-yl)-3,3-difluoropyrrolidine moiety is best understood by comparing it to common structural alternatives.

Table 1: Azetidine vs. Alternative Saturated Heterocycles
PropertyAzetidine MoietyPyrrolidine MoietyPiperidine MoietyRationale & Causality
Aqueous Solubility Generally HigherModerateLowerAzetidine's compact, polar nature often improves solubility over larger, more lipophilic rings.[2]
Lipophilicity (LogP) Generally LowerModerateHigherThe smaller size and higher sp³ character contribute to reduced lipophilicity.[2]
Metabolic Stability Often ImprovedSusceptible to Ring OxidationSusceptible to Ring OxidationThe strained ring can be less amenable to CYP450 metabolism compared to the more flexible 5- and 6-membered rings.[1]
Basicity (pKa) ~8-9~11~11Ring strain in azetidine increases the s-character of the nitrogen lone pair, reducing its basicity compared to pyrrolidine/piperidine.
Table 2: 3,3-Difluoropyrrolidine vs. Non-Fluorinated Analogs
Property3,3-DifluoropyrrolidinePyrrolidineRationale & Causality
Metabolic Stability Significantly HigherLowerThe CF₂ group blocks C-H oxidation at the 3-position, a common site of metabolism.[4][5]
Basicity (pKa) Lower (~7-8)Higher (~11)The powerful inductive electron-withdrawing effect of the two fluorine atoms reduces the basicity of the pyrrolidine nitrogen.[6]
Permeability Potentially ModulatedHighReduced basicity can lower the fraction of ionized compound at physiological pH, potentially altering membrane permeability.
Case Study: PF-00734200

A compelling real-world example is the DPP-4 inhibitor PF-00734200, which contains a 3,3-difluoropyrrolidine moiety.[9] Pharmacokinetic studies in rats, dogs, and humans demonstrated rapid absorption and remarkable stability.[10] In humans, the parent drug constituted 94.4% of the circulating radioactivity, highlighting the success of the gem-difluoro group in preventing metabolism and ensuring the drug reaches its target intact.[9]

Expected Pharmacokinetic Profile: A Synthesis

Based on the analysis of its components, a compound containing the 1-(azetidin-3-yl)-3,3-difluoropyrrolidine moiety is predicted to exhibit a favorable pharmacokinetic profile:

  • Absorption: Good aqueous solubility from the azetidine component and modulated basicity from the difluoropyrrolidine component should contribute to consistent and favorable oral absorption.

  • Distribution: A lower lipophilicity profile may lead to lower plasma protein binding and a more controlled volume of distribution, potentially reducing off-target accumulation.[11]

  • Metabolism: This is the key area of enhancement. The difluoro group provides a robust block against oxidation on the pyrrolidine ring, while the azetidine ring is also a metabolically stable linker.[1][4] This combination is expected to result in low intrinsic clearance and a longer in vivo half-life.

  • Excretion: With metabolism minimized, renal clearance of the parent drug is likely to be a primary excretion pathway, as was observed with PF-00734200.[9][10]

The logical relationship between the structural features and the resulting ADME properties is visualized below.

ADME_Influence cluster_moiety 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine Moiety cluster_props Physicochemical Properties cluster_pk Pharmacokinetic Outcomes Azetidine Ring Azetidine Ring Improved Solubility Improved Solubility Azetidine Ring->Improved Solubility Reduced Lipophilicity Reduced Lipophilicity Azetidine Ring->Reduced Lipophilicity 3,3-Difluoro Group 3,3-Difluoro Group Reduced Basicity (pKa) Reduced Basicity (pKa) 3,3-Difluoro Group->Reduced Basicity (pKa) Metabolic Blocking Metabolic Blocking 3,3-Difluoro Group->Metabolic Blocking Good Absorption (A) Good Absorption (A) Improved Solubility->Good Absorption (A) Controlled Distribution (D) Controlled Distribution (D) Reduced Lipophilicity->Controlled Distribution (D) Reduced Basicity (pKa)->Good Absorption (A) High Metabolic Stability (M) High Metabolic Stability (M) Metabolic Blocking->High Metabolic Stability (M) Renal Excretion (E) Renal Excretion (E) High Metabolic Stability (M)->Renal Excretion (E)

Influence of Moiety Components on PK Profile.

Experimental Validation: Self-Validating Protocols

To experimentally determine the PK profile of a novel compound containing this moiety, a tiered approach of in vitro and in vivo assays is essential.[7][12]

In Vitro ADME Assays

These assays provide early, high-throughput data to guide compound selection and optimization.[13][14]

This assay assesses the compound's susceptibility to Phase I metabolism by CYP enzymes.

  • Preparation: Prepare a stock solution of the test compound in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation Mixture: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a potassium phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop the reaction at each time point by adding a 2:1 ratio of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint) and in vitro half-life (t½).

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Compound Stock (DMSO) C Combine Compound + HLM (1 µM final conc.) A->C B Prepare HLM & Buffer B->C D Pre-warm to 37°C C->D E Add NADPH to Start D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Acetonitrile + IS F->G H Centrifuge G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate CLint & t½ I->J

Workflow for In Vitro Metabolic Stability Assay.

This non-cell-based assay predicts passive diffusion across the intestinal barrier.[7]

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.

  • Donor Compartment: Add the test compound (e.g., 10 µM) in a buffer solution mimicking the gut pH (e.g., pH 6.5) to the donor wells of the filter plate.

  • Acceptor Compartment: Place the filter plate into a 96-well acceptor plate containing buffer at physiological pH (7.4).

  • Incubation: Incubate the plate sandwich for 4-16 hours at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Data Interpretation: Calculate the permeability coefficient (Pe). Compounds with high Pe are predicted to have good passive absorption.

In Vivo Pharmacokinetic Study in Rodents

An in vivo study provides the definitive measure of a compound's behavior in a whole organism.[15] A typical study in Sprague-Dawley rats is described below.[16][17]

  • Acclimatization & Dosing: Acclimatize cannulated (e.g., jugular vein) rats for at least 48 hours. Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • IV Group (n=3): Administer the compound as a bolus via the cannula (e.g., 1 mg/kg). This group defines the clearance and volume of distribution.

    • PO Group (n=3): Administer the compound by oral gavage (e.g., 5 mg/kg). This group assesses absorption and oral bioavailability.

  • Blood Sampling: Collect serial blood samples (~100 µL) from the cannula at pre-defined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples immediately to harvest plasma by centrifugation.

  • Bioanalysis: Extract the drug from plasma samples and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis on the plasma concentration-time data.[18] Key parameters to determine include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100).

PK_Study_Workflow cluster_dosing Dosing cluster_results Key PK Parameters A Acclimatize Cannulated Rats (n=6) B IV Group (n=3) 1 mg/kg A->B C PO Group (n=3) 5 mg/kg A->C D Serial Blood Sampling (0-24 hours) B->D C->D E Harvest Plasma via Centrifugation D->E F Quantify Drug Concentration (LC-MS/MS) E->F G Perform Non-Compartmental Analysis (WinNonlin) F->G H Cmax, Tmax, AUC, t½, CL, Vd, F% G->H

Workflow for a Rodent In Vivo PK Study.

Conclusion

The 1-(azetidin-3-yl)-3,3-difluoropyrrolidine moiety is a highly engineered chemical scaffold designed to confer a superior pharmacokinetic profile. By combining the solubility and stability benefits of the azetidine ring with the metabolic blocking power of the gem-difluoro group, it presents a compelling option for medicinal chemists aiming to create drug candidates with lower clearance, longer half-lives, and improved oral bioavailability. The experimental protocols outlined in this guide provide a robust framework for validating these predicted advantages, enabling data-driven decisions in the complex process of drug development.

References

  • Benchchem. The Role of gem-Difluorocyclohexanes in Improving Metabolic Stability. [URL: https://www.benchchem.com/application-notes/23/the-role-of-gem-difluorocyclohexanes-in-improving-metabolic-stability]
  • ResearchGate. Examples of azetidine-based bioisosters. [URL: https://www.researchgate.net/figure/Examples-of-azetidine-based-bioisosters-in-which-the-azetidine-ring-replaces-a_fig2_330364974]
  • PubMed. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. [URL: https://pubmed.ncbi.nlm.nih.gov/35147261/]
  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/in-vitro-adme-assays.htm]
  • ResearchGate. gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. [URL: https://www.researchgate.net/publication/358359281_gem-Difluoro-3-azabicyclo3n1alkanes_and_Their_Derivatives_-_Bicyclic_Fluorinated_Piperidine_Isosteres_for_Drug_Discovery]
  • ResearchGate. Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. [URL: https://www.researchgate.net/publication/338682055_Physicochemical_and_Biological_Evaluation_of_gem-Difluorinated_Saturated_Oxygen_Heterocycles_as_Bioisosteres_for_Drug_Discovery]
  • PubMed. Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. [URL: https://pubmed.ncbi.nlm.nih.gov/22896728/]
  • Enamine. gem-Difluorinated Amines for Drug Design. [URL: https://enamine.
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/38230983/]
  • Selvita. In Vitro ADME. [URL: https://selvita.com/small-molecules/drug-metabolism-and-pharmacokinetics-dmpk/in-vitro-adme/]
  • BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies. [URL: https://bioivt.com/invivo-adme-pk-studies]
  • NCBI Assay Guidance Manual. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133403/]
  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [URL: https://www.parazapharma.com/pharmacokinetics-pk-and-in-vivo-studies/]
  • Admescope. Fast turnaround early ADME in vitro screening available! [URL: https://www.admescope.com/news/fast-turnaround-early-adme-in-vitro-screening-available]
  • WuXi AppTec. Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. [URL: https://labtesting.wuxiapptec.com/services/dmpk/rodent-pk-studies/]
  • Charles River Laboratories. In Vitro ADME Assays and Services. [URL: https://www.criver.com/products-services/discovery-services/adme-assays-services/in-vitro-adme-assays]
  • DOI. Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. [URL: https://doi.org/10.1124/dmd.112.047316]
  • Baran Lab. Bioisosteres v2 - Recent Trends and Tactics. [URL: https://baranlab.org/wp-content/uploads/2020/11/Brendyn-Smith-GM-11.14.20.pdf]
  • NIH PMC. Murine Pharmacokinetic Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5608358/]
  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01509]
  • BioDuro. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [URL: https://www.bioduro-dmpk.com/in-vivo-pk-and-tk/]
  • PubMed. Azetidine ring, salicylic acid, and salicylic acid bioisosteres as determinants of the binding characteristics of novel potent compounds to Stat3. [URL: https://pubmed.ncbi.nlm.nih.gov/38008341/]
  • ACS Publications. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c00727]
  • ResearchGate. Biologically active compounds with azetidine rings. [URL: https://www.researchgate.net/publication/348425178_Biologically_active_compounds_with_azetidine_rings]
  • ResearchGate. Azetidines of pharmacological interest. [URL: https://www.researchgate.net/publication/350523456_Azetidines_of_pharmacological_interest]
  • PubMed. Azetidines of pharmacological interest. [URL: https://pubmed.ncbi.nlm.nih.gov/34184422/]
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [URL: https://www.mdpi.com/1660-3397/14/4/85]
  • JOCPR. Effects of Pharmacokinetics and its Influence on Drug Therapy. [URL: https://www.jocpr.com/articles/effects-of-pharmacokinetics-and-its-influence-on-drug-therapy.pdf]
  • The Pharmaceutical Journal. How critical illness impacts drug pharmacokinetics and pharmacodynamics. [URL: https://pharmaceutical-journal.com/article/ld/how-critical-illness-impacts-drug-pharmacokinetics-and-pharmacodynamics]
  • NIH PMC. The pharmacokinetics of 3-fluoroamphetamine following delivery using clinically relevant routes of administration. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7985473/]

Sources

Validation

The Strategic Incorporation of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Derivatives in Modern Drug Discovery: A Comparative Guide

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The strategic incorporation of fluorine and conformatio...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. The strategic incorporation of fluorine and conformationally restricted ring systems into molecular scaffolds has emerged as a powerful tool in this endeavor. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(azetidin-3-yl)-3,3-difluoropyrrolidine derivatives, a class of building blocks gaining traction in the design of novel therapeutics. Through a comparative lens, we will explore the nuanced effects of the azetidinyl and gem-difluoropyrrolidine moieties on biological activity, with a particular focus on their application in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

The 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Scaffold: A Privileged Motif

The 1-(azetidin-3-yl)-3,3-difluoropyrrolidine scaffold represents a confluence of desirable features for drug design. The azetidine ring, a four-membered saturated heterocycle, introduces a degree of conformational rigidity, which can lead to improved binding affinity by reducing the entropic penalty upon binding to a biological target. Furthermore, the pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in many biologically active compounds.

The introduction of gem-difluoro substitution on the pyrrolidine ring is a key modification. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. The gem-difluoro group is a bioisostere for a carbonyl group and can act as a hydrogen bond acceptor. Crucially, fluorination is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism. This strategic fluorination can also modulate pKa and lipophilicity, thereby improving membrane permeability and overall pharmacokinetic properties.

Comparative Analysis: The Impact on DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[1][2][3][4] Several approved DPP-4 inhibitors feature nitrogen-containing heterocyclic scaffolds. The 1-(azetidin-3-yl)-3,3-difluoropyrrolidine moiety has been explored as a key component in the design of novel DPP-4 inhibitors.

Structure-Activity Relationship (SAR) Insights

The development of DPP-4 inhibitors has revealed critical SAR trends related to the incorporation of azetidine and fluorinated pyrrolidine rings.

  • The Role of the Azetidine Moiety: Azetidine-based DPP-4 inhibitors are broadly categorized into subtypes such as 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines.[5] Potent inhibition is often achieved with large, hydrophobic amino acid groups attached to the azetidine nitrogen.[5] The conformational constraint imposed by the azetidine ring is believed to contribute to favorable binding interactions within the enzyme's active site.

  • The Significance of Fluorination on the Pyrrolidine Ring: A consistent finding in the SAR of DPP-4 inhibitors is that non-fluorinated pyrrolidine analogs are generally less potent than their fluorinated counterparts.[6][7] The difluoropyrrolidide fragment has been shown to establish favorable hydrophobic interactions within the S1 pocket of the DPP-4 enzyme.[6][7] Furthermore, one of the fluorine atoms can form a hydrogen bond with key amino acid residues such as Ser630 or Tyr631, further enhancing binding affinity.[6][7] In contrast, the introduction of hydrophilic groups, such as a hydroxyl group on the pyrrolidine ring, is generally not well-tolerated by the lipophilic S1 pocket.[6][7]

The following table summarizes the comparative inhibitory activities of pyrrolidine-based DPP-4 inhibitors, highlighting the impact of fluorination and other substitutions.

Compound/ScaffoldR GroupDPP-4 IC50 (nM)Key SAR Observations
Pyrrolidine-2-carbonitrile H>1000The basic pyrrolidine scaffold shows weak activity.
4-Fluoropyrrolidine-2-carbonitrile H17Introduction of a single fluorine atom significantly improves potency.[8]
(2S,4S)-4-Fluoropyrrolidine Derivative Complex Amide17Demonstrates high potency and selectivity, highlighting the importance of stereochemistry and the fluoro-substituent.[8]
3,3-Difluoropyrrolidine Derivative N/AData not available for a direct comparison, but the difluoro-moiety is known to enhance hydrophobic interactions in the S1 pocket.[6][7]The gem-difluoro substitution is a key strategy to enhance potency.
Azetidine-2-carbonitrile Derivative Hydrophobic Amide<100The azetidine ring serves as a suitable scaffold, with potency dependent on the N-substituent.[5]

Experimental Protocols

General Synthesis of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine Derivatives

The synthesis of the target scaffold typically involves a multi-step sequence, beginning with the construction of the 3,3-difluoropyrrolidine and azetidine rings, followed by their coupling. A representative synthetic workflow is outlined below.

G cluster_0 Synthesis of 3,3-Difluoropyrrolidine cluster_1 Synthesis of N-protected Azetidin-3-one cluster_2 Coupling and Deprotection cluster_3 Final Derivatization A Pyrrolidin-3-one C 3,3-Difluoropyrrolidine A->C Fluorination B Fluorinating Agent (e.g., DAST) B->C J N-Boc-1-(azetidin-3-yl)-3,3-difluoropyrrolidine C->J D Epichlorohydrin F N-Boc-azetidin-3-ol D->F E Protected Amine (e.g., Boc-NH2) E->F H N-Boc-azetidin-3-one F->H Oxidation G Oxidation H->J I Reductive Amination L 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine J->L Deprotection K Deprotection (e.g., TFA) O Final Derivative L->O M Pharmacophore (R-X) M->O N Coupling Reaction

Caption: General synthetic workflow for 1-(azetidin-3-yl)-3,3-difluoropyrrolidine derivatives.

Step-by-Step Methodology:

  • Synthesis of 3,3-Difluoropyrrolidine: Pyrrolidin-3-one is treated with a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to yield 3,3-difluoropyrrolidine.

  • Synthesis of N-protected Azetidin-3-one: N-Boc-azetidin-3-ol is synthesized from epichlorohydrin and a protected amine. Subsequent oxidation yields N-Boc-azetidin-3-one.

  • Coupling and Deprotection: 3,3-Difluoropyrrolidine and N-Boc-azetidin-3-one undergo reductive amination to form the coupled product. The Boc protecting group is then removed using an acid such as trifluoroacetic acid (TFA).

  • Final Derivatization: The free secondary amine of the azetidine ring is then coupled with a desired pharmacophore (R-X) via various coupling reactions (e.g., amide bond formation, nucleophilic substitution) to generate the final library of derivatives.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of the synthesized compounds against DPP-4 is determined using a fluorometric assay.

Principle: The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. The release of free AMC results in a fluorescent signal that is proportional to the enzyme activity.

G DPP4 DPP-4 Enzyme Product AMC (Fluorescent) + Gly-Pro DPP4->Product Cleavage Substrate Gly-Pro-AMC (Non-fluorescent) Substrate->Product Inhibitor Test Compound Inhibitor->DPP4 Inhibition

Caption: Principle of the fluorometric DPP-4 inhibition assay.

Experimental Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC, and the test compounds at various concentrations in an appropriate assay buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well microplate, add the DPP-4 enzyme solution to wells containing either the test compound or vehicle control.

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated by plotting percent inhibition against inhibitor concentration.[9][10][11][12]

Conclusion: A Path to Enhanced Therapeutics

The systematic exploration of 1-(azetidin-3-yl)-3,3-difluoropyrrolidine derivatives provides a compelling illustration of modern drug design principles. The strategic incorporation of the conformationally constrained azetidine ring and the metabolically stabilizing and potency-enhancing gem-difluoro moiety offers a powerful approach to developing novel drug candidates with improved pharmacological profiles. As demonstrated in the context of DPP-4 inhibitors, this scaffold holds significant promise for addressing a range of therapeutic targets. Further exploration of diverse pharmacophores appended to this privileged core will undoubtedly lead to the discovery of next-generation therapeutics.

References

  • Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). PubMed. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. National Institutes of Health. Available at: [Link]

  • 1-((3S,4S)-4-amino-1-(4-substituted-1,3,5-triazin-2-yl) pyrrolidin-3-yl)-5,5-difluoropiperidin-2-one Inhibitors of DPP-4 for the Treatment of Type 2 Diabetes. PubMed. Available at: [Link]

  • Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. National Institutes of Health. Available at: [Link]

  • Emerging Drug Candidates of Dipeptidyl Peptidase IV (DPP IV) Inhibitor Class for the Treatment of Type 2 Diabetes. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. National Institutes of Health. Available at: [Link]

  • A Comprehensive Review and Perspective on Natural Sources as Dipeptidyl Peptidase-4 Inhibitors for Management of Diabetes. PubMed Central. Available at: [Link]

  • Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. PubMed Central. Available at: [Link]

  • Comparison of DPP4 Inhibitors. Med Ed 101. Available at: [Link]

  • Synthetic Overview of FDA-Approved Dipeptidyl Peptidase-4 Inhibitors (DPP-4I). Bentham Science. Available at: [Link]

  • a Common substructures of structural classes of pyrrolidinebased DPP-IV... ResearchGate. Available at: [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers. Available at: [Link]

  • (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4 -fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. ResearchGate. Available at: [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. National Institutes of Health. Available at: [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health. Available at: [Link]

  • Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at: [Link]

  • Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. MDPI. Available at: [Link]

  • a In-vitro DPP-4 inhibition assay against ethanolic fruit extract of... ResearchGate. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride and Its Precursors: A Guide for Medicinal Chemists

Abstract In contemporary drug discovery, the integration of fluorinated heterocyclic scaffolds is a cornerstone of rational molecular design. The strategic incorporation of fluorine can profoundly alter a molecule's meta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In contemporary drug discovery, the integration of fluorinated heterocyclic scaffolds is a cornerstone of rational molecular design. The strategic incorporation of fluorine can profoundly alter a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2][3] 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride stands out as a critical structural motif, merging the desirable conformational constraints of an azetidine ring with the advantageous physicochemical properties imparted by a gem-difluorinated pyrrolidine. The synthesis of such architecturally complex building blocks requires meticulous, step-by-step analytical verification. This guide provides an in-depth spectroscopic comparative analysis of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride and its key precursors, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By elucidating the characteristic spectral signatures at each synthetic stage, this document serves as a practical reference for researchers engaged in the synthesis and quality control of novel fluorinated compounds.

Introduction: The Synthetic Pathway and the Imperative for Spectroscopic Verification

The logical synthetic route toward 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride typically involves the coupling of a protected 3-aminoazetidine derivative with 3,3-difluoropyrrolidine, followed by a deprotection step to yield the final dihydrochloride salt. This multi-step process necessitates rigorous in-process controls and final product verification to ensure structural integrity and purity.

Figure 1. A representative synthetic pathway.

This guide will focus on the distinct spectroscopic characteristics of:

  • Precursor 1: N-Boc-3-aminoazetidine

  • Precursor 2: 3,3-difluoropyrrolidine

  • Final Product: 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride

A thorough understanding of the spectral transformations from precursors to the final product is essential for reaction monitoring, impurity profiling, and ensuring the quality of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules.[4] By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a detailed map of the molecular framework can be constructed.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in a suitable deuterated solvent (e.g., CDCl₃ for protected intermediates, D₂O for the final salt).

  • ¹H NMR: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse width, a 1-2 second relaxation delay, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required.[5]

  • ¹⁹F NMR: This high-sensitivity nucleus provides a direct and clean window into the fluorine environment.[6][7][8]

  • 2D NMR: For complex molecules, 2D techniques like COSY (H-H correlation) and HSQC (H-C correlation) are invaluable for definitive assignments.

Comparative Spectroscopic Data

The following tables summarize the key distinguishing features in the NMR spectra of the target compound and its precursors.

Table 1. Comparative ¹H NMR Data

CompoundKey Signals (δ, ppm) & MultiplicityRationale for Identification
N-Boc-3-aminoazetidine ~1.45 (s, 9H, Boc); 3.6-4.2 (m, 5H, azetidine ring)The prominent singlet at ~1.45 ppm is the unmistakable signature of the tert-butyl protecting group. The azetidine protons exhibit complex multiplets due to the strained ring system.[9][10]
3,3-difluoropyrrolidine ~2.2-3.5 (complex multiplets)The spectrum is characterized by the absence of a Boc signal and the presence of complex multiplets resulting from proton-fluorine coupling.
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride Disappearance of the Boc signal; All signals shifted downfield (typically >3.0 ppm)The most critical diagnostic is the absence of the Boc signal at ~1.45 ppm. The protonation of the two nitrogen atoms in the dihydrochloride salt causes a significant deshielding effect, shifting all proton signals to a lower field.[11]

Table 2. Comparative ¹³C NMR Data

CompoundKey Signals (δ, ppm) & MultiplicityRationale for Identification
N-Boc-3-aminoazetidine ~156 (C=O, Boc); ~80 (quaternary C, Boc); ~28.5 (CH₃, Boc); ~40-60 (azetidine carbons)The presence of the three distinct signals for the Boc group provides definitive evidence of this precursor.[10][12]
3,3-difluoropyrrolidine ~125 (t, ¹JCF ≈ 240 Hz, CF₂); ~50-60 (pyrrolidine carbons)The carbon bearing the gem-difluoro group appears as a triplet with a large one-bond C-F coupling constant, which is a hallmark of this structure.
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride Absence of Boc signals; Persistence of the CF₂ triplet (~125 ppm)Successful deprotection is confirmed by the disappearance of the Boc-related carbon signals. The integrity of the difluoropyrrolidine ring is verified by the continued presence of the characteristic CF₂ triplet.

Table 3. Comparative ¹⁹F NMR Data

CompoundKey Signal (δ, ppm)Rationale for Identification
3,3-difluoropyrrolidine ~ -90 to -110The ¹⁹F NMR spectrum will show a single resonance for the two equivalent fluorine atoms, which will be split into a multiplet by the adjacent protons.[13]
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride Shifted relative to the precursor, but in a similar regionThe chemical shift will be altered by the change in the electronic environment upon coupling and salt formation, but the presence of a strong signal in this region confirms the fluorinated structure.
Infrared (IR) Spectroscopy: A Quick Scan of Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of key functional groups. Attenuated Total Reflectance (ATR) is a common sampling method that requires minimal to no sample preparation.[14][15][16][17]

Experimental Protocol: ATR-IR
  • Background Scan: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample onto the crystal.

  • Spectrum Acquisition: Collect the sample spectrum, typically in the range of 4000-400 cm⁻¹.

IR_Workflow Start Start IR Analysis Background Acquire Background Spectrum (Clean ATR Crystal) Start->Background Sample Apply Sample to ATR Crystal Background->Sample Acquire_Spectrum Acquire Sample Spectrum (4000-400 cm⁻¹) Sample->Acquire_Spectrum Process Background Subtraction & Data Analysis Acquire_Spectrum->Process End Identify Functional Groups Process->End

Figure 2. A streamlined workflow for ATR-IR analysis.

Table 4. Comparative IR Absorption Data

CompoundKey Absorptions (cm⁻¹)Rationale for Identification
N-Boc-3-aminoazetidine ~1690 (strong, C=O stretch); ~3350 (N-H stretch)The strong carbonyl absorption is characteristic of the Boc-carbamate. The N-H stretch indicates the primary amine.[9]
3,3-difluoropyrrolidine 1000-1200 (strong, C-F stretches); ~3300 (N-H stretch)The spectrum is dominated by intense C-F stretching bands. The N-H stretch corresponds to the secondary amine.[18]
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride Broad ~2400-3000 (N-H⁺ stretch); 1000-1200 (strong, C-F stretches); Absence of C=O stretchThe most telling feature is the disappearance of the Boc C=O peak and the appearance of a very broad and strong absorption band for the ammonium (N-H⁺) stretches, which is characteristic of amine salts.[19][20][21]
Mass Spectrometry (MS): Confirming Molecular Weight and Connectivity

Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for the analysis of these polar, non-volatile compounds. It provides the molecular weight and, through fragmentation, valuable structural information.[22][23][24][25]

Experimental Protocol: ESI-MS
  • Sample Preparation: Create a dilute solution of the analyte in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

Table 5. Comparative Mass Spectrometry Data

CompoundExpected [M+H]⁺ (m/z)Key Fragmentation Insights
N-Boc-3-aminoazetidine 173.13A characteristic loss of the tert-butyl group (-57 Da) or the entire Boc group (-100 Da) is a highly diagnostic fragmentation pattern.
3,3-difluoropyrrolidine 108.07Fragmentation may involve the loss of HF.
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride 163.12 (as free base)The molecular ion observed will correspond to the free base, not the salt. Fragmentation patterns can reveal cleavage between the azetidine and pyrrolidine rings, confirming the successful coupling.[26]
Conclusion: An Integrated Approach for Confident Characterization

The synthesis of complex, fluorinated building blocks like 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride demands a multi-pronged analytical strategy. No single technique provides the complete picture. It is the synergistic interpretation of NMR, IR, and MS data that enables the unambiguous confirmation of structure and purity. By understanding the expected spectral transformations from well-characterized precursors, chemists can confidently navigate the synthetic pathway, troubleshoot reactions, and deliver high-quality materials for the advancement of drug discovery programs.

References
  • MDPI. (n.d.). Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. NIST WebBook. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Design and Synthesis of Two Azete Derivatives Using some Chemical Strategies. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • PMC - NIH. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. Retrieved from [Link]

  • West Virginia University. (n.d.). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU. Retrieved from [Link]

  • Stuvia. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]

  • Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Fluorinated Heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Retrieved from [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry | Analytical Chemistry. Retrieved from [Link]

  • ACS Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • PubMed Central. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3,3-Difluoroazetidin-1-yl)-2-[6-[3-(trifluoromethyl)phenyl]pyrrolo[3,2-b]pyridin-1-yl]ethanone. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • Supporting Information. (n.d.). Rhodol-based Thallium Sensors of Cellular Imaging of Potassium Channels. Retrieved from [Link]

  • Université de Genève. (n.d.). Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • PMC - NIH. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of fraction 3 (a-1H, b-13C) and fraction 4 (c-1H, d-13C). Retrieved from [Link]

  • PMC - NIH. (2013, November 29). Stereoselectively fluorinated N-heterocycles: a brief survey. Retrieved from [Link]

  • Medwin Publishers. (2023, June 9). Current and Future Prospects of Azetidine Derivatives an Overview. Retrieved from [Link]

  • PMC - NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • PMC - NIH. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Retrieved from [Link]

  • IntechOpen. (n.d.). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis and NMR Validation of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. This guide provides an in-depth tec...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural integrity and purity of novel chemical entities are paramount. This guide provides an in-depth technical analysis of the synthesis and, critically, the nuclear magnetic resonance (NMR) validation of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride, a key building block in contemporary medicinal chemistry. We will explore the rationale behind the synthetic strategy and delve into a multi-faceted NMR approach for its unequivocal structural confirmation and purity assessment. Furthermore, this guide will objectively compare NMR spectroscopy with alternative analytical techniques, providing a clear perspective on its advantages and limitations in the context of fluorinated heterocyclic amine validation.

The Synthetic Rationale: A Deliberate Path to a Privileged Scaffold

The synthesis of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride is strategically designed to assemble two highly sought-after pharmacophores: the azetidine and the 3,3-difluoropyrrolidine moieties. The inclusion of fluorine is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. The proposed synthesis leverages a key transformation: a nucleophilic substitution reaction between a protected 3-aminoazetidine and a suitable 3,3-difluoropyrrolidine precursor.

A plausible and efficient synthetic route is adapted from established methodologies for the synthesis of related N-alkylated azetidines.[1] The core of this strategy involves the reaction of a Boc-protected 3-aminoazetidine with a 3,3-difluoropyrrolidine precursor, followed by deprotection to yield the target dihydrochloride salt.

Proposed Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection Boc_Azetidine 1-Boc-3-aminoazetidine Reaction_1 Nucleophilic Substitution (e.g., reductive amination or direct alkylation) Boc_Azetidine->Reaction_1 Difluoro_Pyrrolidine 3,3-Difluoropyrrolidine Difluoro_Pyrrolidine->Reaction_1 Protected_Product 1-Boc-3-(3,3-difluoropyrrolidin-1-yl)azetidine Reaction_1->Protected_Product Deprotection Boc Deprotection (e.g., HCl in Dioxane) Protected_Product->Deprotection Final_Product 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride Deprotection->Final_Product

Caption: Proposed two-step synthesis of the target compound.

The choice of the Boc (tert-butyloxycarbonyl) protecting group for the azetidine nitrogen is deliberate. It is stable under a wide range of reaction conditions and can be cleanly removed under acidic conditions, which is ideal for the formation of the final hydrochloride salt.

The Gold Standard: Unambiguous Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation and purity determination of small molecules.[2][3] Its power lies in its ability to provide detailed information about the chemical environment of each nucleus in a molecule, allowing for the definitive assignment of its structure. For a molecule like 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often preferred for hydrochloride salts to ensure solubility and allow for the exchange of labile N-H protons.

  • ¹H NMR Acquisition:

    • Record a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer would include a 90° pulse, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of at least 2 seconds.

    • The number of scans should be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

  • ¹³C NMR Acquisition:

    • Record a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters would include a 30° or 45° pulse to reduce relaxation times, a spectral width of 240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy if needed.

    • A significantly larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

  • ¹⁹F NMR Acquisition:

    • Record a one-dimensional ¹⁹F NMR spectrum. Due to the high sensitivity and 100% natural abundance of ¹⁹F, this is a relatively quick experiment.[4][5]

    • Typical parameters would include a 90° pulse, a wide spectral width (e.g., 250 ppm), and a relaxation delay of 1-2 seconds. Proton decoupling is often employed to simplify the spectrum.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is crucial for connecting different spin systems.

Predicted and Experimental NMR Data Analysis

The following table summarizes the expected and reported ¹H NMR chemical shifts for the target molecule. The provided commercial spectrum serves as a valuable reference. The predicted ¹³C and ¹⁹F NMR data are based on the analysis of similar structures and general principles of NMR spectroscopy.

Nucleus Position (see structure) Predicted Chemical Shift (ppm) Expected Multiplicity ¹H Experimental Data (from commercial source) Rationale for Chemical Shift
¹H1, 5 (Azetidine CH₂)4.0 - 4.5m~4.2Protons adjacent to the positively charged nitrogen are deshielded.
¹H3 (Azetidine CH)3.8 - 4.2m~4.0Methine proton on the azetidine ring.
¹H6, 10 (Pyrrolidine CH₂)3.2 - 3.6m~3.4Protons adjacent to the pyrrolidine nitrogen.
¹H7, 9 (Pyrrolidine CH₂)2.5 - 2.9m~2.7Protons beta to the fluorine atoms and adjacent to the nitrogen.
¹³C1, 5 (Azetidine CH₂)50 - 55t-Adjacent to a positively charged nitrogen.
¹³C3 (Azetidine CH)55 - 60d-Methine carbon of the azetidine ring.
¹³C8 (Pyrrolidine CF₂)120 - 130t (due to C-F coupling)-The gem-difluoro substitution causes a significant downfield shift and a characteristic triplet in the proton-decoupled spectrum.
¹³C6, 10 (Pyrrolidine CH₂)50 - 55t-Adjacent to the pyrrolidine nitrogen.
¹³C7, 9 (Pyrrolidine CH₂)35 - 45t-Beta to the fluorine atoms.
¹⁹F8 (CF₂)-100 to -120s (proton decoupled)-The chemical shift is characteristic of gem-difluoroalkanes.[6]

Structure for atom numbering:

Caption: Numbering scheme for NMR assignments.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a comprehensive validation strategy often employs orthogonal techniques. This section compares NMR with other common analytical methods for the characterization of 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride.

Technique Strengths Limitations Application to Target Molecule
NMR Spectroscopy - Unambiguous structure determination.[2] - Quantitative analysis without the need for a specific reference standard (qNMR). - Provides information on dynamic processes.- Lower sensitivity compared to MS. - Can be time-consuming for complex molecules.Primary technique for structural confirmation and purity assessment. ¹⁹F NMR is particularly powerful for confirming the presence and environment of the fluorine atoms.
Liquid Chromatography-Mass Spectrometry (LC-MS) - High sensitivity and selectivity. - Provides accurate molecular weight information. - Ideal for identifying impurities and reaction byproducts.[7]- Does not provide detailed structural information on its own. - Ionization efficiency can vary significantly between compounds, affecting quantitation.Excellent for confirming the molecular weight and identifying trace impurities. Can be used to monitor reaction progress and assess the purity profile.
High-Performance Liquid Chromatography (HPLC) - Excellent for separating components of a mixture. - Can be used for quantitative analysis with a reference standard. - Widely used for purity determination in the pharmaceutical industry.[3]- Requires a chromophore for UV detection. - Does not provide structural information.Ideal for routine purity analysis and quality control. A validated HPLC method can be used for batch release testing.
Gas Chromatography-Mass Spectrometry (GC-MS) - High resolution for volatile and thermally stable compounds.- The dihydrochloride salt is non-volatile and would require derivatization. - Potential for thermal degradation of the analyte.Not the ideal primary technique for the final product. May be useful for analyzing volatile precursors or byproducts.
The Synergy of a Multi-Technique Approach

The most robust validation strategy leverages the complementary nature of these techniques. An ideal workflow would involve:

  • Initial Synthesis Confirmation: Rapid analysis by LC-MS to confirm the presence of the product with the correct molecular weight.

  • Structural Elucidation: Comprehensive NMR analysis (¹H, ¹³C, ¹⁹F, and 2D experiments) to unambiguously determine the structure of the purified product.

  • Purity Assessment:

    • Quantitative NMR (qNMR): To determine the absolute purity of the final compound without the need for a specific certified reference standard.

    • HPLC with UV/MS detection: To develop a robust method for routine purity analysis and to quantify known and unknown impurities.

Validation_Workflow Synthesis Synthesized Product LCMS LC-MS Analysis Synthesis->LCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Synthesis->NMR HPLC HPLC Analysis Synthesis->HPLC Molecular_Weight Molecular Weight Confirmation LCMS->Molecular_Weight Structure_Elucidation Unambiguous Structure NMR->Structure_Elucidation Purity_Profile Purity Assessment NMR->Purity_Profile HPLC->Purity_Profile Final_Validation Validated Product Molecular_Weight->Final_Validation Structure_Elucidation->Final_Validation Purity_Profile->Final_Validation

Caption: Integrated analytical workflow for validation.

Conclusion: A Foundation of Confidence

The synthesis and validation of novel chemical entities like 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine dihydrochloride demand a rigorous and scientifically sound approach. While various analytical techniques play a role, NMR spectroscopy remains the definitive tool for structural elucidation. By combining ¹H, ¹³C, and ¹⁹F NMR, researchers can gain a comprehensive understanding of the molecule's architecture and confirm its identity with the highest degree of confidence. Integrating NMR with orthogonal techniques such as LC-MS and HPLC creates a self-validating system that ensures the quality and integrity of these crucial building blocks, ultimately accelerating the drug discovery and development process.

References

  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. Retrieved January 19, 2026, from [Link]

  • MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 19, 2026, from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(23), 9384–9399. [Link]

  • ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved January 19, 2026, from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Impurity Identification: A Case Study Using a Multidisciplinary Approach. Retrieved January 19, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). US20070270463A1 - Novel product, method and intermediates for the preparation of azetidine derivatives.
  • ACS Publications. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7136–7141. [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved January 19, 2026, from [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Pharma Innovation. (n.d.). API Purity and Impurity. Retrieved January 19, 2026, from [Link]

  • SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene - Optional[19F NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 19, 2026, from [Link]

  • Der Pharma Chemica. (2011). Azetidinone: Different methods of synthesis and its biological profile. Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (2015). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 108(2), 267–270. [Link]

  • Biological & Pharmaceutical Bulletin. (2014). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Retrieved January 19, 2026, from [Link]

  • Der Pharma Chemica. (2011). Scholars Research Library. Retrieved January 19, 2026, from [Link]

  • Thieme. (n.d.). 4. 13C NMR Spectroscopy. Retrieved January 19, 2026, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Scientist's Guide to the Proper Disposal of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Foundational Knowledge: Hazard Profile and Risk Assessment Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all safe...

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any handling or disposal can occur, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge forms the basis for all safety and disposal protocols. 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride is classified with several key hazards that dictate its handling requirements.[1][2]

The causality behind treating this compound as hazardous waste stems directly from this GHS classification. Exposure can lead to irritation of the skin, eyes, and respiratory tract, and the substance is harmful if ingested.[1][2][3] Therefore, disposal procedures must be designed to prevent these routes of exposure for waste handlers and to avoid environmental release.

Table 1: Hazard Profile of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride

Hazard AttributeIdentifierDescription
GHS Pictogram GHS07 (Exclamation Mark)Indicates that the substance may cause less serious health effects, such as irritation or acute toxicity.[1]
Signal Word Warning Alerts users to a potential hazard that is less severe than "Danger".[1][4]
Hazard Statements H302Harmful if swallowed.[1][3]
H315Causes skin irritation.[1][3][4][5][6]
H319Causes serious eye irritation.[1][3][4][5][6]
H335May cause respiratory irritation.[1][3][4][5]
Precautionary Statement (Disposal) P501Dispose of contents/container to an approved waste disposal plant.[1][3]

The Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) through its Laboratory Standard (29 CFR 1910.1450).[7][8][9]

  • OSHA's Laboratory Standard: This standard mandates that all laboratories develop a Chemical Hygiene Plan (CHP) .[7][10] This written program must outline specific procedures for the safe use, storage, and disposal of hazardous chemicals.[10] The protocols detailed in this guide should be incorporated into your institution's CHP. The standard also requires that Safety Data Sheets (SDSs) are readily accessible to all employees, as they contain critical disposal information.[11][12]

  • EPA's RCRA: This act establishes the "cradle-to-grave" management system for hazardous waste.[8] As a generator of chemical waste, your laboratory must comply with regulations regarding waste identification, labeling, storage, and disposal through licensed vendors.[8][13]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride in its solid form, as well as materials contaminated with it.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Your last line of defense against exposure is your PPE.[14] Based on the hazard profile (irritant to skin, eyes, and respiratory system), the following PPE is mandatory:

  • Safety Goggles: To protect against eye irritation from dust particles.[14]

  • Nitrile Gloves: Ensure gloves are compatible with the chemical. Check manufacturer guidance.

  • Lab Coat: To prevent skin contact.[14]

  • Work in a Chemical Fume Hood: To prevent inhalation of dust and protect from respiratory irritation.[3]

Step 2: Waste Segregation and Containerization

The principle of waste segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Designated Waste Stream: This compound should be disposed of as solid hazardous chemical waste . If dissolved in a solvent, its fluorinated nature would typically place it in a halogenated organic waste stream. Never mix it with incompatible waste streams like acids or bases without specific neutralization procedures.[15]

  • Container Selection: Use a designated, sealable, and chemically compatible solid waste container. The container must be in good condition, with no leaks or cracks. Do not use food-grade containers.[15]

  • Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, must also be placed in this designated hazardous waste container.[16]

Step 3: Accurate Hazardous Waste Labeling

Proper labeling is an EPA requirement and ensures safe handling and disposal by all personnel and vendors.

  • Label Contents: The label must clearly state the words "Hazardous Waste" .[9][13]

  • Chemical Identification: List the full chemical name: "1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride". Do not use abbreviations or formulas.[15]

  • Hazard Indication: The label must include a clear indication of the hazards. This can be accomplished by affixing a GHS pictogram for "Irritant" (GHS07) or using another standard hazard warning system.[9][13]

Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)

The EPA allows hazardous waste to be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage location.[8][15][17]

  • Location: The SAA must be under the control of laboratory personnel.[17]

  • Container Management: The waste container must be kept securely capped at all times, except when adding waste.[15]

  • Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[17] Once the container is full, it must be moved to the facility's Central Accumulation Area (CAA) within three days.[15]

Step 5: Final Disposal via Licensed Professionals

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or the designated waste coordinator.

  • Licensed Vendor: Your institution will have a contract with a licensed hazardous waste disposal company. This vendor is trained and equipped to transport and dispose of the chemical in compliance with all federal and state regulations, likely through high-temperature incineration, a method effective for destroying halogenated organic compounds.[3][18][19]

Decontamination and Spill Management

  • Decontamination: Glassware and equipment that have come into contact with the compound should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or methanol) in a fume hood. The rinsate must be collected and disposed of as liquid halogenated hazardous waste.

  • Small Spill Cleanup: For a small spill of the solid material:

    • Ensure proper PPE is worn.

    • Restrict access to the area.

    • Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne.[3]

    • Carefully sweep the material into the designated solid hazardous waste container.

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as contaminated solid waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of 1-(Azetidin-3-YL)-3,3-difluoropyrrolidine dihydrochloride.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Generation & Collection cluster_1 Phase 2: Facility-Level Management & Disposal Start Waste Generated (Surplus chemical or contaminated material) PPE Step 1: Don Correct PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste (Solid Hazardous Waste Container) PPE->Segregate Label Step 3: Label Container ('Hazardous Waste', Full Name, Hazard) Segregate->Label Store Step 4: Store in SAA (Keep container closed) Label->Store Full Is container full? Store->Full Full->Store No Notify Step 5: Notify EHS/ Waste Coordinator Full->Notify Yes Pickup Waste collected by licensed hazardous waste vendor Notify->Pickup End Final Disposal (e.g., Incineration) Pickup->End

Caption: Disposal workflow from generation to final disposition.

By adhering to this structured and well-documented disposal protocol, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment and maintaining full regulatory compliance.

References

  • Chemical Safety in Labs: Handling and Storage. (2025). YOUTH Clean Tech.
  • 29 CFR 1910.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan.
  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? (2021). Safety Partners, LLC.
  • Managing Hazardous Chemical Waste in the Lab. (2021).
  • Safety Data Sheet for (R)-1-(Azetidin-3-yl)pyrrolidin-3-ol hydrochloride. (2024). CymitQuimica.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Waste Management: The New Regul
  • EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. (2024). The Acta Group.
  • Safety and handling of fluorinated organic compounds. (2025). Benchchem.
  • Safety Data Sheet for a similar fluorin
  • Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024). JD Supra.
  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services.
  • 1-(azetidin-3-yl)-3,3-difluoro-pyrrolidine;dihydrochloride Product Page. Autech Scientific.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). US EPA.
  • Safety Data Sheet for 3-Fluoroazetidine hydrochloride. (2012). Fisher Scientific.
  • 1-(Azetidin-3-yl)
  • 1-(3,3-Difluoroazetidin-1-yl)-2-[6-[3- | C19H14F5N3O | CID 124176105. PubChem.
  • Safety Data Sheet for Azetidine Hydrochloride. (2024). TCI Chemicals.
  • Safety Data Sheet for PE Rabbit anti-Human IgG (Fc) mAb. ABclonal.
  • Safety Data Sheet for a similar fluorin
  • Safety Data Sheet for 3,3-Difluoroazetidine hydrochloride. (2025). Thermo Fisher Scientific.
  • 1-(azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride Product Page. Labsolu. YBn)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.